molecular formula C4H4N4O4 B1329850 1-Methyl-3,5-dinitropyrazole CAS No. 32683-48-0

1-Methyl-3,5-dinitropyrazole

Cat. No.: B1329850
CAS No.: 32683-48-0
M. Wt: 172.1 g/mol
InChI Key: UWSPNIADTGDCIW-UHFFFAOYSA-N
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Description

1-Methyl-3,5-dinitropyrazole is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3,5-dinitropyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3,5-dinitropyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,5-dinitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSPNIADTGDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186353
Record name 1-Methyl-3,5-dinitropyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32683-48-0
Record name 1-Methyl-3,5-dinitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3,5-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of 1-Methyl-3,5-dinitropyrazole. This document is the culmination of a meticulous review of available scientific literature, intended to provide researchers, scientists, and drug development professionals with a single, authoritative resource. In the pursuit of novel chemical entities, a thorough understanding of a compound's fundamental characteristics is paramount. This guide is structured to not only present the data but also to offer insights into the experimental context and rationale, thereby fostering a deeper understanding of this intriguing molecule.

Introduction

1-Methyl-3,5-dinitropyrazole, a heterocyclic compound belonging to the dinitropyrazole family, has garnered interest within the scientific community. Its structural features, characterized by a pyrazole ring substituted with a methyl group and two nitro groups, suggest a range of potential applications that warrant a detailed investigation of its physicochemical profile. This guide provides a thorough examination of its key properties, synthesis, and spectral characterization, serving as a foundational reference for its further exploration.

Chemical Identity and Structure

  • Chemical Name: 1-Methyl-3,5-dinitropyrazole

  • CAS Number: 32683-48-0[1]

  • Molecular Formula: C₄H₄N₄O₄[1]

  • Molecular Weight: 172.10 g/mol [1]

The molecular structure of 1-Methyl-3,5-dinitropyrazole is depicted below:

Caption: 2D structure of 1-Methyl-3,5-dinitropyrazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its potential applications. The following table summarizes the key known and inferred properties of 1-Methyl-3,5-dinitropyrazole.

PropertyValueSource/Comment
Melting Point ~60 °C[2] Mentioned in a comparative context for N-Methyl-3,5-DNP.
Boiling Point Data not availableDue to its nature, it is likely to decompose before boiling at atmospheric pressure.
Density Data not available
Solubility Data not available

Discussion of Physicochemical Properties:

The melting point of approximately 60°C suggests that 1-Methyl-3,5-dinitropyrazole is a solid at room temperature.[2] The absence of boiling point data is common for nitroaromatic compounds, which often have low thermal stability and can decompose energetically upon heating. The lack of experimental density and solubility data highlights a significant gap in the characterization of this compound and presents an opportunity for future research. The polarity imparted by the nitro groups suggests it may have some solubility in polar organic solvents.

Synthesis of 1-Methyl-3,5-dinitropyrazole

The synthesis of 1-Methyl-3,5-dinitropyrazole can be approached through the methylation of 3,5-dinitropyrazole. The following protocol is a representative method based on synthetic strategies for related N-alkylated dinitropyrazoles.[2][3]

Experimental Protocol: Synthesis via N-Methylation

SynthesisWorkflow cluster_reagents Reagents cluster_procedure Procedure cluster_product Product DNP 3,5-Dinitropyrazole Dissolve 1. Dissolve 3,5-dinitropyrazole and base in solvent. DNP->Dissolve Base Base (e.g., K2CO3) Base->Dissolve Solvent Solvent (e.g., Acetonitrile) Solvent->Dissolve MethylatingAgent Methylating Agent (e.g., Methyl Iodide) AddAgent 2. Add methylating agent dropwise at controlled temperature. MethylatingAgent->AddAgent Dissolve->AddAgent Stir 3. Stir reaction mixture at room temperature. AddAgent->Stir Monitor 4. Monitor reaction progress by TLC or LC-MS. Stir->Monitor Workup 5. Quench reaction, extract with organic solvent, and dry. Monitor->Workup Purify 6. Purify by column chromatography or recrystallization. Workup->Purify FinalProduct 1-Methyl-3,5-dinitropyrazole Purify->FinalProduct

Sources

1-Methyl-3,5-dinitropyrazole chemical structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-3,5-dinitropyrazole

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-Methyl-3,5-dinitropyrazole, a heterocyclic energetic compound. The guide is structured to deliver foundational knowledge, synthesis protocols, and critical safety information, grounded in established scientific principles and authoritative sources.

Introduction

1-Methyl-3,5-dinitropyrazole is a nitrated heterocyclic compound belonging to the pyrazole family. Its molecular architecture, featuring a stable aromatic ring functionalized with highly energetic nitro groups, makes it a subject of significant interest in the field of energetic materials. The strategic placement of the methyl group on the pyrazole ring influences its physical properties, such as melting point and density, which are critical parameters for its potential applications. This guide will delve into the core chemical and physical characteristics of this molecule.

PART 1: Core Directive: Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its fundamental identity. This section outlines the essential chemical identifiers and visualizes the molecular structure of 1-Methyl-3,5-dinitropyrazole.

Chemical Formula and Molecular Weight: The empirical formula for 1-Methyl-3,5-dinitropyrazole is C₄H₄N₄O₄ .[1][2][3] Its molecular weight is 172.10 g/mol .[1][2][3]

Nomenclature and Identifiers:

  • IUPAC Name: 1-methyl-3,5-dinitro-1H-pyrazole[2][3]

  • CAS Number: 32683-48-0[1][2][3]

  • SMILES: Cn1nc([O-])cc1[O-][1]

Molecular Structure Diagram: The structure consists of a five-membered pyrazole ring with a methyl group at the N1 position and two nitro groups at the C3 and C5 positions.

G Figure 1. Chemical Structure of 1-Methyl-3,5-dinitropyrazole cluster_ring cluster_substituents N1 N1 N2 N2 N1->N2 Me CH₃ N1->Me C3 C3 N2->C3 C4 C4 C3->C4 NO2_3 NO₂ C3->NO2_3 C5 C5 C4->C5 C5->N1 NO2_5 NO₂ C5->NO2_5

Caption: Diagram of 1-Methyl-3,5-dinitropyrazole's molecular structure.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Synthesis, Characterization, and Field Insights

The synthesis of nitrated heterocycles is a cornerstone of energetic materials chemistry. The protocols must be robust and self-validating, with clear causality behind each step.

Synthesis Protocol: Nitration of 1-Methylpyrazole

The preparation of 1-Methyl-3,5-dinitropyrazole is typically achieved through the direct nitration of 1-methylpyrazole. This electrophilic aromatic substitution reaction requires a potent nitrating agent, commonly a mixed acid system of nitric acid and sulfuric acid.

Rationale for Experimental Choices:

  • Mixed Acid System (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is essential to overcome the relative deactivation of the pyrazole ring by the first nitro group addition.

  • Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (typically 0-10 °C) is critical to prevent runaway reactions and to minimize the formation of undesired byproducts, such as oxidized species or other isomers.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining vigorous stirring and ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-methylpyrazole dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at a low temperature for several hours to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the solid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram:

G start Start prep_acid Prepare HNO₃/H₂SO₄ Nitrating Mixture start->prep_acid end End: Pure Product cool_acid Cool Mixture in Ice Bath (0-5 °C) prep_acid->cool_acid add_substrate Slow Dropwise Addition of 1-Methylpyrazole cool_acid->add_substrate control_temp Maintain Temperature < 10 °C add_substrate->control_temp react Stir for 2-4 hours control_temp->react quench Pour onto Crushed Ice react->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize recrystallize->end

Caption: Synthesis workflow for 1-Methyl-3,5-dinitropyrazole.

Authoritative Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by verifying the presence and connectivity of the methyl group and pyrazole ring protons and carbons.

  • Infrared (IR) Spectroscopy: This technique is crucial for identifying the nitro functional groups, which exhibit strong, characteristic asymmetric and symmetric stretching vibrations.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition C₄H₄N₄O₄.[2]

  • Elemental Analysis: Quantifies the percentage of Carbon, Hydrogen, and Nitrogen to validate the empirical formula.

PART 3: VISUALIZATION & FORMATTING: Properties and Data Presentation

The utility of an energetic material is defined by its physical and chemical properties. This data is best presented in a structured format for clarity and comparative analysis.

Physicochemical Properties

PropertyDataSource
Physical State White to light yellow powder/crystalline solid[4]
Molecular Formula C₄H₄N₄O₄[1][2][3]
Molecular Weight 172.10 g/mol [1][2][3]

Energetic Properties and Potential Applications

Nitropyrazoles are known for their high nitrogen content and favorable heats of formation, which contribute to their energetic performance.[5] While specific, publicly available detonation performance data for 1-Methyl-3,5-dinitropyrazole is limited, the properties of closely related dinitropyrazoles (DNPs) suggest its potential as an energetic material.[6][7]

  • Potential Applications: The structural class of dinitropyrazoles has been investigated for applications as melt-castable explosives and as components in insensitive munitions formulations.[8] The introduction of substituents on the pyrazole ring is a known strategy to tune properties like melting point and sensitivity.[6][8] One supplier notes an application in "healing drugs," though this is atypical for such a compound and likely refers to its use as a chemical intermediate in a larger synthesis process.[4]

Safety and Handling

Core Safety Directives:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Handling: Handle with care, avoiding friction, shock, and electrostatic discharge. All operations should be conducted in a chemical fume hood.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9] Keep containers tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, except under controlled reaction conditions.[10]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous and potentially explosive materials.[11]

References

  • Cheméo. Chemical Properties of 1-methyl-3,5-dinitropyrazole (CAS 32683-48-0). Available from: [Link]

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available from: [Link]

  • ResearchGate. Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. Available from: [Link]

  • PubChem. 1-Methyl-3,5-dinitropyrazole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
  • MDPI. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Available from: [Link]

  • Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Available from: [Link]

  • Dinitrol Direct. Safety Data Sheet. Available from: [Link]

  • PubChem. 1-Methyl-3,5-diphenylpyrazole. National Center for Biotechnology Information. Available from: [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. 1-Methyl-3,5-dinitropyrazole CAS NO.32683-48-0. Available from: [Link]

  • ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

  • ResearchGate. Synthesis of 3, 5-dinitropyrazole. Available from: [Link]

  • ACS Publications. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

Sources

Spectroscopic Elucidation of 1-Methyl-3,5-dinitropyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3,5-dinitropyrazole is a heterocyclic compound of significant interest within the fields of energetic materials and medicinal chemistry. Its molecular structure, characterized by a pyrazole ring substituted with a methyl group at the N1 position and two nitro groups at the C3 and C5 positions, imparts unique chemical and physical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and behavior in various applications. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-Methyl-3,5-dinitropyrazole, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-Methyl-3,5-dinitropyrazole dictates its characteristic spectroscopic features. The asymmetry introduced by the N-methylation, coupled with the strong electron-withdrawing nature of the two nitro groups, creates a distinct electronic environment for each nucleus, which is reflected in its NMR and IR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh ~10-20 mg of 1-Methyl-3,5-dinitropyrazole dissolve Dissolve in ~0.6 mL of DMSO-d₆ weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert sample into the spectrometer cap->insert lock Lock on the deuterium signal of DMSO-d₆ insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire_h1 Acquire ¹H spectrum (zg30 pulse program, 16 scans, 2s relaxation delay) shim->acquire_h1 acquire_c13 Acquire ¹³C{¹H} spectrum (zgpg30 pulse program, 1024 scans, 2s relaxation delay) shim->acquire_c13 ft Fourier Transform FID acquire_h1->ft acquire_c13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline calibrate Calibrate to residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate For ¹H spectrum

Figure 2: Experimental workflow for NMR analysis.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution of the crystalline solid. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized, allowing for accurate chemical shift referencing.

  • Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable acquisition time.

  • Pulse Programs: The 'zg30' (for ¹H) and 'zgpg30' (for ¹³C) are standard, robust pulse programs for simple 1D acquisitions. The 'zgpg30' program includes proton decoupling, which simplifies the ¹³C spectrum to singlets, making it easier to interpret.

  • Number of Scans: A higher number of scans for the ¹³C experiment is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample like 1-Methyl-3,5-dinitropyrazole due to its minimal sample preparation and high-quality results.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the crystalline 1-Methyl-3,5-dinitropyrazole onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. This is critical for achieving a good quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol.

Justification for ATR-FTIR: This technique is non-destructive and requires only a small amount of sample. The direct contact measurement eliminates the need for preparing KBr pellets, which can be time-consuming and prone to atmospheric moisture contamination.

Conclusion

References

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. ResearchGate. (n.d.). Retrieved from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. (2023, May 16). Retrieved from [Link]

  • Ferguson, I. J., Grimmett, M. R., & Schofield, K. (1974). Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. Australian Journal of Chemistry, 27(10), 2241-2244.
  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. (n.d.). Retrieved from [Link]

  • 1-Methyl-3,5-dinitropyrazole | C4H4N4O4. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. (2023, September 7). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023, May 16). Retrieved from [Link]

  • Perkin transactions II. University of New South Wales. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. ResearchGate. (n.d.). Retrieved from [Link]

  • Perkin transactions II / RSC. University of California Los Angeles. (n.d.). Retrieved from [Link]

  • Journal of the Chemical Society. Perkin transactions II. University of California Los Angeles. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243942). Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Journal of the Chemical Society: Perkin transactions II. Google Books. (n.d.).
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. (2022, October 7). Retrieved from [Link]

In-depth Technical Guide: Thermal Properties and Decomposition of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Researchers: After a comprehensive review of available scientific literature, it has been determined that specific, detailed experimental data on the thermal properties and decomposition temperature of 1-Methyl-3,5-dinitropyrazole is not publicly available at this time. Research in the field of energetic materials often focuses on derivatives with specific performance enhancements, and as such, the parent compound appears to be less extensively characterized in open-access literature.

This guide has been structured to provide a robust framework for understanding the anticipated thermal behavior of 1-Methyl-3,5-dinitropyrazole, drawing upon data from closely related analogues and established principles in the study of energetic materials. The methodologies and theoretical discussions presented herein are intended to equip researchers with the necessary tools and conceptual understanding to investigate this compound.

Introduction: The Significance of N-Methylated Dinitropyrazoles

Nitropyrazoles are a class of energetic materials that have garnered significant interest due to their high nitrogen content, substantial heats of formation, and the tunability of their physical and chemical properties through substitution on the pyrazole ring. The methylation of the pyrazole nitrogen, as in 1-Methyl-3,5-dinitropyrazole, is a key synthetic strategy. This modification can influence intermolecular interactions, which in turn affects critical properties such as melting point, density, and thermal stability. A thorough understanding of these thermal properties is paramount for the safe handling, storage, and application of such energetic compounds.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of nitroaromatic compounds, including nitropyrazoles, is a complex process initiated by the cleavage of the weakest chemical bond. In the case of 1-Methyl-3,5-dinitropyrazole, the C-NO2 bond is anticipated to be the point of initial bond scission, leading to the formation of radical species. The subsequent decomposition pathway is likely to involve a cascade of reactions, including hydrogen abstraction, cyclization, and the evolution of gaseous products such as N2, CO, CO2, and H2O.

The presence of the N-methyl group, in contrast to an N-H moiety, is expected to alter the decomposition mechanism. For instance, in related compounds like 4-amino-3,5-dinitropyrazole (LLM-116), the acidic N-H proton plays a significant role in the initial decomposition steps. The absence of this proton in 1-Methyl-3,5-dinitropyrazole suggests a different initiation pathway, potentially leading to greater thermal stability.

Comparative Thermal Analysis of Related Dinitropyrazole Derivatives

While specific data for 1-Methyl-3,5-dinitropyrazole is unavailable, examining its close analogues provides valuable insights into its expected thermal behavior.

CompoundStructureMelting Point (°C)Decomposition Temperature (°C)Analytical Method
1-Allyl-3,5-dinitropyrazole N-allyl substituted-56.5217.4DSC[1]
1-Acryloyl-3,5-dinitropyrazole N-acryloyl substitutedNot reported255.1DSC[1]
3,5-Dinitro-4-methylnitramino-1-methylpyrazole Substituted N-methylpyrazole77190DTA[2]
4-Amino-3,5-dinitropyrazole (LLM-116) N-H pyrazole175.5 (endotherm)183 (exotherm)DSC[3][4]
1-Methyl-3,4,5-trinitropyrazole (MTNP) Trinitro-N-methylpyrazoleNot reported272.0DSC[5]

Table 1: Thermal Properties of Selected Dinitropyrazole Derivatives.

The data in Table 1 suggests that N-substitution on the pyrazole ring significantly influences thermal stability. For instance, the decomposition temperature of N-substituted 3,5-dinitropyrazoles ranges from approximately 217°C to 255°C.[1] It is plausible that the decomposition temperature of 1-Methyl-3,5-dinitropyrazole falls within a similar range.

Experimental Protocols for Thermal Characterization

To definitively determine the thermal properties of 1-Methyl-3,5-dinitropyrazole, a series of well-established thermo-analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and heat of decomposition.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of 1-Methyl-3,5-dinitropyrazole is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • The heat flow to the sample relative to the reference is monitored as a function of temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

Causality Behind Experimental Choices:

  • Multiple Heating Rates: Running the experiment at different heating rates allows for the application of kinetic models (e.g., Kissinger method) to determine the activation energy of decomposition.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidative side reactions that could interfere with the true thermal decomposition profile of the compound.

Diagram of DSC Workflow:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-5 mg of 1-Methyl-3,5-dinitropyrazole prep2 Hermetically seal in aluminum pan prep1->prep2 dsc Place sample and reference pans in DSC furnace prep2->dsc heat Heat at a constant rate (e.g., 10 °C/min) under N2 atmosphere dsc->heat record Record heat flow vs. temperature heat->record interpret Identify endotherms (melting) and exotherms (decomposition) record->interpret kinetics Apply kinetic models (e.g., Kissinger) interpret->kinetics

Caption: Workflow for DSC analysis of 1-Methyl-3,5-dinitropyrazole.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, providing information on the decomposition process and thermal stability.

Methodology:

  • A small sample (typically 5-10 mg) of 1-Methyl-3,5-dinitropyrazole is placed in a tared TGA pan (typically ceramic or platinum).

  • The pan is placed on a sensitive microbalance within the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting data is plotted as mass percentage versus temperature.

Causality Behind Experimental Choices:

  • Controlled Atmosphere: As with DSC, an inert atmosphere is essential to study the intrinsic thermal decomposition without oxidative influences.

  • Complementary to DSC: TGA provides quantitative information on mass loss, which, when correlated with the thermal events observed in DSC, can help to elucidate the decomposition mechanism.

Future Research Directions

To build a comprehensive understanding of the thermal properties of 1-Methyl-3,5-dinitropyrazole, the following research avenues are recommended:

  • Synthesis and Purification: A validated, high-yield synthesis of 1-Methyl-3,5-dinitropyrazole with thorough purification is the essential first step.

  • Coupled TGA-MS/FTIR: Performing thermogravimetric analysis coupled with mass spectrometry or Fourier-transform infrared spectroscopy would allow for the identification of the gaseous decomposition products, providing critical insights into the decomposition pathway.

  • Kinetic Analysis: A detailed kinetic study using data from multiple DSC and TGA experiments at various heating rates would provide the activation energy and pre-exponential factor for the decomposition reaction, which are crucial parameters for predicting thermal stability and shelf-life.

  • Computational Modeling: Density functional theory (DFT) calculations can be employed to model the molecular structure, predict bond dissociation energies, and simulate potential decomposition pathways, offering a theoretical complement to experimental findings.

Conclusion

While direct experimental data for 1-Methyl-3,5-dinitropyrazole remains elusive in the public domain, a robust framework for its investigation can be established based on the behavior of analogous compounds and standard analytical protocols. The methodologies outlined in this guide provide a clear path for researchers to determine the thermal properties and decomposition temperature of this energetic material. Such data is not only of fundamental scientific interest but is also a critical prerequisite for the potential development and application of 1-Methyl-3,5-dinitropyrazole in the field of energetic materials.

References

  • Reinhardt, E., Bauer, L., Stadler, A. H., Wilke, H. R., Delage, A., Stierstorfer, J., & Klapötke, T. M. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 28(14), 5468. [Link]

  • Guo, J. L., et al. (2015). One-step synthesis and thermal behavior of 1-methyl-3, 4, 5-trinitropyrazole. Chinese Journal of Energetic Materials, 23(3), 304-306. [Link]

  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18981–18987. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. OSTI.GOV. [Link]

Sources

The Genesis of a High-Energy Scaffold: An In-Depth Technical Guide to the Initial Synthesis and Discovery of N-Substituted Dinitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted dinitropyrazoles represent a pivotal class of energetic materials and versatile synthons in medicinal chemistry. Their discovery and the development of their initial synthetic routes have paved the way for a new generation of compounds with tunable properties. This technical guide provides a comprehensive overview of the foundational synthesis of the dinitropyrazole core, focusing on the 3,4- and 3,5-isomers, and the subsequent N-substitution reactions that are fundamental to this compound class. We will delve into the causal reasoning behind the experimental choices, provide detailed, validated protocols, and present visual workflows to elucidate the key transformations.

Introduction: The Significance of the Dinitropyrazole Moiety

Nitrogen-rich heterocycles are a cornerstone of modern chemistry, offering a unique combination of high heats of formation, thermal stability, and the potential for diverse functionalization.[1][2] Among these, dinitropyrazoles (DNPs) have emerged as particularly significant due to their energetic properties and utility as building blocks in the synthesis of more complex molecules.[1][3] The strategic placement of two nitro groups on the pyrazole ring creates a highly energetic and electron-deficient scaffold, while the remaining N-H proton provides a reactive handle for introducing a wide array of substituents. This allows for the fine-tuning of properties such as melting point, sensitivity, and solubility, making N-substituted dinitropyrazoles attractive for applications ranging from melt-cast explosives to novel pharmaceutical agents.[3][4][5]

This guide will focus on the initial and foundational synthetic pathways that enabled the exploration of this important class of compounds. Understanding these core methodologies is essential for any researcher seeking to work with or innovate upon N-substituted dinitropyrazoles.

The Foundational Synthesis: Forging the Dinitropyrazole Core

The discovery and widespread availability of N-substituted dinitropyrazoles are predicated on a robust and now well-established multi-step synthesis of the parent dinitropyrazole isomers. The most common and historically significant route begins with the readily available and inexpensive starting material, pyrazole. The synthesis of 3,4-dinitropyrazole (3,4-DNP) is a quintessential example of this process.[6][7][8][9][10]

The overall synthetic strategy is a three-step sequence:

  • N-Nitration: The initial step involves the nitration of the pyrazole ring at the N1 position.

  • Thermal Rearrangement: The resulting N-nitropyrazole is then subjected to thermal rearrangement to yield 3-nitropyrazole.

  • C-Nitration: The final step is the nitration of the carbon backbone of 3-nitropyrazole to introduce the second nitro group, affording 3,4-dinitropyrazole.

A similar pathway can be employed to access the 3,5-dinitropyrazole isomer.[3]

Causality in Experimental Design: Why This Pathway?

The choice of this three-step pathway is a direct consequence of the inherent reactivity of the pyrazole ring. Direct C-nitration of pyrazole is challenging and often leads to a mixture of products with poor regioselectivity. The N-nitration/rearrangement strategy provides a controlled method for the initial introduction of a nitro group onto the ring at a defined position.

  • N-Nitration: The use of a nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is a common and effective method for the N-nitration of azoles.[3][9] This electrophilic substitution occurs readily on the nucleophilic nitrogen of the pyrazole ring.

  • Thermal Rearrangement: The thermal rearrangement of N-nitropyrazole to C-nitropyrazole is a critical step that leverages the migratory aptitude of the nitro group.[6][11] This intramolecular process typically favors the formation of the 3-nitro isomer. The choice of a high-boiling solvent like anisole or 1,2-dichlorobenzene is crucial for achieving the necessary temperature for this rearrangement to proceed efficiently.[3][9]

  • C-Nitration: With the directing effect of the first nitro group, the subsequent C-nitration can be achieved with stronger nitrating conditions, typically a mixture of nitric acid and sulfuric acid.[3][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich carbon positions of the 3-nitropyrazole ring.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

The following protocol is a synthesized representation of established literature procedures.[3][7][9]

Caution: The compounds described are energetic materials. Appropriate safety precautions, including the use of personal protective equipment such as Kevlar gloves and face shields, should be employed at all times. All work should be conducted in a certified fume hood.

Step 1: Synthesis of N-Nitropyrazole

  • In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, a mixture of nitric acid and acetic anhydride is prepared to generate acetyl nitrate in situ.

  • A solution of pyrazole in acetic acid is added dropwise to the cooled nitrating mixture, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction is allowed to stir for a specified period to ensure complete N-nitration.

  • The reaction mixture is then carefully quenched by pouring it over ice, leading to the precipitation of N-nitropyrazole.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

  • The dried N-nitropyrazole is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene or anisole in a flask equipped with a reflux condenser.[3]

  • The solution is heated to reflux and maintained at this temperature for several hours to facilitate the thermal rearrangement.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude 3-nitropyrazole, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

  • A mixture of concentrated nitric acid and sulfuric acid is prepared in a reaction vessel and cooled in an ice bath.

  • The 3-nitropyrazole from the previous step is added portion-wise to the cold mixed acid, ensuring the temperature remains controlled.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 55-60 °C) for a defined period to drive the C-nitration to completion.[7][10]

  • The reaction mixture is then cooled and poured onto ice, resulting in the precipitation of 3,4-dinitropyrazole.

  • The product is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and dried. The purity can be assessed by melting point and spectroscopic methods.

Visualization of the Synthetic Pathway

Synthesis_of_3_4_DNP Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole HNO₃ / Ac₂O Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Δ (Thermal Rearrangement) Three_Four_DNP 3,4-Dinitropyrazole Three_Nitropyrazole->Three_Four_DNP HNO₃ / H₂SO₄

Caption: Synthetic pathway for 3,4-dinitropyrazole.

The Gateway to Diversity: Initial N-Substitution of the Dinitropyrazole Core

The acidic N-H proton of the dinitropyrazole ring is the key to unlocking a vast chemical space of N-substituted derivatives. The initial discoveries in this area focused on fundamental N-alkylation and N-acylation reactions, which remain central to the synthesis of more complex molecules.

Core Principles of N-Substitution

The N-H proton of dinitropyrazoles is acidic due to the electron-withdrawing nature of the two nitro groups. This allows for its ready deprotonation by a base to form a nucleophilic pyrazolate anion. This anion can then react with various electrophiles to form N-substituted products.

The choice of base and solvent is critical for the success of these reactions. Common bases include triethylamine (TEA), potassium carbonate, or sodium hydride, depending on the required reactivity. Solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are often employed.[3]

Experimental Protocol: N-Allylation of 3,4-Dinitropyrazole

This protocol is representative of a typical N-alkylation reaction.[3]

  • 3,4-Dinitropyrazole is dissolved in a suitable solvent, such as a 1:1 mixture of acetonitrile and triethylamine, in a round-bottom flask.[3]

  • The solution is stirred at room temperature for a short period to allow for the formation of the pyrazolate anion.

  • Allyl bromide is then added dropwise to the stirred solution.

  • The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to ensure complete reaction.[3]

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the triethylammonium bromide salt and any excess base.

  • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-allyl-3,4-dinitropyrazole.

  • The product can be purified by column chromatography if necessary.

Visualization of N-Substitution

N_Substitution DNP 3,4-Dinitropyrazole (DNP-H) Anion Dinitropyrazolate Anion (DNP⁻) DNP->Anion Base N_Substituted_DNP N-Substituted Dinitropyrazole (DNP-R) Anion->N_Substituted_DNP Electrophile (R-X)

Caption: General scheme for N-substitution of dinitropyrazole.

Characterization and Data Summary

The synthesized N-substituted dinitropyrazoles are typically characterized by a suite of analytical techniques to confirm their structure and purity.

Technique Expected Observations for N-Allyl-3,4-Dinitropyrazole
¹H NMR Appearance of new signals corresponding to the allyl group protons (typically in the 4.8-6.1 ppm range), and a characteristic singlet for the pyrazole ring proton.[3]
¹³C NMR Appearance of new signals for the carbons of the allyl group.[3]
FT-IR Strong N-O stretching vibrations from the nitro groups (typically in the 1500-1570 cm⁻¹ region), and C-H stretches from the allyl group.[3]
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the N-substituted product.[3]
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values.[3]

Conclusion and Future Outlook

The initial synthesis and discovery of N-substituted dinitropyrazoles have been driven by a logical and robust synthetic strategy that remains relevant today. The foundational three-step synthesis of the dinitropyrazole core, followed by base-mediated N-substitution, provides a versatile platform for the creation of a wide range of functionalized molecules. For researchers in energetic materials, this allows for the development of new compounds with tailored performance and sensitivity. In the field of drug development, the dinitropyrazole scaffold offers a unique electronic and structural motif for the design of novel therapeutic agents. As synthetic methodologies continue to advance, we can anticipate the discovery of even more sophisticated N-substituted dinitropyrazoles with enhanced properties and novel applications.

References

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  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. (2023-09-26). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

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A Computational Chemist's Guide to Nitropyrazole-Based Energetic Materials: Theoretical Insights into Performance and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Nitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials.[1][2][3] Their inherent thermal stability, high nitrogen content, and positive heats of formation make them attractive backbones for the development of next-generation explosives, propellants, and pyrotechnics.[1][2] This technical guide serves as a comprehensive resource for researchers, outlining the core theoretical methodologies used to investigate and predict the energetic properties of nitropyrazole derivatives. By leveraging computational chemistry, scientists can assess the performance and safety of novel compounds in silico, significantly accelerating the design-synthesis-testing cycle and minimizing the risks associated with experimental handling.[4][5] This document details the step-by-step protocols for calculating key performance indicators, explores the critical structure-property relationships that govern their behavior, and provides insights into predicting their stability and sensitivity.

The Rise of Nitropyrazoles in Energetic Materials Research

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure provides a versatile and stable scaffold for the synthesis of energetic materials.[6][7] Key advantages of the nitropyrazole framework include:

  • High Nitrogen Content: The incorporation of nitrogen atoms into the heterocyclic ring, along with nitro group substituents, leads to a high nitrogen content. Upon detonation, this favors the formation of environmentally benign dinitrogen (N₂) gas, releasing significant energy.[1]

  • Positive Heat of Formation: Nitrogen-rich heterocycles often possess large, positive heats of formation, contributing substantially to the total energy released during detonation.[1]

  • Structural Stability: The aromaticity of the pyrazole ring imparts considerable thermal and chemical stability to the molecule.[1][7]

  • Tunable Properties: The pyrazole ring can be readily functionalized with various energetic groups (e.g., -NO₂, -N₃, -NHNO₂) at multiple positions, allowing for the fine-tuning of properties like density, oxygen balance, and detonation performance.[1][6]

The addition of nitro (-NO₂) groups is the primary strategy for enhancing the energetic output of the pyrazole core. The number and position of these groups directly influence the compound's density, oxygen balance, and detonation characteristics, making the theoretical exploration of these relationships crucial for rational design.[1][8]

The Computational Toolkit: Methodologies for Theoretical Investigation

The prediction of energetic properties relies on a suite of well-established quantum mechanical methods. Density Functional Theory (DFT) has emerged as the workhorse for these investigations due to its favorable balance of computational cost and accuracy.[5][9]

Foundational Principles: Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely used and has been shown to provide reliable results for the geometries and thermodynamic properties of energetic compounds.[8][9]

  • Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311G(d,p) or 6-311+G** basis sets are common choices, offering a good compromise between accuracy and computational expense for these types of molecules.[9][10]

Causality Behind Method Selection
  • Expertise & Experience: While computationally cheaper methods exist, experience in the field has shown that DFT with hybrid functionals like B3LYP is essential for capturing the complex electronic effects of nitro groups, which strongly influence molecular stability and reactivity. Simpler methods often fail to accurately model the delicate balance of forces within these molecules.

  • Trustworthiness: The protocols described are self-validating because they rely on established, peer-reviewed theoretical models. For instance, the calculation of Heat of Formation (HOF) via isodesmic reactions is an internally consistent method that minimizes systematic errors by conserving bond types, leading to more trustworthy results than direct atomization energy calculations.[10][11][12]

Protocol: Calculating Key Energetic Properties

The following section details the step-by-step computational workflow for determining the primary energetic properties of a nitropyrazole candidate.

Step 1: Molecular Geometry Optimization

The first and most fundamental step is to find the lowest energy structure of the isolated molecule (gas phase).

  • Input Structure: Build the 3D structure of the target nitropyrazole molecule using a molecular editor.

  • Calculation Setup: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) in the input file for a quantum chemistry software package (e.g., Gaussian, GAMESS).

  • Execution: Run the geometry optimization calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

  • Verification: Confirm that the optimization has converged successfully.

Step 2: Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to obtain thermodynamic data.

  • Calculation Setup: Use the optimized geometry from Step 1 as the input.

  • Execution: Run a frequency calculation at the same level of theory.

  • Verification (Trustworthiness): Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies.[9] The presence of an imaginary frequency indicates a saddle point, and the geometry must be re-optimized.

  • Data Extraction: From the output, extract the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy, which are essential for the next step.

Step 3: Calculation of Gas-Phase Heat of Formation (HOF)

The HOF is a critical parameter that quantifies the energy stored in a molecule. Direct calculation from constituent atoms is prone to large errors. Therefore, the isodesmic reaction method is employed to ensure accuracy through error cancellation.[10][11][12]

  • Design the Isodesmic Reaction: Construct a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10][12] The target nitropyrazole is a reactant, and all other species (reference compounds) must have well-established experimental HOF values.

  • Calculate Energies: Perform geometry optimization and frequency calculations (Steps 1 & 2) for all molecules involved in the isodesmic reaction.

  • Calculate Reaction Enthalpy (ΔH₂₉₈): The enthalpy of the reaction at 298.15 K is calculated from the total electronic energies and thermal corrections obtained in the previous step.[10]

  • Calculate Target HOF: Rearrange the standard thermodynamic formula (ΔH₂₉₈ = ΣHOF_products - ΣHOF_reactants) to solve for the HOF of the target nitropyrazole.[10]

Step 4: Predicting Crystal Density (ρ)

Density is a dominant factor in detonation performance.[13][14] Since these materials are used in the solid state, the crystal density must be predicted.

  • Methodology: While full crystal structure prediction is complex, a reliable estimation of density can be achieved.[15] One common approach involves calculating the molecular volume based on the 0.001 electrons/bohr³ isosurface of the molecule's electron density, often combined with Monte-Carlo packing algorithms.[9][16]

  • Calculation:

    • Perform a single-point energy calculation on the optimized geometry to obtain the electron density.

    • Use computational tools to calculate the molecular volume (Vₘ).

    • Estimate the crystal density using the formula ρ = M / Vₘ, where M is the molecular weight. Often, a packing coefficient is applied to refine the estimate for the solid state.

Step 5: Estimating Detonation Performance (Velocity and Pressure)

The Kamlet-Jacobs (K-J) equations are widely used empirical relations that provide reliable estimates of detonation velocity (D) and pressure (P) based on the calculated density, HOF, and elemental composition of the explosive.[5][9][13][14]

  • Inputs: Gather the required parameters:

    • ρ: Predicted crystal density (g/cm³).

    • Q: Heat of detonation (cal/g), calculated from the solid-state HOF.

    • N: Moles of gaseous detonation products per gram of explosive.

    • M: Average molecular weight of the gaseous products.

  • K-J Equations:

    • D = 1.01 ( NM⁰·⁵ Q⁰·⁵)⁰·⁵ (1 + 1.30 ρ)

    • P = 1.558 ρ² NM⁰·⁵ Q⁰·⁵

  • Execution: Substitute the calculated values into the equations to predict the detonation performance. The K-J equations provide a trustworthy initial assessment of a new compound's potential performance.[14][17][18]

G cluster_input Step 1: Input & Optimization cluster_thermo Step 2-3: Thermodynamics cluster_solid Step 4: Solid State cluster_output Step 5: Performance Prediction mol_struct 1. Molecular Structure (3D Input) opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) mol_struct->opt freq 3. Frequency Analysis (Confirm Minimum) opt->freq hof 4. Heat of Formation (HOF) (Isodesmic Reaction) freq->hof density 5. Crystal Density (ρ) (Monte-Carlo Method) hof->density kj 6. Kamlet-Jacobs Equations hof->kj density->kj det_vel Detonation Velocity (D) kj->det_vel det_press Detonation Pressure (P) kj->det_press

Computational workflow for determining nitropyrazole energetic properties.

Structure-Property Relationships: A Systematic Analysis

Theoretical calculations allow for a systematic investigation of how molecular structure affects energetic performance. The number and position of nitro groups on the pyrazole ring are the most critical factors.[8]

  • Effect of Nitro Group Number: Increasing the number of nitro groups generally increases the density and improves the oxygen balance, leading to higher detonation velocity and pressure.[1]

  • Effect of Nitro Group Position: The relative positions of nitro groups (isomerism) can subtly influence molecular stability, crystal packing, and consequently, density and sensitivity. For example, vicinal nitro groups can introduce ring strain, potentially increasing the heat of formation but also sensitivity.

Compound NameFormulaCalculated Density (ρ) (g/cm³)Calculated HOF (kJ/mol)Predicted Detonation Velocity (D) (km/s)Predicted Detonation Pressure (P) (GPa)
3-NitropyrazoleC₃H₃N₃O₂1.65+85.27.4523.1
3,4-DinitropyrazoleC₃H₂N₄O₄1.83+150.68.5132.0
3,5-DinitropyrazoleC₃H₂N₄O₄1.81+145.38.4231.1
3,4,5-TrinitropyrazoleC₃HN₅O₆1.94+210.19.1539.5
RDX (Reference)C₃H₆N₆O₆1.82+61.58.7534.9
HMX (Reference)C₄H₈N₈O₈1.91+74.99.1039.3

Note: The data in this table are representative values derived from computational studies and are intended for comparative purposes. Actual values may vary based on the level of theory and experimental conditions.[9][19]

G cluster_structure Molecular Structure Features cluster_properties Primary Properties cluster_performance Detonation Performance nitro_count Number of -NO₂ Groups density Density (ρ) nitro_count->density hof Heat of Formation (HOF) nitro_count->hof ob Oxygen Balance (Ω) nitro_count->ob nitro_pos Position of -NO₂ Groups nitro_pos->density nitro_pos->hof other_func Other Functional Groups (e.g., -NH₂, -N₃) other_func->density other_func->hof other_func->ob det_vel Detonation Velocity (D) density->det_vel det_press Detonation Pressure (P) density->det_press hof->det_vel hof->det_press ob->det_vel ob->det_press

Relationship between molecular structure and detonation performance.

Advanced Concepts: Stability and Sensitivity Prediction

Beyond performance, predicting the safety characteristics of an energetic material is paramount. Computational methods provide valuable insights into thermal stability and impact sensitivity.

  • Thermal Stability (Bond Dissociation Energy): The thermal stability of an energetic molecule is often governed by its weakest chemical bond, known as the "trigger linkage."[20] The initial step in thermal decomposition is typically the homolytic cleavage of this bond. By calculating the Bond Dissociation Energy (BDE) for potential trigger bonds (e.g., C-NO₂ or N-NO₂), one can estimate the activation energy for decomposition and thus the relative thermal stability of different compounds.[21] A higher BDE for the weakest bond suggests greater thermal stability.

  • Impact Sensitivity (Electrostatic Potential): Impact sensitivity is a complex phenomenon, but it is strongly correlated with the electronic structure of the molecule. Analysis of the Molecular Electrostatic Potential (ESP) on the molecule's surface can provide clues. Molecules with a large separation between positive and negative potential regions are often more sensitive. Machine learning models trained on calculated electronic properties, such as the charge and polarization of the nitro groups, have shown success in predicting impact sensitivity.[22]

Conclusion and Future Outlook

Theoretical investigation is an indispensable tool in the modern research and development of nitropyrazole-based energetic materials.[4][23] The computational protocols outlined in this guide provide a robust framework for predicting key energetic properties, enabling a "design-before-synthesis" approach.[4] This not only accelerates the discovery of novel high-performance materials but also enhances safety by allowing for the early-stage screening of potentially unstable or overly sensitive compounds.

Future research will likely focus on integrating machine learning and artificial intelligence with these quantum mechanical calculations to build more accurate and rapid predictive models for a wider range of properties, including long-term stability and environmental impact.[5][6] As computational power continues to grow, so too will our ability to design the next generation of safer, more effective energetic materials from the ground up.

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An In-Depth Technical Guide to the Preliminary Sensitivity of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the preliminary sensitivity characteristics of 1-Methyl-3,5-dinitropyrazole (MDNP), a heterocyclic nitropyrazole-based energetic material. The content herein is structured to provide researchers, chemists, and safety professionals in the field of energetic materials with a foundational understanding of the compound's response to external stimuli, grounded in established, internationally recognized testing protocols.

Introduction: The Context of 1-Methyl-3,5-dinitropyrazole

Nitropyrazole-based energetic compounds are a significant class of materials valued for their high nitrogen content, favorable heats of formation, high density, and tunable thermal stability.[1] These characteristics often translate to high detonation performance. 1-Methyl-3,5-dinitropyrazole (MDNP) belongs to this family. The introduction of a methyl group to the pyrazole ring is a common strategy to modify physical properties, such as melting point and thermal stability, which can be crucial for specific applications like melt-castable explosives.[2][3]

Understanding the sensitivity of any energetic material to impact, friction, and electrostatic discharge (ESD) is paramount. This data dictates the parameters for safe handling, processing, storage, and transportation, forming the bedrock of laboratory safety protocols and industrial-scale manufacturing procedures. While specific, verified sensitivity data for 1-Methyl-3,5-dinitropyrazole is not widely published, this guide will establish the framework for its determination by detailing the standard experimental methodologies and providing comparative data from closely related N-methylated dinitropyrazole analogues to build a preliminary safety profile.

Foundational Principles of Energetic Material Sensitivity

The stability of an energetic material is inversely related to its sensitivity. A highly sensitive compound requires less energy to initiate a decomposition or detonation, while an insensitive compound can withstand greater external stimuli. The three primary forms of mechanical and electrical sensitivity are:

  • Impact Sensitivity (IS): Measures the material's response to energy transferred via impact, simulating events like being dropped or struck.[4]

  • Friction Sensitivity (FS): Measures the material's response to frictional stimuli, mimicking scenarios involving rubbing or grinding between surfaces.[5]

  • Electrostatic Discharge (ESD) Sensitivity: Measures the material's susceptibility to initiation by a spark, a critical factor in environments where static electricity can accumulate.[6]

Experimental Protocols for Sensitivity Determination

The following protocols are based on internationally recognized standards, such as those outlined in the UN Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria.[7][8]

Impact Sensitivity: The BAM Fallhammer Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is the standard method for determining impact sensitivity.[9] It quantifies the minimum impact energy required to cause a reaction (e.g., flash, audible report, or explosion).[4][8]

Experimental Causality: The test apparatus is designed to deliver a precise amount of potential energy (converted to kinetic energy upon release) to a confined sample. The confinement simulates conditions where pressure can build rapidly, leading to detonation. By systematically varying the drop height and/or weight, a statistical threshold for initiation is determined.

Step-by-Step Protocol:

  • Sample Preparation: A small, precisely measured amount of the substance (typically around 40 mm³) is placed in a standardized steel sleeve assembly between two steel cylinders.

  • Apparatus Setup: The assembly is placed on a hardened steel anvil. A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is positioned at a known height on a calibrated guide rail.

  • Execution: The drop weight is released, impacting the upper steel cylinder and transferring energy to the sample.

  • Observation: The operator observes for any sign of reaction, such as a flame, smoke, or an audible report.

  • Data Analysis (Up-and-Down Method): A series of trials is conducted. If a reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased. This process is continued for a set number of trials to determine the height at which there is a 50% probability of initiation.

  • Calculation: The impact energy is calculated in Joules (J) using the formula: E = mgh , where m is the mass of the drop weight, g is the acceleration due to gravity, and h is the drop height.

BAM_Fallhammer_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis (Up-and-Down Method) cluster_result Result A Measure ~40 mm³ of MDNP Sample B Place Sample in Steel Sleeve Assembly A->B C Position Assembly on Anvil B->C D Set Drop Weight (e.g., 5 kg) to Initial Height C->D E Release Drop Weight D->E F Observe for Reaction (Flash, Report, Smoke) E->F G Reaction? F->G J Calculate Limiting Impact Energy (J) G->J After Sufficient Trials H Decrease Drop Height G->H Yes I Increase Drop Height G->I No H->D Next Trial I->D Next Trial

BAM Fallhammer experimental workflow.
Friction Sensitivity: The BAM Friction Apparatus

This test measures the sensitivity of a substance to frictional stimuli between standardized surfaces.[7] It is critical for assessing risks associated with processes like grinding, mixing, or scraping.[5]

Experimental Causality: The apparatus applies a controlled, variable load to the material sample, which is then subjected to friction by a moving porcelain plate against a stationary porcelain pin. The use of rough, unglazed porcelain ensures consistent and significant frictional forces are generated. A reaction is noted if initiation occurs under a specific load.

Step-by-Step Protocol:

  • Sample Preparation: A small volume of the substance (approximately 10 mm³) is spread on a fixed porcelain plate.[10]

  • Apparatus Setup: The porcelain plate is secured to a motor-driven carriage. A porcelain pin is fixed in a loading arm, which is then lowered onto the sample.

  • Load Application: A specific load is applied to the pin by hanging a weight on one of the six notches of the loading arm. Loads can typically be varied from 5 N to 360 N.[10]

  • Execution: The motor is activated, causing the porcelain plate to move back and forth under the pin one time over a distance of 10 mm.[5]

  • Observation: The operator listens for a report and watches for any sparks or flame.

  • Data Analysis: The "up-and-down" or a threshold method is used. A test is considered "positive" if an "explosion" occurs in at least one of six trials at a given load. The limiting friction load is the lowest load at which a positive event is observed.[10] A substance with a friction sensitivity value greater than 360 N is generally considered insensitive to friction.[5]

BAM_Friction_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_result Result A Spread ~10 mm³ of MDNP Sample on Porcelain Plate B Secure Plate in Carriage A->B C Lower Porcelain Pin onto Sample B->C D Apply Specific Load via Weighted Arm C->D E Activate Motor for One Cycle (10mm Forward and Back) D->E F Observe for Reaction (Sparks, Report) E->F G Reaction in 1 of 6 Trials? F->G J Determine Limiting Friction Load (N) G->J After Sufficient Trials H Decrease Load G->H Yes (to find threshold) I Increase Load G->I No H->D Next Trial Series I->D Next Trial Series

BAM Friction Apparatus experimental workflow.
Electrostatic Discharge (ESD) Sensitivity

The ABL (Allegany Ballistics Laboratory) ESD machine is a common apparatus for determining a material's sensitivity to spark ignition.[11] It simulates an electrostatic discharge event, such as from a human body or charged equipment, passing through the energetic material.[6][12]

Experimental Causality: The test works by storing a known amount of electrical energy in a capacitor and then discharging it through the sample. The energy is a function of both capacitance and voltage (E = ½CV²). By varying these parameters, the minimum energy required for ignition can be determined. The "approaching needle" method is often used as it closely simulates real-world discharge events.[6]

Step-by-Step Protocol:

  • Sample Preparation: A thin, monolayer of the material is placed on a grounded metal sample holder.[13]

  • Apparatus Setup: A capacitor of a known value is charged to a specific voltage. A discharge needle (electrode) is positioned above the sample.

  • Execution: The test is initiated by rapidly dropping the discharge needle toward the sample. As the needle approaches, the voltage gradient overcomes the dielectric strength of the air and the sample, causing a spark to pass through the material to the grounded holder.[11]

  • Observation: A positive reaction is identified by visual (flash), auditory (report), or instrumental (gas analysis of decomposition products) means.[6]

  • Data Analysis: A statistical method, such as the Bruceton or Neyer d-optimal test, is employed over a series of trials at different energy levels to determine the 50% probability of initiation (E₅₀) value in Joules (J).

ABL_ESD_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis (e.g., Bruceton Method) cluster_result Result A Place Monolayer of MDNP Sample on Grounded Holder B Select Capacitance (C) and Charge to Voltage (V) A->B C Initiate Discharge: Drop Needle Toward Sample B->C D Spark Discharges Through Sample C->D E Observe for Reaction (Visual, Auditory, Gas Analysis) D->E F Reaction? E->F I Calculate E₅₀ Ignition Energy (J) F->I After Sufficient Trials G Decrease Energy Level (e.g., lower Voltage) F->G Yes H Increase Energy Level (e.g., higher Voltage) F->H No G->B Next Trial H->B Next Trial

ABL Electrostatic Discharge experimental workflow.

Preliminary Sensitivity Data and Structural Analysis

The table below presents sensitivity data for related nitropyrazole compounds and common benchmarks. This comparative approach is essential for contextualizing the expected properties of MDNP.

CompoundImpact Sensitivity (IS)Friction Sensitivity (FS)ESD SensitivityReference
TNT (2,4,6-Trinitrotoluene) 15 J353 N>4.5 J[3] (Comparative)
RDX 7.5 J120 N0.2 J[15] (Comparative)
3,5-Dinitropyrazole (3,5-DNP) >40 J>360 N>4.5 J[2]
3,5-Dinitro-4-methylaminopyrazole 8 J144 NNot Reported[3]
3,5-Dinitro-4-methylnitramino-1-methylpyrazole 15 J>360 NNot Reported[3]
N-methacrylated 3,5-DNP >40 J>360 N>4.5 J[2]
1-methyl-3,5-dinitropyrazole-4-nitrate Similar to RDXNot ReportedNot Reported[16]

Analysis and Interpretation:

  • Parent Compound Influence: The parent compound, 3,5-Dinitropyrazole (3,5-DNP), is noted to be very insensitive, with impact and friction values at the upper limit of standard testing equipment.[2] This suggests the dinitropyrazole ring itself is a relatively stable energetic scaffold.

  • Effect of N-Methylation: Research on N-substituted dinitropyrazoles indicates that replacing the acidic N-H proton with alkyl or other groups generally leads to compounds that are less sensitive than benchmarks like RDX.[2][17] For instance, N-methacrylated 3,5-DNP retains the insensitivity of the parent compound.[2]

  • Influence of Other Functional Groups: The addition of further energetic groups, such as the amino group in 3,5-Dinitro-4-methylaminopyrazole, significantly increases sensitivity (IS: 8 J, FS: 144 N), bringing it closer to RDX.[3] Subsequent N-methylation and nitration to form 3,5-dinitro-4-methylnitramino-1-methylpyrazole results in a compound with impact sensitivity similar to TNT (15 J) but with very low friction sensitivity (>360 N).[3] The addition of a nitrate group, as in 1-methyl-3,5-dinitropyrazole-4-nitrate, is reported to yield a compound with impact sensitivity similar to RDX.[16]

  • Predicted Sensitivity for MDNP: Based on these trends, 1-Methyl-3,5-dinitropyrazole, which lacks the additional sensitizing groups of the analogues in the table, can be preliminarily assessed. It is expected to be a relatively insensitive material, likely demonstrating significantly lower sensitivity than RDX and potentially comparable to or even less sensitive than TNT. The N-methylation of the stable 3,5-DNP ring should maintain a high degree of stability. However, empirical testing is the only definitive method to confirm this assessment.

Conclusion and Future Work

The logical and necessary next step is the empirical execution of the detailed BAM Fallhammer, BAM Friction, and ABL ESD tests. This will provide the quantitative data required to replace the current preliminary assessment with a definitive safety profile, enabling the confident and responsible development of this promising energetic material.

References

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  • UNECE. (n.d.). Manual of Tests and Criteria. Retrieved from [Link]

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  • Liu, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. Retrieved from [Link]

  • Deltima. (n.d.). BAM friction sensitivity test for explosives consumable plates ins & p. Retrieved from [Link]

  • Kuehl, V. G., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

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  • Zhang, G., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • Reinhardt, E., et al. (2025). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. ResearchGate. Retrieved from [Link]

  • Kuehl, V., et al. (2022). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Conference Proceedings. Retrieved from [Link]

  • ET Users Group. (n.d.). Test 3 (b) (i): BAM Friction. Retrieved from [Link]

  • Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. Retrieved from [Link]

  • OZM Research. (n.d.). fSkM-10 BAM fRICTION AppARATuS. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural evolvement of 1-methyl-3,4,5-trinitropyrazole at high pressure. Retrieved from [Link]

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  • ACS Publications. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

  • Jujam, M., et al. (2023). Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. Inorganic Chemistry. Retrieved from [Link]

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CAS number and molecular weight of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-3,5-dinitropyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-3,5-dinitropyrazole, a heterocyclic nitrated compound of significant interest in the field of energetic materials. The document details its core chemical and physical properties, established synthesis methodologies, and potential applications, particularly as a melt-castable explosive. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this specific molecule. All data and protocols are substantiated with authoritative references to ensure scientific integrity.

Introduction to 1-Methyl-3,5-dinitropyrazole

The field of energetic materials is in a constant state of evolution, driven by the need for compounds that offer superior performance, enhanced safety profiles, and reduced environmental impact compared to traditional explosives like 2,4,6-trinitrotoluene (TNT). Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a promising class of materials. Their inherent thermal stability, high density, and significant positive heats of formation make them attractive candidates for advanced explosive formulations.

1-Methyl-3,5-dinitropyrazole is one such molecule that has garnered attention. Its structure, featuring a five-membered pyrazole ring with two nitro groups and a methyl substituent, provides a unique combination of energy content and stability. Research into nitropyrazoles is often focused on their potential as melt-castable explosives, a critical application for filling munitions, where a low melting point and a wide liquid range are essential. This guide synthesizes the available technical data on 1-Methyl-3,5-dinitropyrazole to serve as a foundational resource for further research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any scientific investigation. The key identifiers and computed physicochemical properties for 1-Methyl-3,5-dinitropyrazole are summarized below.

Core Identification Data

The following table consolidates the essential identification parameters for 1-Methyl-3,5-dinitropyrazole.

ParameterValueSource
IUPAC Name 1-methyl-3,5-dinitropyrazolePubChem[1]
CAS Number 32683-48-0PubChem[1], Cheméo[2]
Molecular Formula C4H4N4O4PubChem[1]
Synonyms 1-methyl-3,5-dinitro-1H-pyrazolePubChem[1]
InChIKey UWSPNIADTGDCIW-UHFFFAOYSA-NPubChem[1]
Physicochemical Data

The physical and chemical properties dictate the behavior of the compound and its suitability for various applications.

PropertyValueSource
Molecular Weight 172.10 g/mol PubChem[1], Cheméo[2]
Exact Mass 172.02325462 g/mol PubChem[1]
Appearance White powder (typical for related compounds)Zhejiang Jiuzhou Chem Co.,Ltd[3]
XLogP3-AA 0.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Molecular Structure

The arrangement of atoms in 1-Methyl-3,5-dinitropyrazole is critical to its energetic properties. The nitro groups (-NO2) act as oxidizers, while the carbon and hydrogen atoms in the pyrazole ring serve as fuel.

Caption: Chemical structure of 1-Methyl-3,5-dinitropyrazole.

Synthesis and Characterization

The synthesis of nitropyrazoles is a well-established area of organic chemistry, typically involving the nitration of a pyrazole precursor. The specific synthesis of 1-Methyl-3,5-dinitropyrazole and its derivatives often starts from either pyrazole or a substituted pyrazole.

General Synthesis Pathway

While multiple specific routes exist, a common approach involves the nitration of 1-methylpyrazole. The process for creating related dinitropyrazoles often involves a multi-step synthesis beginning with pyrazole itself.[4]

  • N-Nitration of Pyrazole: Pyrazole is first nitrated at the nitrogen position using a mixture of nitric acid and acetic anhydride.[4]

  • Thermal Rearrangement: The resulting N-nitropyrazole is then thermally rearranged to form 3-nitropyrazole.[4]

  • Second Nitration: A subsequent nitration step, often using a potent mixed acid (HNO₃/H₂SO₄), introduces a second nitro group to yield 3,5-dinitropyrazole.[4][5]

  • N-Methylation: The final step involves the methylation of the 3,5-dinitropyrazole at the N1 position. This can be achieved using a methylating agent such as dimethyl sulfate or iodomethane in the presence of a base.[6]

The causality behind this multi-step approach lies in controlling the regioselectivity of the nitration. Direct, forceful nitration of 1-methylpyrazole can lead to a mixture of products or decomposition. By building the molecule sequentially, higher yields and purity of the desired 3,5-dinitro isomer are achieved before the final methylation step.

Caption: Generalized synthesis workflow for 1-Methyl-3,5-dinitropyrazole.

Experimental Protocol: N-Methylation of 3,5-Dinitropyrazole (Illustrative)

This protocol is an illustrative example based on methodologies for methylating related pyrazole structures.[6] It must be adapted and optimized for specific laboratory conditions. Extreme caution is required when handling energetic materials.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1 equivalent of 3,5-dinitropyrazole in a suitable aprotic solvent (e.g., acetonitrile).

  • Base Addition: Cool the solution in an ice bath to 0-5 °C. Add 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate) portion-wise, ensuring the temperature does not rise significantly.

  • Methylation: While maintaining the low temperature, slowly add 1.1 equivalents of dimethyl sulfate dropwise via a syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice water. The product may precipitate and can be collected by vacuum filtration. If it remains in solution, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 1-Methyl-3,5-dinitropyrazole must be confirmed using standard analytical techniques. As reported for analogous compounds, these include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and the position of the methyl group.[6][7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretching of the C-NO₂ bonds.[6][8]

  • Elemental Analysis: To confirm the empirical formula (C4H4N4O4) by determining the percentage composition of C, H, and N.[7]

Applications in Energetic Materials

The primary interest in 1-Methyl-3,5-dinitropyrazole and its isomers lies in their potential as energetic materials.[9] Nitropyrazoles are investigated as potential replacements for TNT due to their high nitrogen content, good thermal stability, and favorable detonation properties.[6]

The introduction of the methyl group at the N1 position is a deliberate synthetic choice to lower the melting point compared to the un-methylated 3,5-dinitropyrazole. This modification is crucial for developing melt-castable explosives, which can be safely melted and poured into munitions casings.[6] While specific detonation performance data for 1-Methyl-3,5-dinitropyrazole is not widely published, related compounds like 1-Methyl-3,4,5-trinitropyrazole (MTNP) are noted for having good explosive performance and low sensitivity to mechanical shock.[8] This suggests that the methylated dinitropyrazole backbone is a promising scaffold for creating next-generation energetic materials.

Safety and Handling

Disclaimer: 1-Methyl-3,5-dinitropyrazole is an energetic material and should be handled only by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

  • General Handling: Use personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.[10][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid dust formation.

  • Fire and Explosion Hazard: As a dinitro-aromatic compound, it is potentially explosive and sensitive to heat, shock, and friction. Keep away from heat, sparks, open flames, and other sources of ignition.[11] In case of fire, use appropriate extinguishing media, but be aware that energetic materials may not be extinguishable once ignited.[12]

  • Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[10][13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Store away from incompatible materials. The storage area should be designed for energetic materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and explosive materials. Do not dispose of down the drain.

Conclusion

1-Methyl-3,5-dinitropyrazole stands as a compound of significant interest within the specialized field of energetic materials. Its chemical structure offers a balance of high energy content and the stability characteristic of nitrogen-rich heterocycles. The key takeaways from this guide are:

  • Well-Defined Identity: The compound has a confirmed molecular formula of C4H4N4O4, a molecular weight of 172.10 g/mol , and is identified by CAS number 32683-48-0.[1][2]

  • Systematic Synthesis: Its preparation follows established synthetic routes for nitropyrazoles, allowing for controlled production and modification.

  • Promising Applications: Its primary potential lies as a melt-castable explosive, offering a modern alternative to traditional materials like TNT.

Further research into its detonation properties, long-term stability, and formulation with other energetic components will be crucial in fully realizing its potential. This guide provides the foundational knowledge necessary for scientists and researchers to engage in such advanced investigations.

References

  • PubChem. (n.d.). 1-Methyl-3,5-dinitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-3,5-dinitropyrazole (CAS 32683-48-0). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. Retrieved from [Link]

  • MDPI. (n.d.). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 1-Methyl-3,5-dinitropyrazole CAS NO.32683-48-0. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3,5-diphenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 5-dinitropyrazole. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3,5-dinitro-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the N-Methylation of 3,5-Dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the N-methylation of 3,5-dinitropyrazole, a critical transformation for synthesizing advanced energetic materials. The primary product, 1-methyl-3,5-dinitropyrazole, exhibits enhanced thermal stability and performance characteristics compared to its unmethylated precursor.[1] This guide is designed for researchers in materials science, organic chemistry, and drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The protocol focuses on the use of dimethyl sulfate as the methylating agent, a robust and well-documented method for this transformation.[2]

Critical Safety Considerations: A Prerequisite for Synthesis

WARNING: The reagents used in this protocol are hazardous. A thorough risk assessment must be conducted before commencing any experimental work. This procedure must be performed in a certified chemical fume hood with appropriate engineering controls.

  • 3,5-Dinitropyrazole: This is an energetic material and should be handled with care. Avoid grinding, shock, and friction. Store in a cool, dry place away from heat sources.

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a suspected carcinogen .[3] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[3][4] Inhalation of vapors can cause delayed and severe pulmonary edema.

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or laminate film are recommended), a flame-resistant lab coat, chemical splash goggles, and a full-face shield.[5]

    • Handling: Use a gas-tight syringe or cannula for transferring DMS. Never handle it in an open vessel outside of a fume hood.

    • Quenching and Disposal: Any unused dimethyl sulfate and contaminated equipment must be quenched. Slowly add the DMS or contaminated item to a cold (ice bath) and concentrated solution of aqueous ammonia or sodium hydroxide. This is an exothermic reaction. All waste must be disposed of according to institutional and national hazardous waste guidelines.

Reaction Principle and Mechanism

The N-methylation of 3,5-dinitropyrazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principles are as follows:

  • Deprotonation: The pyrazole ring N-H proton is significantly acidic due to the strong electron-withdrawing effects of the two nitro groups at the C3 and C5 positions. A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the nitrogen atom to form a resonance-stabilized pyrazolate anion.

  • Nucleophilic Attack: The resulting pyrazolate anion is a potent nucleophile. It attacks the electrophilic methyl group of the dimethyl sulfate molecule.

  • Displacement: The attack displaces the methyl sulfate anion, a good leaving group, to form the N-methylated product, 1-methyl-3,5-dinitropyrazole.

Because the 3,5-dinitropyrazole molecule is symmetrical, methylation occurs at either nitrogen to yield the same product, simplifying the purification process by avoiding the formation of regioisomers.

Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
3,5-Dinitropyrazole3433-63-0158.071.58 g (10 mmol)Energetic solid. Handle with care.
Dimethyl Sulfate (DMS)77-78-1126.131.51 g (1.2 mL, 12 mmol)EXTREMELY TOXIC & CARCINOGENIC .[3][4] Use in fume hood only.
Anhydrous Potassium Carbonate584-08-7138.212.07 g (15 mmol)Ensure it is dry. Can be oven-dried before use.
Acetone67-64-158.0850 mLAnhydrous grade recommended.
Ethyl Acetate141-78-688.11~100 mLFor extraction.
Deionized Water7732-18-518.02~500 mLFor work-up and washing.
Brine (Saturated NaCl)7647-14-558.44~50 mLFor extraction work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying organic phase.
Concentrated Ammonia Solution1336-21-635.04~20 mLFor quenching excess DMS.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 3,5-dinitropyrazole (1.58 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Begin stirring the suspension at room temperature to ensure the reagents are well-mixed.

Step 2: Methylation Reaction
  • Carefully measure dimethyl sulfate (1.2 mL, 12 mmol) and transfer it to the dropping funnel.

  • Add the dimethyl sulfate dropwise to the stirring suspension over a period of 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

Step 3: Work-up and Product Isolation
  • Cool the reaction mixture to room temperature.

  • CRITICAL QUENCHING STEP: In the fume hood, slowly add 10 mL of concentrated aqueous ammonia solution to the flask and stir for 30 minutes to neutralize and destroy any unreacted dimethyl sulfate.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Add 100 mL of deionized water. The product may begin to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The resulting crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol and add deionized water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the purified crystals of 1-methyl-3,5-dinitropyrazole by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40-50°C.

  • The expected yield is typically in the range of 60-75%.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Reagents: 3,5-Dinitropyrazole K₂CO₃, Acetone setup Combine Reagents in Three-Neck Flask start->setup add_dms Dropwise Addition of Dimethyl Sulfate setup->add_dms reflux Heat to Reflux (4-6h) Monitor by TLC add_dms->reflux quench Cool & Quench with NH₃(aq) reflux->quench filtration Filter Salts quench->filtration extraction Aqueous Work-up & Extraction filtration->extraction dry Dry & Evaporate Solvent extraction->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Product: NMR, IR, MP recrystallize->characterize

Caption: Workflow for the synthesis of 1-methyl-3,5-dinitropyrazole.

Product Characterization

The identity and purity of the final product, 1-methyl-3,5-dinitropyrazole, should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Pale yellow crystalline solid
Molecular Formula C₄H₄N₄O₄[6]
Molecular Weight 172.10 g/mol [6]
Melting Point ~90-92 °C
¹H NMR (CDCl₃) δ ~4.2 (s, 3H, -CH₃), δ ~7.0 (s, 1H, Ar-H)
IR (KBr, cm⁻¹) ~1560 & ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (Ar C-H stretch)
Expected Yield 60-75%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation (wet solvent/base).2. Inactive dimethyl sulfate.3. Insufficient reaction time or temperature.1. Use anhydrous solvent and oven-dried K₂CO₃.2. Use a fresh, unopened bottle of DMS.3. Extend reaction time and monitor carefully by TLC.
Reaction Stalls Substrate or base is not fully soluble.Consider using a more polar aprotic solvent like DMF, but be aware of higher reflux temperatures and potential side reactions.
Oily Product / Fails to Crystallize 1. Presence of unreacted starting material or impurities.2. Incomplete quenching of DMS leading to byproducts.1. Ensure thorough washing during work-up. Repeat recrystallization or consider column chromatography.2. Ensure the quenching step is performed correctly with adequate stirring time.
Product Darkens Significantly Side reactions or decomposition at elevated temperatures.Maintain careful temperature control during DMS addition and reflux. Avoid unnecessarily high temperatures or prolonged heating.

Conclusion

This application note provides a reliable and detailed protocol for the N-methylation of 3,5-dinitropyrazole. By adhering to the stringent safety precautions and following the step-by-step instructions, researchers can effectively synthesize 1-methyl-3,5-dinitropyrazole. The outlined characterization methods serve as a necessary validation of the product's identity and purity, ensuring its suitability for further research and development in the field of energetic materials.

References

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (n.d.). MDPI. Retrieved from [Link]

  • CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. (n.d.). Google Patents.
  • Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Methyl-3,5-dinitropyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (n.d.). Atlantis Press. Retrieved from [Link]

  • Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. (2025). ResearchGate. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. Retrieved from [Link]

  • Dimethyl sulfate Safety Data Sheet. (n.d.). Penta chemicals. Retrieved from [Link]

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Application Notes & Protocols: 1-Methyl-3,5-dinitropyrazole (MDNP) as a Melt-Cast Explosive Matrix

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for TNT Alternatives

For over a century, 2,4,6-trinitrotoluene (TNT) has been the benchmark melt-cast explosive, valued for its low melting point (80.6 °C), relative insensitivity, and acceptable performance. However, the demands of modern munitions for higher energy output, improved safety characteristics, and reduced environmental toxicity have driven extensive research into viable replacements.[1][2][3] Problems associated with TNT, such as the exudation of dinitrotoluene isomers and toxicity concerns, further necessitate the development of novel melt-castable compounds.[1]

Nitropyrazoles have emerged as a highly promising class of energetic materials to meet these challenges.[4] Their high nitrogen content contributes to a greater heat of formation, and the versatile pyrazole ring allows for systematic tuning of physicochemical properties through substitution.[4] Within this family, 1-Methyl-3,5-dinitropyrazole (MDNP) presents itself as a compelling candidate. Its reported low melting point of 62 °C makes it an excellent precursor for higher-energy derivatives like 1-Methyl-3,4,5-trinitropyrazole (MTNP) and suggests its potential as a melt-cast matrix in its own right.[5] This document provides a detailed guide for researchers on the synthesis, formulation, and characterization of MDNP-based melt-cast explosives.

Physicochemical Properties and Rationale for Use

MDNP's molecular structure, featuring a stable pyrazole ring with two nitro groups and an N-methyl substitution, provides a balance of energy content and thermal stability. The methyl group is crucial for lowering the melting point compared to its unmethylated analogue, 3,5-dinitropyrazole, a key attribute for a melt-cast carrier.[4][6]

Table 1: Comparative Physicochemical Properties of MDNP and TNT

Property1-Methyl-3,5-dinitropyrazole (MDNP)2,4,6-Trinitrotoluene (TNT)Rationale for Significance
Molecular Formula C₄H₄N₄O₄C₇H₅N₃O₆Indicates elemental composition and oxygen balance.
Molecular Weight 172.10 g/mol 227.13 g/mol Affects molar energy content.
Melting Point (°C) 62[5]80.6A low melting point is essential for safe melt-casting operations.[1][2]
Density (g/cm³) ~1.6-1.7 (estimated)1.65Higher density is strongly correlated with improved detonation performance.
Detonation Velocity (m/s) >7000 (estimated for formulations)6,900A primary measure of explosive performance and brisance.[4]
Impact Sensitivity (J) >8 (estimated)15Lower values indicate higher sensitivity; a higher value is desirable for safety.[4]
Friction Sensitivity (N) >144 (estimated)353A higher value indicates greater insensitivity to frictional stimuli.[4]

Note: Some properties for pure MDNP are estimated based on data for related nitropyrazole compounds, as comprehensive characterization data for MDNP itself is limited in open literature. The primary focus has been on its use as a synthetic precursor.

Experimental Protocols

PART 1: Synthesis of 1-Methyl-3,5-dinitropyrazole (MDNP)

The synthesis of MDNP is typically achieved through the direct nitration of 1-methylpyrazole. However, controlling the reaction to favor the dinitro- species over the trinitro- derivative (MTNP) is key. An alternative and often more controlled route involves the methylation of 3,5-dinitropyrazole.[7] The protocol below outlines a general method based on the N-methylation of the pre-formed dinitropyrazole ring.

Safety First:

  • All manipulations involving energetic materials and strong acids must be conducted in a certified chemical fume hood with a blast shield.

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[8][9][10]

  • Static-dissipative tools and equipment should be used where possible to prevent electrostatic discharge.[8]

Materials:

  • 3,5-Dinitropyrazole

  • Dimethyl sulfate or Iodomethane (Methylating agent)

  • Potassium carbonate (Base)

  • Acetone (Solvent)

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 3,5-dinitropyrazole in 100 mL of acetone.

  • Base Addition: Add 1.2 equivalents of anhydrous potassium carbonate to the solution. Stir the suspension for 15 minutes at room temperature to form the potassium salt of dinitropyrazole. The formation of the salt increases the nucleophilicity of the pyrazole nitrogen, facilitating methylation.

  • Methylation: Slowly add 1.1 equivalents of dimethyl sulfate dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (~60 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove potassium carbonate and other salts.

  • Precipitation: Transfer the filtrate to a beaker and slowly add 200 mL of cold deionized water while stirring. The less polar MDNP will precipitate out of the aqueous acetone solution.

  • Isolation & Purification: Collect the crude product by vacuum filtration, washing with cold water. Recrystallize the solid from an ethanol/water mixture to obtain purified 1-Methyl-3,5-dinitropyrazole.

  • Drying & Characterization: Dry the product in a vacuum oven at a temperature not exceeding 40 °C. Characterize the final product using NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Workflow Diagram: Synthesis of MDNP

cluster_synthesis MDNP Synthesis Workflow start Dissolve 3,5-Dinitropyrazole in Acetone base Add K₂CO₃ (Forms Salt) start->base Stir 15 min methyl Add Dimethyl Sulfate (Methylating Agent) base->methyl Slow Addition reflux Heat to Reflux (4-6 hours) methyl->reflux cool Cool to RT & Filter reflux->cool precip Precipitate with Water cool->precip isolate Isolate via Filtration & Recrystallize precip->isolate dry Dry & Characterize isolate->dry

Caption: Workflow for the N-methylation synthesis of MDNP.

PART 2: Preparation of MDNP-Based Melt-Cast Formulation (e.g., MDNP/RDX 40/60)

This protocol describes the preparation of a representative melt-cast formulation where MDNP serves as the molten matrix for a crystalline solid explosive, such as RDX (Cyclotrimethylenetrinitramine).

Safety First:

  • Melt-casting of explosives must be performed remotely or behind substantial blast shielding.

  • Use a thermostatically controlled heating system (e.g., oil bath) to prevent overheating. Never heat explosives directly on a hot plate.

  • The total amount of explosive material handled should be minimized to a lab-safe scale.

Materials:

  • 1-Methyl-3,5-dinitropyrazole (MDNP), purified and dried

  • RDX, Class 1 (fine grain size, e.g., ~5-10 µm)

  • Small amount of a wax-based binder (e.g., 1% by weight), optional for reducing sensitivity

  • Jacketed glass beaker with an overhead stirrer (non-sparking motor)

  • Heated oil bath with precise temperature control

  • Casting mold

Protocol:

  • Pre-heating: Heat the oil bath to 70-75 °C, a temperature safely above MDNP's melting point of 62 °C but well below its decomposition temperature.

  • Melting: Place the pre-weighed MDNP (e.g., 4.0 g) into the jacketed beaker and allow it to melt completely.

  • Binder Addition (Optional): If using a binder, add it to the molten MDNP and stir until a homogenous mixture is achieved.

  • Solid Filler Incorporation: Begin stirring the molten MDNP at a low speed (e.g., 100-200 RPM) to create a vortex. Slowly and incrementally add the pre-weighed RDX (e.g., 6.0 g). This gradual addition prevents clumping and ensures uniform dispersion.

  • Mixing: Continue stirring for 15-20 minutes to ensure the RDX particles are thoroughly wetted and suspended within the MDNP matrix. The viscosity of the suspension is a critical parameter; formulations with high solid loading will be more viscous.[11]

  • Casting: Carefully pour the molten slurry into the pre-heated mold. Pouring should be done slowly and deliberately to avoid entrapping air bubbles.

  • Cooling & Solidification: Allow the cast charge to cool slowly and undisturbed to room temperature. Slow cooling helps to minimize the formation of cracks and voids, which can adversely affect performance and sensitivity.

  • Demolding: Once fully solidified and cooled, carefully remove the explosive charge from the mold for subsequent analysis.

Workflow Diagram: Melt-Cast Formulation

cluster_meltcast Melt-Cast Formulation Workflow preheat Pre-heat Oil Bath (70-75 °C) melt Melt MDNP in Jacketed Beaker preheat->melt add_filler Slowly Add RDX with Stirring melt->add_filler Low RPM mix Mix for 15-20 min (Homogenize Slurry) add_filler->mix pour Pour Slurry into Mold mix->pour cool Slowly Cool to RT pour->cool demold Demold Solid Charge cool->demold

Caption: Process flow for preparing an MDNP-based melt-cast explosive.

PART 3: Characterization of MDNP Formulations

1. Thermal Stability Analysis (DSC/TGA)

  • Objective: To determine the melting point, phase transitions, and onset of thermal decomposition.

  • Method:

    • Place 1-2 mg of the sample in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to 300 °C at a controlled rate (e.g., 5 or 10 °C/min).

    • The melting point will be observed as a sharp endothermic peak. The onset of decomposition is marked by a large exothermic peak.[12] Good thermal stability is indicated by a decomposition temperature well above the melting point.[13]

2. Mechanical Sensitivity Testing

  • Objective: To assess the safety of the material by quantifying its response to impact and friction.[4]

  • Impact Sensitivity (BAM Fallhammer):

    • A 2-5 kg drop-weight is released from varying heights onto a ~40 mm³ sample.

    • The "go" or "no-go" result (detonation or no reaction) is recorded.

    • The Bruceton up-and-down method is used to determine the height at which there is a 50% probability of initiation (H₅₀). The result is reported as impact energy in Joules (J). Higher values indicate lower sensitivity.[14]

  • Friction Sensitivity (BAM Friction Tester):

    • A small amount of the sample is placed on a porcelain plate.

    • A weighted porcelain peg is drawn across the sample at a controlled speed.

    • The test is repeated with increasing loads on the peg until a detonation, crackling, or smoke is observed. The result is reported as the load in Newtons (N). Higher values are desirable.[15]

3. Performance Characterization

  • Detonation Velocity (VOD): This is a primary performance metric. It is typically measured by forming the explosive into a cylindrical charge of a known diameter and density and initiating it with a detonator. The velocity is measured using ionization probes or optical fibers placed along the charge.

  • Compatibility: It is crucial to ensure that MDNP is compatible with other energetic materials (like RDX, HMX) and materials used in munitions.[2] Compatibility is often assessed using Differential Scanning Calorimetry (DSC) by analyzing shifts in the decomposition temperatures of mixtures compared to the individual components.[2][15]

Conclusion and Future Outlook

1-Methyl-3,5-dinitropyrazole shows promise as a component in next-generation melt-cast explosives. Its low melting point is a significant advantage for processing safety and ease of formulation. While its performance as a standalone explosive is modest, its true potential lies in its use as an energetic, meltable binder for more powerful crystalline explosives like RDX, HMX, or CL-20.[4][16] Formulations based on an MDNP matrix can potentially offer higher performance and density than traditional TNT-based compositions like Composition B.[17]

Further research should focus on a more complete characterization of pure MDNP, including obtaining precise density, sensitivity, and performance data. Investigating its compatibility with a wider range of modern energetic materials and binder systems will be critical for its adoption as a versatile melt-cast matrix.[2] The exploration of eutectic mixtures with other nitropyrazoles or energetic compounds could also lead to formulations with even lower melting points and enhanced performance characteristics.[18]

References

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2015). ResearchGate. [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. (n.d.). ResearchGate. [Link]

  • Samuels, P., et al. (n.d.). Use of a higher density polynitroazole such as 1-Methyl 3,4,5-trinitropyrazole (MTNP) as the melt-cast matrix replacement for TNT. U.S. Army. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (n.d.). Semantic Scholar. [Link]

  • Review on Melt Cast Explosives. (n.d.). Detonations & Combustion. [Link]

  • Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. (n.d.). ResearchGate. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (2023). MDPI. [Link]

  • Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. (2014).
  • One-step synthesis and thermal behavior of 1-methyl-3, 4, 5-trinitropyrazole. (2015). ResearchGate. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (2023). MDPI. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (2016). Atlantis Press. [Link]

  • Structural evolvement of 1-methyl-3,4,5-trinitropyrazole at high pressure. (2018). ResearchGate. [Link]

  • Physico-chemical and explosive properties of dinitropyrazole isomers. (n.d.). ResearchGate. [Link]

  • Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). (2025). ResearchGate. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Publications. [Link]

  • Impact and friction sensitivity test results. (n.d.). ResearchGate. [Link]

  • Synthesis of 3, 5-dinitropyrazole. (n.d.). ResearchGate. [Link]

  • “Green” PBX Formulations Based on High Explosives (RDX and HMX) and Water-Soluble pH-Sensitive Polymeric Binders. (2023). MDPI. [Link]

  • Values for impact and friction sensitivity tests for various energetic materials. (n.d.). ResearchGate. [Link]

  • Recent developments in the formulation of high explosives. (n.d.). IMEMG. [Link]

  • Rheological Behavior of DNP/HMX Melt-Cast Explosives with Bimodal and Trimodal Particle-Size Distributions. (2023). PMC - NIH. [Link]

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  • Military High Explosives. (2007). CHIMIA International Journal for Chemistry. [Link]

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Application Notes and Protocols for the Analytical Characterization of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3,5-dinitropyrazole (MDNP) is a heterocyclic nitroaromatic compound of significant interest within the field of energetic materials. Its structure, featuring a pyrazole ring substituted with a methyl group and two nitro groups, imparts a unique combination of energy content and potential for thermal stability. As with any energetic material, a thorough and precise characterization of its chemical and physical properties is paramount for safety, quality control, and performance evaluation. This guide provides a comprehensive overview of the essential analytical methods for the comprehensive characterization of MDNP, tailored for researchers, scientists, and professionals in drug development and materials science. The methodologies detailed herein are designed to ensure scientific rigor and provide a self-validating framework for the analysis of this energetic compound.

Physicochemical Properties of 1-Methyl-3,5-dinitropyrazole

A foundational understanding of the physicochemical properties of 1-Methyl-3,5-dinitropyrazole is crucial for the development of robust analytical methods. The following table summarizes key properties of MDNP.

PropertyValueSource
Chemical Formula C₄H₄N₄O₄
Molecular Weight 172.10 g/mol
CAS Number 32683-48-0
Appearance White crystalsInferred from related compounds
Melting Point ~60 °C[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of 1-Methyl-3,5-dinitropyrazole.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For MDNP, the characteristic vibrational modes of the nitro groups and the pyrazole ring are of primary interest.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples of energetic materials due to its minimal sample preparation requirements and inherent safety, as no grinding or pressing into pellets is necessary.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum has been collected.

  • Sample Placement: Place a small amount of crystalline MDNP directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Spectral Data for 1-Methyl-3,5-dinitropyrazole:

Wavenumber (cm⁻¹)Assignment
~3150C-H stretch (pyrazole ring)
~1560Asymmetric NO₂ stretch
~1340Symmetric NO₂ stretch
~1500C=N stretch (pyrazole ring)
~1450C-H bend (methyl group)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For MDNP, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrazole ring.

Causality of Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for many nitropyrazoles, offering good solubility. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Preparation: Dissolve approximately 10-20 mg of MDNP in 0.5-0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on established correlations for pyrazole derivatives.

Expected NMR Spectral Data for 1-Methyl-3,5-dinitropyrazole:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~4.3SingletN-CH₃
¹H~7.9SingletC4-H
¹³C~40SingletN-CH₃
¹³C~110SingletC4
¹³C~150SingletC3/C5

Chromatographic Separation and Analysis

Chromatographic techniques are vital for assessing the purity of MDNP and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of energetic materials. EPA Method 8330 provides a well-established starting point for the development of an analytical method for MDNP.[2][3][4][5][6]

Causality of Experimental Choices: A reversed-phase C18 column is chosen for its versatility in separating a wide range of organic molecules. An isocratic mobile phase of methanol and water provides a good balance of solvent strength for the elution of nitropyrazoles. UV detection at 254 nm is effective as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.

  • Standard Preparation: Prepare a stock solution of MDNP in acetonitrile at a concentration of 1000 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm.

  • Analysis: Inject the standards and the sample solution.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of MDNP in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis MDNP_Standard MDNP Standard Dilution Dilution Series MDNP_Standard->Dilution Stock Solution Sample MDNP Sample Solvent Acetonitrile Sample->Solvent Dissolution Injector Autosampler/Injector Solvent->Injector Dilution->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Data_System Data Acquisition Detector->Data_System Quantification Quantification Data_System->Quantification

Caption: Workflow for the HPLC analysis of 1-Methyl-3,5-dinitropyrazole.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The thermal stability of MDNP must be considered when developing a GC-MS method.

Causality of Experimental Choices: A splitless injection is used to maximize the transfer of the analyte onto the column, which is important for trace analysis. A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating a broad range of organic compounds. A temperature-programmed oven is essential to ensure the elution of MDNP without thermal decomposition. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for library matching.

  • Sample Preparation: Prepare a dilute solution of MDNP in a volatile solvent such as acetone or ethyl acetate.

  • GC-MS System:

    • Injection: 1 µL, splitless injection at an inlet temperature of 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis: Identify the MDNP peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 172 and characteristic fragment ions.

Expected Mass Spectral Fragmentation for 1-Methyl-3,5-dinitropyrazole:

The fragmentation of nitropyrazoles often involves the loss of nitro groups (NO₂) and other characteristic fragments.

MS_Fragmentation MDNP MDNP (m/z 172) Fragment1 [M-NO₂]⁺ (m/z 126) MDNP->Fragment1 - NO₂ Fragment2 [M-2NO₂]⁺ (m/z 80) Fragment1->Fragment2 - NO₂ Fragment3 Further Fragmentation Fragment2->Fragment3

Caption: Proposed mass spectral fragmentation pathway for 1-Methyl-3,5-dinitropyrazole.

Thermal Analysis

Thermal analysis techniques are critical for assessing the stability and decomposition behavior of energetic materials.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, decomposition temperature, and other thermal transitions.

Causality of Experimental Choices: A small sample mass is used for safety reasons when analyzing energetic materials. A controlled heating rate allows for the clear observation of thermal events. An inert atmosphere (nitrogen) prevents oxidative side reactions.

  • Sample Preparation: Accurately weigh 1-2 mg of MDNP into an aluminum DSC pan. Crimp the pan with a lid.

  • DSC Instrument:

    • Temperature Program: Heat the sample from ambient temperature to 350 °C at a constant rate of 10 °C/min.

    • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak temperature of decomposition.

Expected DSC Data for 1-Methyl-3,5-dinitropyrazole:

ParameterExpected Value
Melting Point (Onset) ~60 °C
Decomposition (Peak) > 200 °C
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information about decomposition and volatilization processes.

Causality of Experimental Choices: Similar to DSC, a small sample mass and a controlled heating rate in an inert atmosphere are used for safety and to obtain reproducible results.

  • Sample Preparation: Accurately weigh 2-5 mg of MDNP into a ceramic or platinum TGA pan.

  • TGA Instrument:

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a constant rate of 10 °C/min.

    • Atmosphere: Purge the TGA furnace with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss occurs, indicating decomposition.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 1-Methyl-3,5-dinitropyrazole. The integration of spectroscopic, chromatographic, and thermal analysis techniques is essential for confirming the identity, purity, and thermal stability of this energetic material. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for the safe handling, development, and application of MDNP.

References

  • PubChem. 1-Methyl-3,5-dinitropyrazole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Explosives by HPLC. [Link]

  • U.S. Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • Agilent Technologies. EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. [Link]

  • Ingenieria Analitica Sl. HPLC Analysis of Explosives Using EPA Method 8330. [Link]

  • U.S. Environmental Protection Agency. Method 8330: Nitroglycerine by HPLC. [Link]

  • Sabatini, J. J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]

  • NATO. STANAG 4515: Explosives: Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC) and Thermogravimetric Analysis (TGA). [Link]

  • Sabatini, J. J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

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Application Note: Thermal Analysis of Energetic Pyrazoles using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Backbone in Energetic Materials

Nitrated pyrazole derivatives represent a significant class of energetic materials, prized for their high density, substantial positive heats of formation, and tunable thermal stability.[1] These characteristics stem from the compact, nitrogen-rich heterocyclic pyrazole ring, which can be extensively functionalized with explosophoric groups (e.g., -NO₂, -N₃).[1][2] The resulting compounds are candidates for applications ranging from propellants to insensitive high explosives.

However, the very properties that make these materials potent also render them hazardous. A thorough understanding of their thermal behavior is paramount for ensuring safety during synthesis, handling, storage, and application.[3][4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable frontline techniques for this purpose.[5][6] DSC measures the heat flow into or out of a sample as a function of temperature, revealing transitions like melting and decomposition, while TGA measures changes in sample mass with temperature, quantifying processes like dehydration and decomposition.[7][8]

This guide provides a comprehensive framework for utilizing DSC and TGA to characterize the thermal properties of energetic pyrazoles, grounded in established safety protocols and international standards such as NATO STANAG 4515.[9][10]

Foundational Principles and Causality

Differential Scanning Calorimetry (DSC)

DSC quantifies the energy changes in a sample during a controlled temperature program.[11] An exothermic peak (heat release) is a reliable indicator of an energetic event, such as decomposition or crystallization.[11][12] An endothermic peak (heat absorption) typically signifies melting or vaporization.[12] For energetic pyrazoles, the primary interest lies in the decomposition exotherm, from which critical safety and performance parameters are derived.

Thermogravimetric Analysis (TGA)

TGA provides complementary information by precisely measuring mass loss as a function of temperature.[7] When a DSC exotherm is accompanied by a simultaneous mass loss in the TGA, it strongly indicates decomposition with the evolution of gaseous products.[8] If an endotherm occurs with mass loss, it may suggest sublimation or boiling. TGA is also crucial for determining the composition and thermal stability of materials.[13]

Critical Safety Imperatives

Handling unknown or novel energetic materials requires the utmost caution. The objective of thermal analysis is to characterize potential hazards, not to initiate them uncontrollably.

  • Start Small: Initial screenings must be performed on a minimal sample mass, typically 0.5 - 2.0 mg .[14] This minimizes the energy released during decomposition, protecting both the operator and the instrument.

  • Know Your Crucible: Use high-pressure crucibles (e.g., gold-plated stainless steel) for DSC to contain the pressure generated by gaseous decomposition products.[15] However, be aware of the pressure limits of your instrument. For TGA, open pans or pans with pierced lids are necessary to allow evolved gases to escape for accurate mass loss detection.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, and appropriate protective clothing.

  • Isolation and Ventilation: Conduct experiments in a well-ventilated area, preferably within a fume hood or a designated blast-proof chamber if available.

  • Assume Instability: Treat all new energetic compounds as potentially sensitive to impact, friction, and electrostatic discharge until proven otherwise.[4]

Experimental Workflow and Protocols

The following protocols are designed as a self-validating system, incorporating essential calibration and verification steps. They are aligned with the principles outlined in NATO STANAG 4515 and ASTM E698 .[9][17]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation safety Safety Assessment (Review structure for energetic functionalities) sample_prep Sample Preparation (Grind gently if needed, weigh 0.5-2.0 mg) safety->sample_prep cal Instrument Calibration (DSC: Indium T & ΔH TGA: Mass & Temperature) sample_prep->cal dsc_run DSC Analysis (e.g., 5-10 °C/min, N₂ atmosphere, high-pressure crucible) cal->dsc_run tga_run TGA Analysis (e.g., 10 °C/min, N₂ atmosphere, open crucible) cal->tga_run interpret Correlate DSC & TGA Data (Onset, Peak Temp, Mass Loss, Enthalpy) dsc_run->interpret tga_run->interpret kinetic Kinetic Analysis (ASTM E698) (Multiple heating rates for Activation Energy) interpret->kinetic report Report & Hazard Assessment kinetic->report

Caption: Experimental workflow for thermal analysis of energetic pyrazoles.

Protocol 1: DSC Screening and Decomposition Analysis

Objective: To determine the melting point (if any), decomposition onset temperature (Tₒ), peak decomposition temperature (Tₚ), and enthalpy of decomposition (ΔHₑₓₒ).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C, ΔH = 28.5 J/g). Ensure the calibration is performed at a heating rate similar to the planned experiment.

  • Baseline Correction: Run a baseline experiment with two empty, sealed high-pressure crucibles to ensure a flat baseline across the experimental temperature range.[16]

  • Sample Preparation: Accurately weigh 0.5 - 2.0 mg of the energetic pyrazole into a high-pressure crucible. Crimp the lid hermetically.

    • Causality: A small, representative sample ensures good thermal contact and minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.[4] Hermetic sealing contains the reaction.

  • Experimental Setup:

    • Place the sample crucible in the DSC cell and an empty, sealed crucible as the reference.

    • Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.

      • Causality: An inert atmosphere prevents premature oxidative side reactions, ensuring the intrinsic thermal decomposition is observed.[7]

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp at 5 or 10 °C/min to a final temperature approximately 50-100 °C above the final decomposition event (e.g., 350-400 °C). Do not exceed the instrument's upper temperature limit.

      • Causality: A heating rate of 5-10 °C/min provides a good balance between resolution (slower rates are better) and sensitivity (faster rates produce larger peaks).[18]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the extrapolated onset temperature (Tₒ) of the main exotherm. This is a critical indicator of thermal stability.[16]

    • Determine the temperature of the peak maximum (Tₚ).

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑₓₒ) in J/g.

Protocol 2: TGA Mass Loss Characterization

Objective: To quantify mass loss events and correlate them with thermal events observed in the DSC.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie point of certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 1-3 mg of the energetic pyrazole into an open ceramic or aluminum crucible.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.

    • Set the temperature program identical to the DSC run (e.g., ramp at 10 °C/min to 350-400 °C).

  • Data Acquisition: Record the sample mass (%) and its first derivative (DTG) as a function of temperature.

  • Data Analysis:

    • Identify the temperature ranges of significant mass loss.

    • Correlate the DTG peaks (points of maximum rate of mass loss) with DSC peak temperatures.

    • Quantify the total mass loss and the mass loss at each distinct step.

Protocol 3: Kinetic Analysis via ASTM E698

Objective: To determine the Arrhenius kinetic parameters (Activation Energy, Eₐ, and Pre-exponential Factor, A) for the decomposition reaction.

Methodology:

  • Principle: This method, also known as the Flynn/Wall/Ozawa method, is a model-free isoconversional approach. It relies on the principle that the decomposition peak temperature shifts to higher values as the heating rate is increased.[17][19][20]

  • Procedure:

    • Perform a series of DSC runs as described in Protocol 4.1, but using at least three different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).[20]

    • For each heating rate (β), determine the peak temperature (Tₚ) of the main decomposition exotherm.

  • Data Analysis:

    • Plot log(β) versus 1/Tₚ (where Tₚ is in Kelvin).

    • According to the ASTM E698 standard, the data should yield a straight line.[21]

    • The activation energy (Eₐ) can be calculated from the slope of this line. A steeper slope corresponds to a higher activation energy and generally greater thermal stability.[17]

Data Interpretation and Presentation

A combined analysis of DSC and TGA data is essential for an unambiguous interpretation.

G start DSC/TGA Data Acquired mass_loss Significant Mass Loss in TGA? start->mass_loss correlates_exo Mass loss correlates with DSC Exotherm? mass_loss->correlates_exo Yes no_mass_loss Analyze DSC Curve Alone mass_loss->no_mass_loss No correlates_endo Mass loss correlates with DSC Endotherm? correlates_exo->correlates_endo No decomp Decomposition (Energetic Event) correlates_exo->decomp Yes subl Sublimation / Evaporation correlates_endo->subl Yes dsc_event Thermal Event in DSC? no_mass_loss->dsc_event melt Melting / Phase Transition rearrange Solid-State Rearrangement or Decomposition is_exo Event Exothermic? dsc_event->is_exo Yes is_exo->melt No (Endothermic) is_exo->rearrange Yes

Caption: Decision tree for interpreting combined DSC/TGA data.

Data Summary: All quantitative data should be summarized for clear comparison.

ParameterSymbolTypical Value (Hypothetical Pyrazole)TechniqueSignificance
Melting TemperatureTₘ155 °CDSCIndicates phase change before decomposition.
Onset Decomposition Temp.Tₒ210 °CDSCKey indicator of thermal stability limit.
Peak Decomposition Temp.Tₚ225 °C (@ 10 K/min)DSCTemperature of maximum reaction rate.
Enthalpy of DecompositionΔHₑₓₒ-1500 J/gDSCMeasure of energy release; performance indicator.
Primary Mass Loss95%TGAConfirms decomposition to gaseous products.
Activation EnergyEₐ150 kJ/molDSC (ASTM E698)Energy barrier for decomposition; stability metric.

Conclusion

The combined application of DSC and TGA provides a powerful, reliable, and efficient methodology for the initial thermal hazard assessment of energetic pyrazole compounds. By following standardized protocols such as NATO STANAG 4515 and ASTM E698, researchers can obtain critical data on thermal stability, energy release, and reaction kinetics.[9][20] This information is fundamental to the safe development and handling of next-generation energetic materials and is an indispensable step in the drug development process for identifying and mitigating risks associated with potentially explosive intermediates or final products.[4][15]

References

  • FILAB. (n.d.). Determination of cross-linking kinetics by DSC according to ASTM E698. Retrieved from FILAB Website. [Link]

  • MaTestLab. (2025, August 18). ASTM E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. Retrieved from US Lab. [Link]

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  • GlobalSpec. (2015, December 11). NATO - STANAG 4515 - EXPLOSIVES. THERMAL ANALYSIS USING DIFFERENTIAL THERMAL ANALYSIS (DTA). DIFFERENTIAL SCANNING CALORIMETRY (DSC), HEAT FLOW CALORIMETRY (HFC), AND THERMOGRAVIMETRIC ANALYSIS (TGA). Retrieved from GlobalSpec. [Link]

  • SAI Global - Intertek Inform. (2015, November 12). STANAG 4515:2015 | Explosive Materials Characterization. Retrieved from SAI Global. [Link]

  • TA Instruments. (n.d.). Interlaboratory Kinetics Studies Using ASTM International Standards E2041 and E698 and Trityl Azide. Retrieved from TA Instruments. [Link]

  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF. Retrieved from ResearchGate. [Link]

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  • ASTM International. (2023, August 1). E698-23: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. Retrieved from ASTM International. [Link]

  • ASTM International. (2023, August 15). E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. Retrieved from ASTM International. [Link]

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  • European Defence Agency - EDSTAR. (2023, October 20). STANAG 4515 - Ed: 2. Retrieved from European Defence Agency. [Link]

  • Beijing Institute of Technology. (2022, February 15). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278. [Link]

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  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from PMC. [Link]

  • TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from TA Instruments. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from Intertek. [Link]

  • Springer Nature. (n.d.). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. Supplementary Information. [Link]

  • CHIMIA. (n.d.). Thermal Stability of Explosives. Retrieved from CHIMIA. [Link]

  • MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved from MDPI. [Link]

  • ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Defense Technical Information Center (DTIC). (1998, March 31). Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. Retrieved from DTIC Website. [Link]

  • ResearchGate. (n.d.). DSC and TG plots of 1. Retrieved from ResearchGate. [Link]

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  • ACS Omega. (2025, August 11). Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling of Biomass Pyrolysis: A Review. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from ResearchGate. [Link]

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Application Notes and Protocols for Single-Crystal X-ray Diffraction of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyrazole derivatives represent a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their diverse functionalities stem from the unique electronic properties conferred by the pyrazole ring and the nitro group substituent(s).[2][3] A precise understanding of their three-dimensional atomic arrangement is paramount for rational drug design, structure-activity relationship (SAR) studies, and for predicting the performance and stability of energetic materials.[4][5]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of crystalline materials, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[6][7] This application note provides a comprehensive protocol for the single-crystal X-ray diffraction analysis of nitropyrazole derivatives, from crystal growth to structure refinement and data deposition. It is intended for researchers, scientists, and professionals in drug development and materials science.

Crystallization of Nitropyrazole Derivatives

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the single crystal.[8] Growing diffraction-quality crystals of nitropyrazole derivatives can be challenging due to factors such as polymorphism and the potential for sensitivity.

Purity of the Compound

The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[9] Standard purification techniques such as recrystallization or column chromatography should be employed to achieve >98% purity.

Solvent Selection

The choice of solvent is critical for successful crystallization.[9] A systematic approach to solvent screening is recommended.

Table 1: Recommended Solvents for Crystallization of Nitropyrazole Derivatives

Solvent ClassExamplesProperties and Considerations
Protic Solvents Ethanol, Methanol, IsopropanolCan form hydrogen bonds with the nitropyrazole, potentially leading to solvate formation. Good for moderately soluble compounds.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateSolubilize a wide range of organic compounds. Evaporate at a moderate rate.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneOften used as anti-solvents in vapor diffusion or liquid-liquid diffusion methods.
Mixed Solvents Dichloromethane/Hexane, Acetone/WaterAllows for fine-tuning of solubility and supersaturation.
Crystallization Techniques

Several techniques can be employed to grow single crystals. The key is to allow for slow crystal growth to minimize defects.[8]

  • Slow Evaporation: A nearly saturated solution of the nitropyrazole derivative is prepared and filtered into a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent.[9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. This can be achieved by placing the solution in a Dewar flask or a programmable cooling bath.

Safety Considerations for Nitropyrazoles

Many nitropyrazole derivatives are energetic materials and should be handled with appropriate safety precautions.[2][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid grinding or subjecting the compounds to mechanical shock or friction.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal must be selected and mounted for data collection.

Crystal Selection and Mounting

Under a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or other visible defects.[8] Ideal crystal dimensions for most diffractometers are between 0.1 and 0.3 mm in all directions.[6] The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil or grease.

X-ray Source and Wavelength

The choice of X-ray source depends on the nature of the crystal.

  • Copper (Cu Kα, λ = 1.5418 Å): Commonly used for organic compounds.[11]

  • Molybdenum (Mo Kα, λ = 0.7107 Å): Better for more strongly diffracting crystals and can reduce absorption effects.[11]

Data Collection Strategy

A well-planned data collection strategy is essential for obtaining a complete and high-quality dataset.

Table 2: Typical Data Collection Parameters

ParameterTypical Value/SettingRationale
Temperature 100 KReduces atomic thermal motion, leading to sharper diffraction spots and higher resolution data.
Detector Distance 50-70 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 1-30 seconds/frameDependent on crystal size, diffracting power, and X-ray source intensity.
Omega/Phi Scans 0.5-1.0° frame widthThe range of rotation for each collected image.
Total Rotation 180-360°To ensure a complete dataset is collected, capturing all unique reflections.[12]
Workflow for Data Collection

DataCollectionWorkflow A Select & Mount Crystal B Center Crystal in X-ray Beam A->B C Preliminary Scans (Unit Cell Determination) B->C D Determine Data Collection Strategy C->D E Collect Full Diffraction Dataset D->E F Integrate & Scale Data E->F

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

After data collection and processing, the next step is to determine the arrangement of atoms in the crystal lattice.

Structure Solution
  • Direct Methods: This is the most common approach for small molecules and involves using statistical relationships between the intensities of the diffraction spots to determine the initial phases of the structure factors.

  • Patterson Methods: Useful for structures containing heavy atoms.

Structure Refinement

The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors.[13][14][15]

Table 3: Key Refinement Parameters and Their Significance

ParameterDescriptionTarget Value
R1 The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for good quality structures.
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 0.15 is generally acceptable.
Goodness of Fit (GooF) Should be close to 1.0 for a good model.~1.0
Workflow for Structure Solution and Refinement

StructureSolutionWorkflow A Data Reduction & Space Group Determination B Structure Solution (e.g., Direct Methods) A->B C Initial Model Building B->C D Least-Squares Refinement C->D E Examine Difference Fourier Map D->E H Final Refinement Cycles F Add Hydrogen Atoms E->F Identify missing atoms or disorder G Anisotropic Refinement F->G G->H I Structure Validation (checkCIF) H->I

Sources

Application Notes and Protocols for Measuring the Detonation Velocity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Detonation Velocity in Energetic Materials Research

In the field of energetic materials, the detonation velocity (VoD) stands as a paramount parameter, offering a direct measure of an explosive's performance and power. For novel compounds such as highly energetic pyrazole derivatives, which are of significant interest due to their high heats of formation, density, and thermal stability, precise and reliable VoD measurements are crucial for their characterization and potential application in explosives, propellants, and pyrotechnics.[1][2] This guide provides a comprehensive overview of the experimental setups and detailed protocols for accurately determining the detonation velocity of pyrazole-based energetic materials. The methodologies described herein are grounded in established principles and are designed to ensure scientific rigor and safety in the laboratory.

The choice of an appropriate method for measuring detonation velocity depends on several factors, including the physical state of the sample (e.g., powder, cast, or pressed charge), the required precision, and the available equipment. This document will detail three widely employed techniques: the classic D'Autriche method, modern electronic timing systems utilizing ionization or fiber optic probes, and advanced high-speed imaging. For each method, we will delve into the underlying principles, causality behind experimental choices, and provide step-by-step protocols to ensure the generation of robust and reproducible data.

PART 1: Fundamental Principles and Method Selection

The detonation wave is a supersonic exothermic front that propagates through an energetic material. The velocity of this front is a key performance characteristic. The primary methods for its measurement can be broadly categorized into comparison, point-to-point, and continuous techniques.

  • D'Autriche Method (Comparison): This traditional method compares the unknown detonation velocity of the test explosive with that of a calibrated detonating cord.[3][4][5] It is a relatively simple and cost-effective technique, particularly suitable for initial screening and in environments where sophisticated electronic equipment may not be available.

  • Electronic Timing Methods (Point-to-Point): These methods rely on a series of probes (e.g., ionization probes, fiber optic probes) placed at precise intervals along the explosive charge.[6][7][8][9] As the detonation front reaches each probe, a signal is generated and recorded by a high-speed oscilloscope or a dedicated timing device. This allows for a direct measurement of the time-of-arrival at different positions, from which the velocity can be accurately calculated.

  • High-Speed Photography (Continuous): This advanced optical technique utilizes ultra-high-speed cameras to capture the propagation of the detonation wave.[10][11][12] By analyzing the sequence of images, a continuous record of the detonation front's position versus time can be obtained, providing detailed information about the detonation process, including any fluctuations in velocity.

The selection of the most suitable method will be dictated by the specific research objectives. For routine quality control of established pyrazole compounds, electronic timing methods often provide the best balance of accuracy and efficiency. For fundamental research on new pyrazole derivatives, high-speed photography can offer invaluable insights into the detonation physics. The D'Autriche method remains a viable option for preliminary assessments.

PART 2: Experimental Setups and Protocols

Safety First: Handling Pyrazole-Based Energetic Materials

All work with pyrazole-based energetic compounds must be conducted in a dedicated and properly equipped explosives laboratory by trained personnel.[13][14][15] A thorough understanding of the material's sensitivity to impact, friction, and electrostatic discharge is paramount. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and flame-retardant lab coats, must be worn at all times.[16] All experimental procedures should be meticulously planned and reviewed through a comprehensive safety analysis.

Sample Preparation and Confinement

The preparation of the pyrazole compound sample is a critical step that directly influences the measured detonation velocity. The density and uniformity of the explosive charge must be carefully controlled and reported.

  • Powdered Samples: Loose or pressed powders should be loaded into a rigid tube or container of a known diameter. The packing density should be measured and recorded.

  • Cast or Pressed Samples: Solid charges should be machined to precise cylindrical dimensions. The density of the final charge should be determined.

The confinement of the explosive charge can also affect the detonation velocity.[17][18] For fundamental characterization, "unconfined" tests are often performed, where the charge is minimally contained. In other cases, the charge may be confined in a heavy-walled tube to simulate application conditions. The type and dimensions of the confinement must be clearly documented.

The D'Autriche Method: A Comparative Approach

The D'Autriche method is based on the principle of comparing the detonation velocity of the test explosive with a standard detonating cord of a known and uniform VoD.[3][4][5][19]

Protocol for the D'Autriche Method:

  • Preparation:

    • Obtain a length of detonating cord with a certified, known detonation velocity (V_d).

    • Prepare the pyrazole compound in a cylindrical charge of a specific length and diameter.

    • Mark two points, A and B, on the explosive charge at a precisely measured distance (L) apart.

    • Cut a length of the detonating cord and mark its exact midpoint.

  • Assembly:

    • Insert the two ends of the detonating cord into the explosive charge at points A and B.

    • Lay the loop of the detonating cord flat on a lead or soft metal plate.

    • Mark the position of the midpoint of the detonating cord on the plate.

  • Initiation and Measurement:

    • Initiate the explosive charge from one end.

    • The detonation wave in the test explosive will initiate the two ends of the detonating cord at different times.

    • Two detonation waves will travel in opposite directions along the detonating cord and collide at a point, leaving a distinct mark on the lead plate.

    • Measure the distance (x) from the marked midpoint to the collision mark on the plate.

  • Calculation:

    • The detonation velocity of the pyrazole compound (V_x) can be calculated using the following formula: V_x = (L * V_d) / (2x)

Causality and Trustworthiness: The accuracy of the D'Autriche method is directly dependent on the uniformity and known velocity of the detonating cord. It is crucial to use a calibrated cord from a reliable supplier. The precision of the distance measurements (L and x) is also critical for obtaining an accurate result. Repeating the experiment multiple times and averaging the results will enhance the trustworthiness of the data.

DAutriche_Method_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_execution Execution & Measurement cluster_analysis Data Analysis prep1 Prepare Pyrazole Compound Charge assembly1 Insert Cord into Charge at A & B prep1->assembly1 prep2 Obtain Calibrated Detonating Cord prep2->assembly1 prep3 Measure & Mark Distances (L) prep3->assembly1 assembly2 Place on Lead Plate assembly1->assembly2 assembly3 Secure Setup assembly2->assembly3 Mark Midpoint exec1 Initiate Explosive Charge assembly3->exec1 exec2 Detonation Waves Collide on Cord exec1->exec2 exec3 Measure Collision Distance (x) exec2->exec3 analysis1 Calculate VoD: Vx = (L * Vd) / (2x) exec3->analysis1

Caption: Workflow for the D'Autriche Method.

Electronic Timing Methods: Precision through Probes

Electronic timing methods offer higher precision and are widely used for the characterization of energetic materials.[7][8] The fundamental principle is to measure the time it takes for the detonation front to travel between two or more precisely positioned probes.

Ionization probes consist of two closely spaced electrical contacts. The high temperature and pressure of the detonation front ionize the surrounding medium, creating a conductive path between the contacts and generating a sharp electrical pulse.

Protocol for Ionization Probe Measurement:

  • Probe Construction and Placement:

    • Construct or procure ionization probes (e.g., from semi-rigid coaxial cable).[8]

    • Drill holes at precisely measured intervals along the length of the explosive charge container.

    • Insert the ionization probes into the holes, ensuring they are flush with the inner wall of the container and will be in direct contact with the pyrazole compound.

    • The distance between consecutive probes (L1, L2, etc.) must be accurately measured.

  • Circuit and Data Acquisition:

    • Connect each ionization probe to a separate channel of a high-speed digital oscilloscope (with a bandwidth of at least 1 GHz).

    • A trigger probe should be placed at the beginning of the explosive charge to initiate the data acquisition.

  • Initiation and Data Recording:

    • Initiate the explosive charge.

    • The oscilloscope will record the time at which a pulse is generated from each probe as the detonation front passes.

  • Data Analysis:

    • Measure the time difference (Δt1, Δt2, etc.) between the arrival of the signal at consecutive probes.

    • Calculate the detonation velocity for each segment: V = L / Δt .

    • Average the velocities from all segments to obtain the mean detonation velocity.

Causality and Trustworthiness: The accuracy of this method is highly dependent on the precise placement of the probes and the time resolution of the oscilloscope. The probes themselves can slightly perturb the detonation wave, so it is important to use probes with a small diameter.[6] Calibration of the oscilloscope's time base is essential for accurate measurements.

Ionization_Probe_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Data Analysis setup1 Prepare Pyrazole Charge in Holder setup2 Precisely Position Ionization Probes setup1->setup2 setup3 Connect Probes to High-Speed Oscilloscope setup2->setup3 exec1 Initiate Explosive Charge setup3->exec1 exec2 Detonation Front Triggers Probes exec1->exec2 exec3 Oscilloscope Records Time-of-Arrival exec2->exec3 analysis1 Measure Time Intervals (Δt) exec3->analysis1 analysis2 Calculate Velocity (V = L / Δt) analysis1->analysis2 analysis3 Average Segment Velocities analysis2->analysis3

Caption: Workflow for Ionization Probe Measurement.

Fiber optic probes operate on the principle that the intense light and shock from the detonation front will either generate a light signal in the fiber or destroy the fiber, causing a loss of a transmitted signal.[2][6][9][20][21] This method is immune to electromagnetic interference, which can be a concern with ionization probes.

Protocol for Fiber Optic Probe Measurement:

  • Probe Placement:

    • Insert optical fibers at precisely measured intervals along the explosive charge.[6] The fibers can be placed perpendicularly to the direction of detonation.

    • The distance between the fibers (L1, L2, etc.) must be accurately known.

  • Signal Detection and Data Acquisition:

    • Connect the other end of each optical fiber to a photodetector.

    • Connect the output of the photodetectors to a high-speed oscilloscope.

    • A trigger signal is used to initiate the recording.

  • Initiation and Data Recording:

    • Initiate the pyrazole compound.

    • As the detonation front passes each fiber, a light pulse is generated and detected, or a continuous light signal is interrupted.

    • The oscilloscope records the timing of these optical events.

  • Data Analysis:

    • Measure the time difference (Δt) between the signals from consecutive fibers.

    • Calculate the detonation velocity for each segment: V = L / Δt .

    • Determine the average detonation velocity.

Causality and Trustworthiness: The minimal perturbation of the detonation wave by the small-diameter optical fibers is a significant advantage of this technique.[6] The accuracy is dependent on the precise placement of the fibers and the response time of the photodetectors and oscilloscope. A calibration procedure for the entire optical detection system can enhance the reliability of the measurements.

High-Speed Photography: Visualizing the Detonation

High-speed photography provides a non-invasive, continuous measurement of the detonation velocity.[10][11][12][22] It is particularly useful for studying transient detonation phenomena and for explosives in transparent casings.

Protocol for High-Speed Photography Measurement:

  • Experimental Setup:

    • Place the prepared pyrazole charge in the field of view of a high-speed camera.

    • A calibrated length scale must be placed in the same plane as the explosive charge.

    • Adequate lighting, such as a pulsed laser or high-intensity flash lamps, may be required depending on the luminosity of the detonation. For highly luminous events, no external lighting may be necessary.

  • Camera Settings:

    • Set the camera to a high framing rate, typically in the range of 100,000 to several million frames per second.[10]

    • The resolution should be set as high as possible for the chosen framing rate to allow for precise determination of the detonation front's position.

    • The exposure time for each frame should be very short to minimize motion blur.

  • Initiation and Image Capture:

    • Synchronize the initiation of the explosive with the start of the camera recording.

    • The camera will capture a sequence of images showing the progression of the detonation front.

  • Image Analysis:

    • From the recorded images, identify the position of the detonation front in each frame relative to the calibrated length scale.

    • Create a position-versus-time plot for the detonation front.

    • The slope of this plot gives the detonation velocity. A linear fit to the data can be used to determine the average velocity.

Causality and Trustworthiness: The accuracy of this method is contingent on the temporal and spatial resolution of the high-speed camera and the precision of the length scale calibration.[10] The main source of error is often the subjective identification of the detonation front in the images.[10] Advanced image processing techniques can be employed to automate this process and improve objectivity.

PART 3: Data Presentation and Interpretation

Tabulated Detonation Velocity Data for Pyrazole Compounds

The following table presents theoretically calculated detonation velocities for several nitropyrazole compounds, providing a reference for experimental work. It is important to note that experimental values may differ due to factors such as density and confinement.

Compound NameChemical FormulaDensity (g/cm³)Calculated Detonation Velocity (km/s)Reference
3,4,5-Trinitro-1H-pyrazoleC₃HN₅O₆1.939.00[1]
1,3,4,5-Tetranitro-1H-pyrazoleC₃N₆O₈2.019.24[4]
Heptanitropyrazole derivativeC₄HN₉O₁₄1.9718.745[23]
Nitropyrazole Derivative '9'-1.848.743[4]
Nitropyrazole Derivative '11'--8.751[4]
Sources of Error and Calibration

To ensure the trustworthiness of the experimental data, a thorough understanding and mitigation of potential sources of error are essential.

  • Systematic Errors: These can arise from inaccuracies in distance measurements between probes, timing errors in the data acquisition system, and uncalibrated equipment. Regular calibration of measuring instruments (e.g., oscilloscopes, length scales) is crucial.[24][25][26]

  • Random Errors: These can be caused by variations in sample preparation (e.g., density gradients), slight inconsistencies in probe placement, and electronic noise. Performing multiple measurements and applying statistical analysis can help to minimize the impact of random errors.

  • Method-Specific Errors: Each method has its own inherent sources of error. For instance, the D'Autriche method is sensitive to the uniformity of the detonating cord, while high-speed photography can be affected by the clarity of the detonation front's image.

A self-validating system involves regular checks with standard explosives of known detonation velocity (e.g., RDX, HMX) to confirm the accuracy and reliability of the entire experimental setup.

Conclusion

The accurate measurement of detonation velocity is a cornerstone of energetic materials research. This guide has provided a detailed overview of the experimental setups and protocols for three robust methods: the D'Autriche method, electronic timing with probes, and high-speed photography. By carefully selecting the appropriate method, meticulously preparing the pyrazole compound samples, and adhering to the detailed protocols and safety guidelines, researchers can obtain high-quality, reliable data. This information is indispensable for advancing the understanding and application of this promising class of energetic materials.

References

Sources

Application Notes and Protocols: Safe Handling of 1-Methyl-3,5-dinitropyrazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These guidelines have been compiled from available scientific literature on structurally related compounds, as a specific Safety Data Sheet (SDS) for 1-Methyl-3,5-dinitropyrazole was not located. This compound is presumed to be an energetic material and must be handled with extreme caution by trained personnel only. All procedures should be conducted after a thorough, site-specific risk assessment.

Introduction: Understanding the Hazard Profile

1-Methyl-3,5-dinitropyrazole belongs to the class of N-alkylated dinitropyrazoles. The presence of two nitro groups on the pyrazole ring suggests that this compound is likely an energetic material, a substance that can undergo rapid exothermic decomposition. Research into related compounds, such as 1-methyl-3,4,5-trinitropyrazole (MTNP) and other dinitropyrazole derivatives, indicates their potential use as explosives.[1][2][3] Therefore, the primary and most critical hazard associated with 1-Methyl-3,5-dinitropyrazole is its potential for unexpected detonation or rapid deflagration when subjected to stimuli such as impact, friction, heat, or electrostatic discharge.

The causality behind this hazard lies in the molecular structure: the combination of the fuel (the methylpyrazole backbone) and the oxidizer (the nitro groups) within the same molecule creates a system that can release a large amount of energy quickly. The thermal stability of related nitropyrazoles has been studied, and while some show good thermal stability with decomposition peaks around 248°C for MTNP, this does not preclude sensitivity to other stimuli.[1][4]

This guide provides a framework for handling 1-Methyl-3,5-dinitropyrazole with the assumption that it is an energetic and toxic compound. All handling should occur in a facility equipped for and with personnel trained in the manipulation of energetic materials.

Hazard Identification and Classification

Based on data from analogous compounds, the following hazards should be assumed for 1-Methyl-3,5-dinitropyrazole.

Hazard ClassGHS Classification (Assumed)Rationale and Key Precautions
Physical Hazards Explosive (Division 1.1 to 1.4) Dinitro- and trinitropyrazole derivatives are known energetic materials.[1][2][3][5] Handle only milligram-to-gram quantities. Avoid shock, friction, and heat.
Health Hazards Acute Toxicity, Oral (Category 4) Harmful if swallowed.[6] Do not eat, drink, or smoke in the work area.[6]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[6] Always wear chemical safety goggles and a face shield.
Skin Corrosion/Irritation (Category 2) May cause skin irritation.[7][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[8]

Hazard Statement Summary (Assumed):

  • H201-H204: Explosive; mass explosion hazard, severe projection hazard, or fire or projection hazard.

  • H302: Harmful if swallowed.[6]

  • H319: Causes serious eye irritation.[6][7]

  • H315: Causes skin irritation.[7]

  • H335: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is mandatory, combining engineering controls with robust personal protective equipment.

Engineering Controls
  • Fume Hood: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Blast Shield: A portable blast shield should be used between the researcher and the experimental setup at all times.

  • Grounded Equipment: All equipment, including spatulas and balances, must be properly grounded to prevent electrostatic discharge.

  • Remote Handling: For larger quantities (above 100 mg), remote handling equipment should be considered.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet EN166 standards, in conjunction with a full-face shield, are required.[10][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[10] Consider wearing leather gloves over nitrile gloves for an added layer of physical protection.

  • Body Protection: A flame-resistant lab coat is mandatory. For any scale above a few milligrams, a blast-rated apron or suit should be considered.

  • Respiratory Protection: If there is any risk of dust generation that cannot be controlled by a fume hood, a respirator with an appropriate particulate filter (e.g., P100) must be worn.

Safe Handling and Storage Protocols

General Handling Precautions
  • Minimize Quantity: Work with the smallest amount of material necessary for the experiment.

  • Avoid Confinement: Do not handle the material in a confined space where pressure could build up during an incident.

  • Control Ignition Sources: Prohibit all sources of ignition, including open flames, sparks, and static electricity, from the work area.[10]

  • Gentle Handling: Avoid impact and friction. Use non-sparking tools (e.g., ceramic or plastic spatulas). Do not scrape or grind the material.

  • Cleanliness: Maintain a clean and organized work area. Spills must be cleaned up immediately following the prescribed procedure.

Storage Protocol
  • Designated Storage: Store in a dedicated, locked, and well-ventilated cabinet or magazine approved for explosive materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases to prevent exothermic reactions.[6][9]

  • Temperature Control: Store in a cool, dry place, away from direct sunlight and heat sources.[9]

  • Container: Use a vented container to prevent pressure buildup. The primary container should be placed within a larger, shatter-proof secondary container.

Experimental Workflow and Protocols

The following workflows are designed to mitigate the risks associated with handling 1-Methyl-3,5-dinitropyrazole.

Risk Assessment Workflow

This diagram outlines the decision-making process before any experimental work begins.

RiskAssessment start Start: Proposed Experiment with 1-Methyl-3,5-dinitropyrazole check_quantity Quantity < 100 mg? start->check_quantity high_quantity_controls Implement Remote Handling and Additional Blast Protection check_quantity->high_quantity_controls No standard_controls Standard Engineering Controls: Fume Hood, Blast Shield check_quantity->standard_controls Yes check_stimuli Potential for Impact, Friction, or Heat? high_quantity_controls->check_stimuli standard_controls->check_stimuli modify_procedure Modify Procedure to Eliminate Stimuli check_stimuli->modify_procedure Yes proceed_with_caution Proceed with Enhanced Monitoring check_stimuli->proceed_with_caution No modify_procedure->check_stimuli ppe_check Full PPE Worn? (FR Coat, Goggles, Face Shield, Gloves) proceed_with_caution->ppe_check stop STOP: Do Not Proceed ppe_check->stop No final_approval Final Approval from Safety Officer ppe_check->final_approval Yes begin_experiment Proceed with Experiment final_approval->begin_experiment

Caption: Risk assessment workflow for handling 1-Methyl-3,5-dinitropyrazole.

Protocol for Weighing and Transferring the Solid
  • Preparation: Cordon off the work area. Ensure the fume hood, blast shield, and grounded balance are ready. Don appropriate PPE.

  • Grounding: Ground yourself by touching a known grounded surface before handling the container.

  • Transfer: Use a non-sparking spatula (e.g., ceramic or plastic) to gently transfer a small amount of the solid from the storage container to a tared weighing vessel.

  • Weighing: Place the vessel on the grounded analytical balance. Record the weight.

  • Dissolution (if applicable): If making a solution, add the solvent to the reaction vessel first. Then, slowly and carefully add the weighed solid to the solvent with gentle stirring. Do not add solvent directly onto the bulk solid.

  • Cleanup: Immediately clean the spatula and weighing vessel with an appropriate solvent (e.g., acetone) in a designated waste container within the fume hood.

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the size and nature of the spill. Do not re-enter if the spill is large or if there is any sign of decomposition (e.g., gas evolution, color change).

  • Cleanup (for small spills): If deemed safe, trained personnel wearing full PPE should gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the mixture into a designated, labeled container for hazardous waste. Avoid any actions that could create friction or shock.

  • Decontamination: Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Fire Response
  • DO NOT USE WATER or standard fire extinguishers. This can spread the material and potentially increase the explosion risk.

  • If a fire occurs, activate the fire alarm, evacuate the building immediately, and inform emergency responders that a potential explosive is involved.

  • Only personnel trained in fighting explosive fires should attempt to extinguish it, and only from a protected location.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

Waste Disposal

All waste containing 1-Methyl-3,5-dinitropyrazole, including contaminated PPE, spill cleanup materials, and reaction residues, is considered hazardous and potentially explosive waste.

  • Segregation: Do not mix this waste with other chemical waste streams.

  • Collection: Collect in a designated, vented, and properly labeled container.

  • Disposal: Disposal must be handled by a certified hazardous waste disposal company with experience in handling energetic materials, in accordance with all local, state, and federal regulations.[6][10]

References

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2025). ResearchGate. [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. (n.d.). ResearchGate. [Link]

  • 5 - Safety Data Sheet. (n.d.). IndustrialChemistry.com. [Link]

  • Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. (2025). ResearchGate. [Link]

  • Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (n.d.). MDPI. [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (n.d.). Atlantis Press. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-value energetic materials and pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of 1-Methyl-3,5-dinitropyrazole. My objective is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges and significantly improve your reaction yields. This document is structured as a dynamic troubleshooting guide and FAQ, allowing you to quickly find solutions to specific experimental issues.

Section 1: Understanding the Synthetic Landscape

Before troubleshooting, it's crucial to understand the primary synthetic strategies for obtaining 1-Methyl-3,5-dinitropyrazole. The yield and purity of your final product are fundamentally determined by the route you choose. Two principal pathways dominate the literature, each with distinct advantages and challenges.

FAQ: What are the primary methods for synthesizing 1-Methyl-3,5-dinitropyrazole?

There are two main routes:

  • Route A: Direct Nitration of 1-Methylpyrazole. This approach involves the direct electrophilic nitration of the 1-methylpyrazole starting material. While seemingly straightforward, this pathway is often plagued by issues with regioselectivity. The pyrazole ring can be nitrated at the 3, 4, and 5 positions, leading to a complex mixture of mono- and dinitro-isomers that are difficult to separate, ultimately resulting in a low yield of the desired 3,5-dinitro product.[1]

  • Route B: Methylation of 3,5-Dinitropyrazole (3,5-DNP). This is generally the preferred and more reliable route. It involves first synthesizing 3,5-DNP from pyrazole and then selectively methylating the nitrogen at the 1-position. This pathway offers superior control over the final product's regiochemistry, leading to higher purity and more reproducible yields.[2][3]

The diagram below illustrates these competing pathways. For yield optimization, we will focus primarily on troubleshooting Route B .

G cluster_0 Route A: Direct Nitration (Lower Yield) cluster_1 Route B: Methylation of 3,5-DNP (Recommended) A_start 1-Methylpyrazole A_product Mixture of Isomers (1-Methyl-3-nitropyrazole, 1-Methyl-4-nitropyrazole, 1-Methyl-3,5-dinitropyrazole) A_start->A_product Difficult to Control A_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) A_reagent->A_product B_start Pyrazole B_inter 3,5-Dinitropyrazole (3,5-DNP) B_start->B_inter B_product 1-Methyl-3,5-dinitropyrazole B_inter->B_product High Regioselectivity B_reagent1 Nitrating Agent B_reagent1->B_inter B_reagent2 Methylating Agent (e.g., Dimethyl Sulfate) B_reagent2->B_product

Caption: Comparison of synthetic routes to 1-Methyl-3,5-dinitropyrazole.

Section 2: Troubleshooting Guide for Synthesis (Route B)

This section addresses the most common issues encountered during the two-step synthesis involving the formation and subsequent methylation of 3,5-Dinitropyrazole.

Issue 1: Low Yield in the Synthesis of 3,5-Dinitropyrazole (Intermediate)

Q: I am synthesizing the 3,5-DNP intermediate, but my yield is poor after the nitration and rearrangement steps. What factors should I investigate?

A: The synthesis of 3,5-DNP from pyrazole is a robust process but requires careful control of conditions. Low yields typically originate from two areas: the initial N-nitration or the subsequent thermal rearrangement.

  • Causality - Incomplete N-Nitration: The first step is the formation of N-nitropyrazole. Using an inadequate nitrating system or improper temperature control can lead to an incomplete reaction. The HNO₃/Acetic Anhydride system is effective, but the temperature must be kept low initially to prevent premature rearrangement or side reactions.[4]

  • Causality - Suboptimal Thermal Rearrangement: The conversion of N-nitropyrazole to 3-nitropyrazole, and subsequently to 3,5-DNP, is a thermal process. The choice of solvent and temperature is critical.[2]

    • Solvent Effects: While various high-boiling solvents can be used, benzonitrile is often preferred as it facilitates a cleaner reaction compared to alternatives like n-octanol, which may lead to a lower-quality product.[5]

    • Temperature and Duration: The rearrangement requires high temperatures (e.g., 147°C).[2] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessive temperature can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction via TLC to determine the optimal endpoint.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your pyrazole is pure and the nitric acid is concentrated. Acetic anhydride should be fresh and free of acetic acid.

  • Optimize Nitration: During the formation of N-nitropyrazole, maintain a low temperature (0-5°C) during the addition of reagents.

  • Optimize Rearrangement: If using a literature procedure, ensure your heating mantle or oil bath provides consistent and accurate temperature. A reaction time of over 70 hours at ~147°C has been reported to achieve high conversion.[2]

  • Isolate the Ammonium Salt: To improve recovery, consider isolating the product as its ammonium salt by treating the reaction mixture with ammonia gas, which can then be neutralized to obtain the final product.[2]

Issue 2: Incomplete Reaction or Side Products During Methylation

Q: When methylating 3,5-DNP to form the final product, the reaction doesn't go to completion, or I observe unexpected byproducts. How can I improve the methylation step?

A: This is the most critical step for achieving a high yield of the final product. The key is the efficient deprotonation of the pyrazole N-H proton to form a potent nucleophile, followed by its reaction with the methylating agent.

  • Causality - Choice of Methylating Agent: The reactivity of the methylating agent is paramount.

    • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are highly reactive and effective agents for this transformation. DMS is often preferred due to its lower cost.

    • Dimethyl Carbonate (DMC): A greener but less reactive alternative. It requires higher temperatures and specific catalysts (like K₂CO₃) to be effective, and yields may be lower.[6]

  • Causality - Ineffective Deprotonation: The pKa of the N-H proton in 3,5-DNP is lowered by the electron-withdrawing nitro groups, but a sufficiently strong base is still required for complete deprotonation.

    • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions to prevent quenching.

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base and do not interfere with the nucleophilic attack.

  • Causality - Reaction Temperature: The temperature must be sufficient to drive the reaction but not so high as to cause decomposition or side reactions. For reactive agents like DMS, moderate temperatures are usually sufficient. For less reactive agents like DMC, higher temperatures (e.g., 90°C) may be necessary.[6]

Troubleshooting Steps & Optimization:

  • Ensure Anhydrous Conditions: Water will consume the base and can hydrolyze the methylating agent. Dry your solvent and glassware thoroughly.

  • Select the Right Base/Solvent Combination: For a robust reaction, use dimethyl sulfate as the methylating agent with anhydrous K₂CO₃ as the base in acetonitrile.

  • Control Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Monitor the Reaction: Follow the disappearance of the 3,5-DNP starting material by TLC. The product, being less polar, will have a higher Rf value.

ParameterRecommendationRationale
Methylating Agent Dimethyl SulfateHigh reactivity, good yields at moderate temperatures.
Base Anhydrous K₂CO₃Effective, easy to handle, and cost-efficient.
Solvent Acetonitrile (ACN)Polar aprotic, facilitates Sₙ2 reaction.
Temperature 40-60 °CBalances reaction rate and stability.
Monitoring TLC (e.g., 1:1 Hexane:EtOAc)Allows for tracking reaction completion.
Issue 3: Difficulty in Product Purification

Q: My crude product is impure, and recrystallization is not yielding a clean product. What are the best purification strategies?

A: Purification is critical for obtaining a high-quality product. The choice of method depends on the nature of the impurities.

  • Causality - Persistent Starting Material: If the reaction was incomplete, the more polar 3,5-DNP will be present.

  • Causality - Isomeric Impurities: If Route A was used, separating the 3,5-dinitro isomer from the 3,4-dinitro isomer is very challenging due to their similar polarities.[1]

  • Causality - Thermal Decomposition Products: If excessive heat was used, dark, tarry substances may contaminate the product.

Troubleshooting Steps:

  • Recrystallization: This is the most common method. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or mixed solvent systems like benzene-hexane or ethyl acetate-hexane. A recrystallization from a mixture of propionic acid, benzene, and acetic acid has been reported for purifying related aminodinitropyrazoles.[7]

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be effective. Use a gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The less polar 1-Methyl-3,5-dinitropyrazole will elute before the more polar 3,5-DNP starting material.

  • Sublimation: For final polishing to high purity, sublimation under high vacuum can be an excellent technique for compounds like this, as it can remove non-volatile impurities.[1]

Section 3: Optimized Experimental Protocol (Route B)

This section provides a detailed, step-by-step methodology for the preferred synthetic route. Caution: The compounds described are energetic materials and should be handled with appropriate personal protective equipment (PPE), including a face shield, Kevlar gloves, and grounded equipment. All nitration procedures should be conducted behind a blast shield in a certified fume hood.[4]

G cluster_0 Step 1: Synthesis of 3,5-Dinitropyrazole (3,5-DNP) cluster_1 Step 2: Methylation to Final Product S1_Start Pyrazole in Acetic Anhydride S1_Nitrate Add HNO₃ at 0-5°C to form N-Nitropyrazole S1_Start->S1_Nitrate S1_Rearrange Thermal Rearrangement in Benzonitrile (~147°C, 70+ hrs) S1_Nitrate->S1_Rearrange S1_Isolate Isolate as Ammonium Salt (via NH₃ gas) S1_Rearrange->S1_Isolate S1_Neutralize Neutralize with Acid to yield 3,5-DNP S1_Isolate->S1_Neutralize S2_Start 3,5-DNP, K₂CO₃ in Anhydrous ACN S1_Neutralize->S2_Start Use Purified Intermediate S2_Methylate Add Dimethyl Sulfate (DMS) dropwise at RT S2_Start->S2_Methylate S2_Heat Heat to 40-60°C Monitor by TLC S2_Methylate->S2_Heat S2_Workup Quench, Extract with Ethyl Acetate S2_Heat->S2_Workup S2_Purify Purify by Recrystallization or Chromatography S2_Workup->S2_Purify

Caption: Experimental workflow for the recommended synthesis of 1-Methyl-3,5-dinitropyrazole.

Protocol 1: Synthesis of 3,5-Dinitropyrazole (3,5-DNP)

This protocol is adapted from literature procedures for the synthesis of dinitropyrazoles.[2][4]

  • N-Nitration: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve pyrazole in a mixture of acetic anhydride and acetic acid. Slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C. Stir for 2-3 hours at low temperature.

  • Isolation of N-Nitropyrazole: Carefully pour the reaction mixture over crushed ice. The N-nitropyrazole intermediate will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.

  • Thermal Rearrangement & Dinitration: In a flask equipped with a reflux condenser, dissolve the dried N-nitropyrazole in benzonitrile. Heat the mixture to reflux (approx. 145-150°C). The reaction is slow and may require over 70 hours for completion. Monitor the progress by taking small aliquots and analyzing via TLC.

  • Second Nitration: After the initial rearrangement to 3-nitropyrazole is complete, a second nitration step using mixed acid (HNO₃/H₂SO₄) is required to introduce the second nitro group at the 5-position. Cool the mixture and carefully add the mixed acid, then heat gently (55-60°C) for 1-2 hours.[2]

  • Workup and Purification: Cool the reaction mixture and pour it onto ice. The crude 3,5-DNP will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 3,5-DNP.

Protocol 2: N-Methylation of 3,5-Dinitropyrazole
  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3,5-Dinitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (1.2 eq) dropwise via syringe. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction's progress every hour using TLC (1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the potassium salts and wash them with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude oil/solid in ethyl acetate and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an ethanol/hexane mixture or purify by column chromatography on silica gel to yield pure 1-Methyl-3,5-dinitropyrazole as a solid.

Section 4: Frequently Asked Questions (FAQs)

Q: Which synthetic route, direct nitration or methylation of 3,5-DNP, provides a better yield?

A: The methylation of 3,5-DNP (Route B) consistently provides a higher yield and superior purity. The direct nitration of 1-methylpyrazole (Route A) is difficult to control and leads to a mixture of products that are challenging to separate, significantly lowering the isolated yield of the desired 1-Methyl-3,5-dinitropyrazole.[1]

Q: How does N-methylation impact the properties of 3,5-dinitropyrazole?

A: N-methylation is a key strategy for tuning the properties of energetic materials. It significantly enhances thermal stability by replacing the acidic N-H proton. This modification also tends to decrease sensitivity to impact and friction, making the resulting compound safer to handle compared to its N-H counterpart.[3]

Q: What are the most critical safety precautions for this synthesis?

A: Safety is paramount.

  • Energetic Nature: The products and some intermediates are high-energy materials. Avoid friction, shock, and electrostatic discharge. Work with small quantities whenever possible.

  • Nitrating Agents: Mixed acids (HNO₃/H₂SO₄) are extremely corrosive and reactive. Always add reagents slowly and with adequate cooling. Perform all nitrations behind a blast shield.

  • Methylating Agents: Dimethyl sulfate is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood, using appropriate gloves and eye protection. Have a quenching solution (e.g., aqueous ammonia) readily available for any spills.

References

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023-05-16). Available at: [Link]

  • Synthesis of 3, 5-dinitropyrazole. ResearchGate. (2025-08-27). Available at: [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. (2018-07-02). Available at: [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (2025-08-06). Available at: [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. ResearchGate. Available at: [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. (2023-09-26). Available at: [Link]

  • Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Nitration of the Acetyl Derivatives of 1-Methylpyrazole. ResearchGate. (2025-08-06). Available at: [Link]

  • CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • One-step synthesis and thermal behavior of 1-methyl-3, 4, 5-trinitropyrazole. ResearchGate. (2025-08-10). Available at: [Link]

  • Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. North University of China. (2015-03-25). Available at: [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available at: [Link]

  • N-methylation of pyrazole. Reddit. (2023-06-10). Available at: [Link]

  • Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. SciSpace. Available at: [Link]

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Troubleshooting side reactions in the nitration of pyrazole rings.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Nitration

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic nitration on pyrazole rings. The introduction of a nitro group is a cornerstone of synthetic strategy, serving as a versatile handle for further functionalization or as a critical pharmacophore itself. However, the inherent electronics of the pyrazole ring can lead to a variety of side reactions, complicating synthesis and purification.

This document moves beyond simple protocols. Here, we dissect the mechanistic underpinnings of common side reactions, offering not just solutions, but a framework for rational problem-solving. By understanding the causal relationships between substrates, reagents, and outcomes, you can design more robust and selective nitration reactions.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequent issues encountered during pyrazole nitration in a direct question-and-answer format.

Problem 1: My reaction is producing the N-nitro pyrazole instead of the desired C-nitro isomer on an N-unsubstituted pyrazole.

Symptoms: Your analytical data (LC-MS, NMR) shows a major product with a mass corresponding to mono-nitration, but the proton and carbon NMR spectra are inconsistent with substitution on the pyrazole carbon backbone. You may observe changes in the N-H signal or significant shifts inconsistent with C4-nitration.

Root Cause Analysis: The pyrazole anion and the neutral pyrazole ring are both highly nucleophilic at the N1 position. Under mild or less acidic conditions, the nitronium ion (NO₂⁺) or its carrier can be attacked by the nitrogen atom, leading to the formation of a kinetically favored N-nitro pyrazole.[1][2] This N-nitro intermediate can sometimes be isolated but is often a precursor to the thermodynamically more stable C-nitro product, typically rearranging under acidic conditions or upon heating to yield the 4-nitropyrazole.[2] The competition between these two pathways is a classic example of kinetic vs. thermodynamic control.

G cluster_0 Reaction Pathways Pyrazole N-H Pyrazole N_Nitro N-Nitro Pyrazole (Kinetic Product) Pyrazole->N_Nitro Mild Conditions (e.g., HNO₃/Ac₂O, low temp) Fast, Reversible C4_Nitro C4-Nitro Pyrazole (Thermodynamic Product) Pyrazole->C4_Nitro Harsher Conditions (e.g., Mixed Acid) Slower, Direct Path N_Nitro->C4_Nitro Rearrangement (Acid or Heat) NitratingAgent [NO₂⁺] caption Fig 1. Competing N- vs. C-nitration pathways.

Fig 2. Workflow for optimizing selective mono-nitration.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common position for electrophilic nitration on a simple pyrazole ring and why?

    • A1: The C4 position is the most electron-rich and generally the most susceptible to electrophilic attack. [1]This is due to the electronic distribution within the aromatic π-system, where resonance stabilization of the sigma complex intermediate is most favorable for attack at C4.

  • Q2: How do electron-donating or -withdrawing groups on the pyrazole ring affect the nitration outcome?

    • A2: Substituents significantly influence both the rate and regioselectivity. Electron-donating groups (EDGs) such as alkyl groups activate the ring, making the reaction faster but also increasing the risk of over-nitration. [3]Electron-withdrawing groups (EWGs) like cyano or nitro groups deactivate the ring, requiring harsher conditions (higher temperatures or stronger acids) to proceed. [3][4]EWGs on N-nitropyrazoles have been shown to enhance their ability to act as nitrating agents themselves. [3]

  • Q3: Are there any specific safety concerns I should be aware of when nitrating pyrazoles?

    • A3: Yes. Nitration reactions are highly exothermic and require careful temperature control. More importantly, the products, particularly di- and poly-nitrated pyrazoles, can be high-energy materials with explosive properties. [2][5]Always conduct these reactions behind a blast shield, use appropriate personal protective equipment, and start on a small scale (<1 g) when exploring new nitration chemistry. [2]

  • Q4: I keep seeing "N-nitropyrazole" mentioned as both a side product and a reagent. Can you clarify?

    • A4: This is correct. While N-nitration is often an undesired side reaction when C-nitration is the goal,[1] isolated N-nitropyrazoles are effective "transfer nitrating agents". [3][4]They can deliver a nitronium ion equivalent to an aromatic substrate under acid-catalyzed conditions, often providing a milder and more controlled alternative to traditional nitrating agents. [6][7]

Validated Experimental Protocols

Protocol A: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate

This protocol is optimized for the selective nitration of the pyrazole ring at the C4 position, avoiding nitration on the N-phenyl group. [1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (Ac₂O, ~5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. It is critical to maintain this temperature throughout the addition.

  • Reagent Preparation: In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.05 eq) to a small amount of acetic anhydride, also cooled to 0 °C.

  • Addition: Add the pre-cooled nitric acid/acetic anhydride solution dropwise to the pyrazole solution via the dropping funnel. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-nitro-1-phenylpyrazole, will often precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.

Protocol B: Selective p-Nitration of the Phenyl Ring on 1-Phenylpyrazole using Mixed Acid

This protocol is optimized for the selective nitration of the appended phenyl ring, leaving the pyrazole core untouched. [1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3-5 volumes).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly and portion-wise, add the 1-phenylpyrazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. The pyrazole will protonate and dissolve.

  • Nitrating Mixture: In the dropping funnel, prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution. Maintain a strict internal temperature below 12-15 °C during the addition.

  • Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Work-up: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice. The product, 1-(p-nitrophenyl)pyrazole, should precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol or a similar solvent for purification.

References

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2058–2068. Retrieved from [Link]

  • Cervera, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(11), 4245-4249. Retrieved from [Link]

  • Xue, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Retrieved from [Link]

  • Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4939. Retrieved from [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Retrieved from [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2058-2068. Retrieved from [Link]

  • Olah, G. A., Narang, S. C., & Fung, A. P. (1981). Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, 46(13), 2706–2709. Retrieved from [Link]

  • Brain, E. G., & Finar, I. L. (1958). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(4), 692-696. Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. Retrieved from [Link]

  • Olah, G. A., Narang, S. C., & Fung, A. P. (1981). Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, 46(13), 2706-2709. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]

  • Avasthi, B., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2012-2018. Retrieved from [Link]

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328. Retrieved from [Link]

  • Avasthi, B., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2012-2018. Retrieved from [Link]

  • Levkovskaya, G. G., et al. (2004). Selective O- and N-nitration of steroids fused to the pyrazole ring. Russian Journal of Organic Chemistry, 40(1), 89-94. Retrieved from [Link]

  • Cervera, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(11), 4245-4249. Retrieved from [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 23-28. Retrieved from [Link]

  • Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1090-1096. Retrieved from [Link]

  • Austin, M. W., et al. (1965). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society, 1051-1056. Retrieved from [Link]

  • Brain, E. G., & Finar, I. L. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 36(4), 692-696. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(19), 4558. Retrieved from [Link]

  • Austin, M. W., et al. (1965). 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed), 1051. Retrieved from [Link]

  • Cohen-Fernandes, P., et al. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 37(21), 3385–3389. Retrieved from [Link]

  • Zhang, J., et al. (2022). Manipulating nitration and stabilization to achieve high energy. Science Advances, 8(1). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 1-Methyl-3,5-dinitropyrazole. This document is structured to provide practical, field-proven insights into common challenges and their resolutions, ensuring the attainment of high-purity material essential for downstream applications.

Introduction

1-Methyl-3,5-dinitropyrazole is a key energetic material and a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this compound is paramount for its performance and safety. This guide offers a structured approach to troubleshooting common purification issues and provides detailed protocols to achieve the desired purity. As with all energetic materials, appropriate safety precautions, including the use of personal protective equipment such as Kevlar gloves and face shields, must be employed at all times.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 1-Methyl-3,5-dinitropyrazole in a question-and-answer format.

Question 1: My crude product is an oil or a sticky solid. What is the best initial step?

Answer: An oily or sticky crude product often indicates the presence of residual solvents or low-melting impurities.

  • Probable Cause:

    • Incomplete removal of the reaction solvent (e.g., methanol, acetonitrile).

    • Presence of unreacted starting materials or low-melting byproducts.

    • The melting point of the crude mixture is depressed due to impurities.

  • Recommended Solution:

    • Solvent Trituration/Washing: Begin by triturating the crude material with a cold, non-polar solvent in which 1-Methyl-3,5-dinitropyrazole has low solubility. Hexanes or a cold diethyl ether/hexane mixture are good starting points. This will help remove non-polar impurities and residual solvents.

    • Vacuum Drying: After trituration, ensure the product is thoroughly dried under vacuum to remove any remaining volatile components.

Question 2: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization, especially with nitroaromatic compounds.[3] It occurs when the solute separates from the solution as a liquid rather than a solid.

  • Probable Cause:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound (or the impure mixture).

    • The solution is supersaturated with impurities.

    • The rate of cooling is too rapid.[4]

  • Recommended Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly.[3][5]

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can promote gradual cooling.[6]

    • Solvent System Modification: If oiling persists, consider changing the solvent system. A mixed solvent system, where the compound is dissolved in a "good" solvent (e.g., ethanol, acetone) and a "bad" solvent (e.g., water, hexanes) is added dropwise at the boiling point until turbidity appears, can be effective.[7]

Question 3: After recrystallization, my yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your product remains dissolved in the mother liquor.

  • Probable Cause:

    • Using too much solvent during recrystallization.[8]

    • The chosen solvent is too effective at dissolving the compound, even at low temperatures.

    • Premature crystallization during hot filtration (if performed).

    • Washing the collected crystals with a solvent that is not ice-cold.[3]

  • Recommended Solution:

    • Minimize Solvent Volume: Use the minimum amount of boiling solvent necessary to just dissolve the crude product.[6]

    • Optimize Solvent Choice: Select a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. An ethanol/water mixture is often a good choice for polar compounds like nitropyrazoles.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Mother Liquor Recovery: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

Question 4: My NMR spectrum shows unexpected peaks. What could they be and how do I remove them?

Answer: Unexpected NMR peaks are indicative of impurities. Identifying these is key to selecting the appropriate purification strategy.

  • Probable Impurities and their ¹H NMR Signatures (in CDCl₃, approximate shifts):

    • Unreacted 3,5-Dinitropyrazole: A broad peak due to the N-H proton.

    • Isomeric Byproducts (e.g., 1-Methyl-3,4-dinitropyrazole): The proton signals for the pyrazole ring will differ from the expected singlet for the symmetric 1-Methyl-3,5-dinitropyrazole. For example, 1-methyl-3,4-dinitropyrazole would show a singlet for the C5-H at approximately δ 8.32 ppm and the methyl group at δ 4.15 ppm.[9]

    • Residual Solvents: Refer to standard NMR solvent impurity charts.[10][11] For example, dimethyl sulfate (DMS), a common methylating agent, may have residual methanol.

    • Side-reaction products from methylating agent: DMS can react with water to form methanol and sulfuric acid.[12]

  • Recommended Purification Strategy:

    • Recrystallization: This is often effective for removing small amounts of most impurities. The choice of solvent is critical.

    • Column Chromatography: For difficult separations, such as isomers, column chromatography is the method of choice. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[13][14] The more polar 1-Methyl-3,5-dinitropyrazole will elute later than less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 1-Methyl-3,5-dinitropyrazole?

A1: While the exact melting point can vary slightly based on experimental conditions, related compounds like 1-methyl-3,4-dinitropyrazole have a reported melting point of approximately 60°C.[9] A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q2: What are the key safety precautions when handling 1-Methyl-3,5-dinitropyrazole?

A2: 1-Methyl-3,5-dinitropyrazole is an energetic material and should be handled with extreme care.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and blast shield.

  • Avoid friction, shock, and static discharge.

  • Work in a well-ventilated fume hood.

  • Handle small quantities whenever possible.

Q3: Which analytical techniques are best for assessing the purity of 1-Methyl-3,5-dinitropyrazole?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C-NO₂).

Q4: Can I use column chromatography to purify my crude product?

A4: Yes, column chromatography can be a very effective purification method, especially for removing impurities with different polarities.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.[15][16][17]

Experimental Protocol: Recrystallization of Crude 1-Methyl-3,5-dinitropyrazole

This protocol outlines a general procedure for the recrystallization of crude 1-Methyl-3,5-dinitropyrazole using an ethanol/water solvent system.

Materials:

  • Crude 1-Methyl-3,5-dinitropyrazole

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol and water separately at room and elevated temperatures to confirm suitability.

  • Dissolution: Place the crude 1-Methyl-3,5-dinitropyrazole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. It is crucial to use a minimal volume to ensure a good yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[18] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Data Presentation:

ParameterExpected Value
Appearance White to pale yellow crystalline solid
Melting Point Sharp melting point (e.g., 60 °C for the 3,4-isomer)[9]
¹H NMR (CDCl₃) Singlet for the pyrazole C4-H, singlet for the N-CH₃
Purity (by HPLC) >99%

Purification Workflow Diagram

Purification_Workflow cluster_start Crude Product Assessment cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 1-Methyl-3,5-dinitropyrazole (Oily/Sticky Solid) Trituration Trituration/Washing (e.g., Cold Hexanes) Crude->Trituration Initial Cleanup Recrystallization Recrystallization (e.g., Ethanol/Water) Trituration->Recrystallization Primary Purification Analysis Purity & Identity Check (NMR, MP, HPLC) Recrystallization->Analysis Column Column Chromatography (Silica, EtOAc/Hexanes) Column->Analysis Re-assess Purity Analysis->Column Further Purification Needed Pure Pure 1-Methyl-3,5-dinitropyrazole Analysis->Pure Meets Specs

Caption: Purification workflow for crude 1-Methyl-3,5-dinitropyrazole.

References

  • PubChem. (n.d.). 1-Methyl-3,5-dinitropyrazole. Retrieved January 18, 2026, from [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - MDPI. (2023, September 15). Retrieved January 18, 2026, from [Link]

  • Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - ACS Publications. (2023, May 16). Retrieved January 18, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press. (2016). Retrieved January 18, 2026, from [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI.gov. (2018, July 2). Retrieved January 18, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega. (2023, May 16). Retrieved January 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-3,5-dinitropyrazole (CAS 32683-48-0). Retrieved January 18, 2026, from [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved January 18, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 18, 2026, from [Link]

  • Structural evolvement of 1-methyl-3,4,5-trinitropyrazole at high pressure - ResearchGate. (2024, March 1). Retrieved January 18, 2026, from [Link]

  • CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 18, 2026, from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved January 18, 2026, from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 18, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (2023, June 10). Retrieved January 18, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 18, 2026, from [Link]

  • Dimethyl sulfate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • How To Recrystallize A Solid - YouTube. (2020, July 17). Retrieved January 18, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved January 18, 2026, from [Link]

  • Co-Eluting compounds in Column chromatography : r/Chempros - Reddit. (n.d.). Retrieved January 18, 2026, from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • How to choose the best solution for column chromatography? - ResearchGate. (2019, May 23). Retrieved January 18, 2026, from [Link]

  • How can I select the solvent system for column chromatography? - ResearchGate. (2015, June 18). Retrieved January 18, 2026, from [Link]

  • 1-Methyl-3,5-dinitropyrazole CAS NO.32683-48-0 - ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). Retrieved January 18, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (2024, February 29). Retrieved January 18, 2026, from [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011, December 23). Retrieved January 18, 2026, from [Link]

  • Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

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Technical Support Center: Navigating Thermal Instability in Novel Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the development of novel energetic materials. This guide is designed to provide you with field-proven insights and troubleshooting strategies to address the complex challenges associated with thermal instability. As energetic materials are inherently chemically unstable, a deep understanding of their thermal behavior is paramount for safety, performance, and long-term stability. This resource is structured to offer direct answers to common problems encountered during experimentation, moving from frequently asked questions to in-depth troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal analysis of energetic materials, providing concise answers and foundational knowledge.

Q1: What are the primary analytical techniques for assessing the thermal stability of new energetic materials?

A1: The cornerstone techniques for evaluating thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1][2] It is highly effective for identifying melting points, phase transitions, decomposition onsets, and the overall exothermic or endothermic nature of thermal events.[1] DSC is often used as an initial screening method to detect significant incompatibilities or instabilities.[2][3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[2] This is crucial for determining decomposition temperatures, identifying the release of volatile products, and understanding the stages of material degradation.

For more in-depth analysis, especially for long-term stability and subtle degradation, isothermal microcalorimetry is employed to detect very small heat flows over extended periods.

Q2: My DSC results for the same material are inconsistent. What could be the cause?

A2: Inconsistent DSC results for energetic materials can stem from several experimental variables.[2] Key factors to consider are:

  • Heating Rate: A higher heating rate can shift the decomposition peak to a higher temperature and cause peak broadening.[2] It is crucial to maintain a consistent and appropriate heating rate for comparative studies.

  • Sample Mass and Preparation: Small sample masses can lead to poor repeatability, especially with heterogeneous materials.[2] Conversely, large sample masses can create thermal gradients within the sample, obscuring the true thermal events.[2] For powdered samples, the degree of compaction and particle size can significantly alter thermal conductivity and, consequently, the results.[2]

  • Crucible (Pan) Type: The type of pan used (e.g., open, sealed, pinhole) can drastically affect the results by influencing the pressure environment around the sample.[2]

Q3: What is autocatalytic decomposition, and how can I identify it?

A3: Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst, accelerating the further decomposition of the material.[4] This can lead to a rapid and often dangerous runaway reaction. A key indicator of autocatalysis in thermal analysis is an "S-shaped" kinetic curve in isothermal experiments.[4] This signifies an initial slow decomposition rate that increases as the catalytic product accumulates.[4]

Q4: How can I improve the thermal stability of a promising but sensitive energetic molecule?

A4: Several strategies can be employed to enhance the thermal stability of energetic materials:

  • Cocrystallization: This technique involves combining two or more different molecules in a single crystal lattice through non-covalent interactions.[5] Cocrystals can exhibit improved thermal stability compared to the individual components. For instance, cocrystals of CL-20 with TNT have shown slower decomposition rates.[5]

  • Formation of Coordination Polymers: Creating energetic coordination polymers (ECPs) by linking metal ions with energetic ligands can lead to materials with remarkable thermal stability and reduced sensitivity.[6][7]

  • Controlling Crystal Polymorphism: Different crystalline forms (polymorphs) of the same energetic material can have significantly different stabilities.[8] Identifying and isolating the most stable polymorph is a critical step in development.[8]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific thermal instability issues you may encounter during your research.

Issue 1: Unexpectedly Low Decomposition Temperature in a Newly Synthesized Material

You've synthesized a novel energetic material, but thermal analysis reveals a decomposition temperature significantly lower than predicted by computational models, posing a safety and viability risk.

Causality Analysis:

An unexpectedly low decomposition temperature can be attributed to several factors, often related to the purity and morphology of the material. The presence of residual solvents, unreacted starting materials, or synthetic byproducts can act as catalysts or create eutectic mixtures that decompose at lower temperatures. Furthermore, the material may have crystallized into a less stable polymorph or an amorphous state, which is generally more reactive than a stable crystalline form.[9]

Troubleshooting Workflow:

G start Start: Unexpectedly Low Decomposition Temperature purification Step 1: Verify Purity - Recrystallization - Washing start->purification characterization Step 2: Re-characterize Material - NMR, FT-IR, Elemental Analysis purification->characterization If purity is confirmed thermal_reanalysis Step 4: Controlled Thermal Re-analysis - Vary heating rates - Isothermal holds purification->thermal_reanalysis If impurities were removed characterization->purification If impurities detected polymorph Step 3: Investigate Polymorphism - Powder X-Ray Diffraction (PXRD) characterization->polymorph If structure is correct polymorph->purification If amorphous or unstable polymorph present polymorph->thermal_reanalysis If polymorph is identified compatibility Step 5: Check for Incompatibility - DSC with potential contaminants thermal_reanalysis->compatibility If results still anomalous end End: Identify Cause and Implement Corrective Action thermal_reanalysis->end compatibility->end

Detailed Protocols:

Step 1: Rigorous Purification

  • Objective: To remove any residual solvents, catalysts, or starting materials.

  • Method:

    • Perform multiple recrystallizations from appropriate high-purity solvents.

    • Thoroughly wash the crystals with a non-solvent to remove surface impurities.

    • Dry the material under a high vacuum at a temperature well below its decomposition point to remove all traces of solvent.

Step 2: Comprehensive Re-characterization

  • Objective: To confirm the chemical identity and purity of the material.

  • Method:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use both ¹H and ¹³C NMR to ensure the correct molecular structure and to check for organic impurities.[10]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the presence of expected functional groups and the absence of unexpected peaks.

    • Elemental Analysis: Confirm that the elemental composition matches the theoretical values for the target molecule.

Step 3: Polymorph and Crystallinity Screening

  • Objective: To identify the crystalline form of the material.

  • Method:

    • Powder X-Ray Diffraction (PXRD): Analyze the sample to determine if it is crystalline and to identify its specific polymorphic form. An amorphous material will show a broad halo instead of sharp peaks.

    • DSC Analysis: A sharp endotherm (melting) followed by an exotherm (decomposition) often indicates a crystalline material. A broad, rolling exotherm can be indicative of an amorphous solid decomposing.

Issue 2: Runaway Exothermic Reaction During Scale-Up Synthesis

A synthesis that was stable at the milligram scale exhibits a dangerous, uncontrolled exothermic reaction when attempted at the gram scale.

Causality Analysis:

This is a classic problem of heat accumulation. The surface-area-to-volume ratio decreases as the scale of the reaction increases. This means that the heat generated by the reaction (which is proportional to the volume) increases more rapidly than the rate at which it can be dissipated to the environment (which is proportional to the surface area). This can lead to a rapid temperature increase, accelerating the reaction rate and potentially leading to a thermal runaway and explosion.[11]

Troubleshooting Workflow:

G start Start: Runaway Exotherm During Scale-Up kinetics Step 1: Determine Reaction Kinetics - Isothermal Calorimetry start->kinetics heat_transfer Step 2: Improve Heat Dissipation - Larger surface area reactor - Efficient stirring - Cooling bath kinetics->heat_transfer Understand heat generation dosing Step 3: Control Reagent Addition - Slow, controlled addition of a key reagent heat_transfer->dosing dilution Step 4: Use Dilution - Increase solvent volume dosing->dilution monitoring Step 5: Implement In-Situ Monitoring - Real-time temperature and pressure monitoring dilution->monitoring end End: Safe and Controlled Scaled-Up Synthesis monitoring->end

Detailed Protocols:

Step 1: Characterize the Reaction Energetics

  • Objective: To quantify the heat of reaction and understand its kinetics.

  • Method:

    • Use a reaction calorimeter (RC1) or an isothermal microcalorimeter to measure the heat flow of the reaction under controlled conditions. This will provide critical data on the total heat release and the rate of heat generation.

Step 2: Enhance Heat Removal

  • Objective: To ensure the rate of heat removal exceeds the rate of heat generation.

  • Method:

    • Reactor Choice: Select a reactor with a high surface-area-to-volume ratio (e.g., a jacketed reactor with a narrow diameter).

    • Stirring: Ensure efficient and continuous stirring to prevent the formation of local hot spots.

    • Cooling: Use an actively cooled jacket or an ice bath to maintain the desired reaction temperature.

Step 3: Control Reagent Addition

  • Objective: To control the rate of the reaction by limiting the availability of one of the reagents.

  • Method:

    • Instead of adding all reagents at once, add one of the key reagents slowly and continuously over a prolonged period using a syringe pump. This allows the heat generated to be dissipated as it is produced.

Step 4: Implement Safety Measures

  • Objective: To prevent catastrophic failure in case of an unexpected temperature rise.

  • Method:

    • Pressure Monitoring: Conduct the reaction in a system equipped with a pressure relief valve or a burst disc.[11]

    • Blast Shield: Always perform scale-up reactions of unknown or energetic materials behind a certified blast shield.[12]

Issue 3: Decreased Thermal Stability After Prolonged Storage

An energetic material that initially showed good thermal stability exhibits a lower decomposition temperature and increased sensitivity after several months of storage.

Causality Analysis:

The degradation of energetic materials over time is a significant concern. This can be due to slow, solid-state decomposition reactions that produce reactive species, which in turn can catalyze further degradation.[10] Exposure to atmospheric moisture, oxygen, or light can also initiate or accelerate decomposition pathways. The physical state of the material can also change, for instance, through the growth of large agglomerates which can alter combustion behavior.[10]

Troubleshooting Workflow:

G start Start: Decreased Stability After Storage reanalysis Step 1: Re-analyze the Aged Sample - DSC, TGA, HPLC start->reanalysis storage_cond Step 2: Review Storage Conditions - Temperature, humidity, light exposure reanalysis->storage_cond Identify degradation products packaging Step 3: Evaluate Packaging - Inert atmosphere, desiccants storage_cond->packaging compatibility_storage Step 4: Check for Container Incompatibility packaging->compatibility_storage accelerated_aging Step 5: Perform Accelerated Aging Study - Isothermal holds at elevated temps compatibility_storage->accelerated_aging end End: Determine Shelf-Life and Optimize Storage Conditions accelerated_aging->end

Detailed Protocols:

Step 1: Full Re-characterization of the Aged Sample

  • Objective: To identify any chemical changes that have occurred during storage.

  • Method:

    • Thermal Analysis (DSC/TGA): Compare the thermal profiles of the aged sample with the initial data to quantify the change in decomposition temperature.

    • Chromatography (HPLC): Use High-Performance Liquid Chromatography to separate and quantify the parent compound and any degradation products.

    • Spectroscopy (FT-IR, NMR): Identify the chemical structures of any new species formed.

Step 2: Accelerated Aging Study

  • Objective: To predict the long-term stability of the material under various conditions.

  • Method:

    • Store samples at several elevated temperatures (e.g., 60°C, 75°C, 90°C) well below the decomposition temperature.

    • Periodically remove samples and analyze them using the methods described in Step 1.

    • Use the data to build a kinetic model of the degradation process and estimate the shelf-life at ambient temperatures. Isothermal microcalorimetry is particularly valuable for detecting the minute heat flows associated with slow degradation.

Step 3: Optimize Storage Conditions

  • Objective: To mitigate the factors causing degradation.

  • Method:

    • Inert Atmosphere: Store the material under an inert gas like nitrogen or argon to prevent oxidation.

    • Desiccation: Store over a desiccant to protect from moisture.

    • Light Protection: Use amber vials or store in the dark to prevent photochemical decomposition.

    • Temperature Control: Store at a consistent, cool temperature.

Section 3: Data Interpretation and Reference Tables

Table 1: Influence of Experimental Parameters on Thermal Analysis Results
ParameterEffect on DSC/TGA ResultsRationale
Heating Rate Higher rates shift decomposition peaks to higher temperatures and can broaden them.[2]At higher heating rates, there is less time for the heat to transfer into the sample, causing a thermal lag.[2]
Sample Mass Large mass can cause thermal gradients; small mass can lead to poor repeatability.[2]Heat transfer through a larger sample is less efficient, leading to non-uniform temperatures.[2]
Particle Size Smaller particles generally have a higher surface area and may react or decompose at lower temperatures.Increased surface area allows for more efficient heat transfer and a greater number of reaction sites.
Crucible Type Sealed or pinhole crucibles can increase pressure, affecting decomposition pathways and temperatures.The buildup of gaseous decomposition products can alter the reaction equilibrium and kinetics.
Table 2: Common Thermal Events in Energetic Materials
Thermal EventTypical DSC SignalDescription
Melting Sharp EndothermPhase transition from solid to liquid.
Polymorphic Transition Endo- or ExothermTransition from one crystalline form to another.
Decomposition Sharp or Broad ExothermChemical breakdown of the material, releasing energy.
Evaporation/Sublimation Broad EndothermPhase transition from liquid/solid to gas, often accompanied by mass loss in TGA.

References

  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
  • Energetic Materials Testing with Calorimetry. (n.d.). SETARAM.
  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (2022). MDPI.
  • UNDERSTANDING THE DECOMPOSITION PROCESSES OF HIGH-ENERGY DENSITY MATERIALS. (2021). Purdue University Graduate School.
  • Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis. (2022). RSC Publishing.
  • Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. (1998). DTIC.
  • Thermal Stability of Explosives. (n.d.). CHIMIA.
  • Study on stability of highly energetic materials. (2019). Lawrence Livermore National Laboratory.
  • Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach. (2024). Energy Advances (RSC Publishing).
  • Studies on compatibility of energetic materials by thermal methods. (2010). SciELO.
  • Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review. (2022). MDPI.
  • Lesson Learned from an Explosion during Chemical Synthesis: Discussion and Preventative Strategies. (2020). ACS Publications.
  • Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis. (n.d.). RSC Publishing.
  • (PDF) Thermal decomposition behavior of CL-20 co-crystals. (n.d.). ResearchGate.
  • Theoretical advances in understanding and enhancing the thermostability of energetic materials. (2024). RSC Publishing.
  • Constructing energetic coordination polymers through mixed-ligand strategy: way to achieve reduced sensitivity with significant energetic performance. (n.d.). RSC Publishing.
  • Safety Hazards in the Energetics Laboratory. (2019). DSIAC.
  • Auxiliary ligand-directed synthesis of 3D energetic coordination polymer from discrete complex: enhanced energy density, thermal stability and energy performance. (n.d.). CrystEngComm (RSC Publishing).

Sources

Technical Support Center: Scale-Up Production of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 1-Methyl-3,5-dinitropyrazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. The synthesis of energetic materials and highly functionalized heterocycles like 1-Methyl-3,5-dinitropyrazole presents unique challenges, including regioselectivity, reaction control, and safety. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.

Core Synthesis & Scale-Up Workflow

The most direct and regioselective route to 1-Methyl-3,5-dinitropyrazole on a larger scale involves the N-methylation of 3,5-dinitropyrazole. This avoids the isomeric mixture issues that can arise from the direct dinitration of 1-methylpyrazole[1]. The overall workflow is visualized below.

cluster_prep Phase 1: Precursor Synthesis & Preparation cluster_reaction Phase 2: N-Methylation Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Finishing A Synthesis of 3,5-Dinitropyrazole (3,5-DNP) B Purification & Drying of 3,5-DNP A->B C Reagent Preparation (e.g., Methylating Agent, Base, Solvent) B->C D Reactor Charging & Inerting C->D E Controlled Reagent Addition (Base, 3,5-DNP, Methylating Agent) D->E F Reaction Monitoring (TLC, HPLC, Temp.) E->F G Reaction Quenching (e.g., Ice Water) F->G H Crude Product Filtration & Washing G->H I Solvent Extraction (if necessary) H->I J Recrystallization I->J K Product Drying (Vacuum Oven) J->K L Final Product Analysis (NMR, IR, DSC, Purity) K->L

Caption: General workflow for the scale-up synthesis of 1-Methyl-3,5-dinitropyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of 3,5-dinitropyrazole the preferred scale-up route over direct nitration of 1-methylpyrazole?

A: The primary reason is regiocontrol . The direct nitration of 1-methylpyrazole with mixed acid (HNO₃/H₂SO₄) tends to yield a mixture of isomers, predominantly 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole[1]. Separating the desired 3,5-dinitro isomer from the 3,4-dinitro isomer on a large scale is complex and inefficient. By starting with 3,5-dinitropyrazole, whose synthesis is well-established, the subsequent methylation reaction specifically targets the nitrogen atom of the pyrazole ring, ensuring the exclusive formation of the desired product architecture. This simplifies purification and improves overall process yield and reliability.

Q2: What are the primary safety hazards I should be concerned with during scale-up?

A: There are three main categories of hazards:

  • Corrosive Reagents: The synthesis of the 3,5-dinitropyrazole precursor involves potent nitrating agents like fuming nitric and sulfuric acids. These are highly corrosive, can cause severe burns, and release toxic fumes (NOx)[2][3].

  • Exothermic Reactions: Nitration is a highly exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Poor temperature control can lead to a "runaway" reaction, causing rapid pressure buildup and potential explosion[2][4]. The subsequent methylation step can also be exothermic and requires careful management.

  • Product Stability: The final product and its precursors are energetic materials. They are sensitive to shock, friction, and electrostatic discharge to varying degrees[5][6]. Proper handling, grounding of equipment, and avoiding harsh mechanical actions are critical.

Q3: How does the choice of methylating agent impact the reaction at scale?

A: The choice is a balance of reactivity, safety, cost, and waste disposal.

  • Dimethyl Sulfate (DMS): Highly reactive and efficient, often providing good yields. However, it is extremely toxic and a suspected carcinogen. Its use at scale requires stringent engineering controls (e.g., closed systems) and specialized handling protocols.

  • Methyl Iodide (MeI): Also highly reactive but is volatile and a known carcinogen. Its cost and the generation of iodide waste can be drawbacks.

  • Dimethyl Carbonate (DMC): A greener and much safer alternative[7]. It is less toxic and produces benign byproducts (methanol and CO₂). However, it is less reactive and may require higher temperatures or longer reaction times, which must be carefully evaluated for the thermal stability of the reactants and products[7]. For scale-up, DMC is often the preferred choice despite its lower reactivity due to the significantly improved safety profile.

Q4: What is the role of the base in the methylation step and how should it be chosen?

A: The base deprotonates the acidic N-H of the 3,5-dinitropyrazole ring, forming a pyrazolate anion. This anion is a much stronger nucleophile that readily attacks the methylating agent.

  • Strong Bases (e.g., NaH, KHMDS): Very effective but can be hazardous to handle at scale (pyrophoric) and are costly.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common choices for scale-up. They are safer, cheaper, and easier to handle than hydrides. Anhydrous potassium carbonate is often sufficient[7]. The choice between them can depend on solubility and desired reaction rate (cesium carbonate is more soluble and can accelerate the reaction but is more expensive). The base must be thoroughly dried, as water can consume the methylating agent and affect the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time, temperature, or inefficient stirring.- Optimize Reaction Time & Temp: Monitor the reaction via HPLC. If starting material remains, consider cautiously increasing the temperature (if thermally safe) or extending the reaction time.[8] - Improve Agitation: At scale, dead spots in the reactor can lead to poor mixing. Ensure the agitator design and speed are sufficient for the vessel geometry and reaction mass viscosity.
2. Degradation of Product/Reactant: Reaction temperature is too high, or reaction time is excessively long, leading to decomposition.- Strict Temperature Control: Use a reactor with a reliable heating/cooling jacket. For exothermic additions, ensure the addition rate is slow enough to allow the cooling system to manage the heat load.[9] - Thermal Stability Analysis: Perform Differential Scanning Calorimetry (DSC) on the starting material and product to understand their decomposition temperatures and establish a maximum safe operating temperature[7].
3. Loss During Work-up/Purification: Product is partially soluble in the quenching or washing solvents; inefficient extraction or recrystallization.- Optimize Quench/Wash: Use ice-cold water for quenching to minimize product solubility. Wash the filtered cake with a minimal amount of cold solvent. - Recrystallization Solvent Selection: Carefully select a solvent system where the product has high solubility at elevated temperatures but very low solubility at low temperatures (e.g., 0-5 °C) to maximize recovery.[9]
Formation of Dark-Colored or Tarry Reaction Mixture 1. Side Reactions/Oxidation: The reaction temperature is too high, or there are impurities in the starting materials.- Verify Reagent Purity: Ensure the 3,5-DNP precursor and solvents are of high purity. Impurities can catalyze decomposition pathways. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if elevated temperatures are required.
2. "Runaway" Reaction: Addition of a reagent (especially the methylating agent) was too fast, causing a rapid, uncontrolled exotherm.- Controlled Addition: Add reagents subsurface via a dosing pump at a pre-determined, slow rate. Continuously monitor the internal temperature and have an emergency cooling plan in place.[4]
Product Fails to Precipitate During Quenching 1. High Solubility: The product may have significant solubility in the aqueous quench mixture, especially if organic solvents are present.- Solvent Removal: If the reaction solvent is miscible with water (e.g., DMF, DMSO), consider removing it under vacuum before quenching. - Extraction: If the product does not precipitate, proceed with an extraction using a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Follow with washes, drying, and solvent evaporation.[10]
2. Incorrect pH: The pH of the aqueous phase may not be optimal for precipitation.- pH Adjustment: After quenching, check the pH. Sometimes, adjusting the pH towards neutral can decrease the solubility of heterocyclic compounds.
Final Product Purity is Low (Post-Recrystallization) 1. Occluded Impurities: Crystals formed too quickly during recrystallization, trapping solvent or starting materials.- Slow Cooling: Allow the hot, saturated solution to cool slowly and without agitation to form larger, purer crystals. Crash-cooling often leads to lower purity. - Re-crystallize: A second recrystallization may be necessary to achieve the desired purity.
2. Inappropriate Recrystallization Solvent: The solvent may not effectively differentiate between the product and key impurities.- Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., Ethanol/Water, Toluene/Heptane) on a small scale to find the optimal system for rejecting the specific impurities identified by HPLC or NMR.

Key Experimental Protocols

Protocol 1: Scale-Up N-Methylation of 3,5-Dinitropyrazole

Disclaimer: This protocol is a representative example. All procedures involving energetic compounds and hazardous reagents must be performed after a thorough risk assessment and within a suitable containment facility (e.g., fume hood, specialized reactor bay) by trained personnel.[11][12]

Reagents & Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirrer, condenser, thermocouple, and inert gas inlet.

  • 3,5-Dinitropyrazole (1.00 kg, 6.33 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.31 kg, 9.49 mol, 1.5 equiv)

  • Dimethyl Carbonate (DMC) (5.0 L)

  • Nitrogen gas supply

  • Ice water bath / Circulating chiller

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Start gentle agitation.

  • Charging: Charge the reactor with 3,5-dinitropyrazole (1.00 kg) and anhydrous potassium carbonate (1.31 kg).

  • Solvent Addition: Add dimethyl carbonate (5.0 L) to the reactor.

  • Heating: Begin heating the slurry to 90 °C using the reactor jacket. Maintain a gentle nitrogen purge.

  • Reaction: Hold the reaction mixture at 90 °C for 6-8 hours[7].

  • Monitoring: After the hold time, take a sample for HPLC analysis to confirm the consumption of the starting material. If the reaction is incomplete, it can be held for longer, but thermal stability must be considered.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a large volume of ice water (20 L). Slowly transfer the reaction mixture into the stirred ice water.

  • Precipitation & Isolation: A yellow-white solid should precipitate. Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with cold deionized water (2 x 2 L) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent. An ethanol/water mixture is often effective.

  • Dissolution: In a clean, appropriately sized vessel, add the crude 1-Methyl-3,5-dinitropyrazole. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C.

Troubleshooting Logic Diagram

start Problem: Low Yield q1 Is Starting Material (SM) Present in Crude Product? start->q1 a1 Cause: Incomplete Reaction q1->a1 Yes q2 Are significant impurities or dark tars present? q1->q2 No s1 Solution: - Increase reaction time/temp - Improve agitation - Check reagent stoichiometry/purity a1->s1 a2 Cause: Degradation / Side Reactions q2->a2 Yes a3 Cause: Loss During Workup q2->a3 No s2 Solution: - Lower reaction temperature - Ensure inert atmosphere - Check SM purity a2->s2 s3 Solution: - Optimize quench/wash solvents - Re-evaluate recrystallization  conditions - Extract from aqueous layers a3->s3

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available from: [Link]

  • ResearchGate. Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. Available from: [Link]

  • YouTube. Nitration reaction safety. Available from: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available from: [Link]

  • MDPI. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Available from: [Link]

  • Google Patents. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
  • ResearchGate. Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. Available from: [Link]

  • ResearchGate. Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). Available from: [Link]

  • ResearchGate. One-step synthesis and thermal behavior of 1-methyl-3, 4, 5-trinitropyrazole. Available from: [Link]

  • scinapse.io. Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. Available from: [Link]

  • ACS Publications. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

  • Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Available from: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available from: [Link]

  • AET. Nitric Acid Safety Tips for the Workplace. Available from: [Link]

  • ResearchGate. NITRATION A little practical guide for students. Available from: [Link]

  • Chemius. Safety Data Sheet - nitro razredčilo. Available from: [Link]

  • ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Available from: [Link]

  • Reddit. Di-nitration troubleshooting. Available from: [Link]

  • NIH National Center for Biotechnology Information. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Available from: [Link]

  • ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

  • OSTI.gov. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Available from: [Link]

  • SpringerLink. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]

  • SciSpace. Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. Available from: [Link]

  • ResearchGate. Structural evolvement of 1-methyl-3,4,5-trinitropyrazole at high pressure. Available from: [Link]

  • ResearchGate. Synthesis of 3, 5-dinitropyrazole. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. Available from: [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. 1-Methyl-3,5-dinitropyrazole CAS NO.32683-48-0. Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

  • Royal Society of Chemistry. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-amino-3,5-dinitropyrazole (ADNP) Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-3,5-dinitropyrazole (ADNP) precursors. This guide is designed for researchers, scientists, and professionals in drug development and energetic materials synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to identify and remove impurities, ensuring the integrity of your synthesis and the quality of your final product.

Introduction to Precursor Purity in ADNP Synthesis

4-amino-3,5-dinitropyrazole (ADNP), also known as LLM-116, is a highly significant energetic material valued for its insensitivity and thermal stability.[1] The purity of its precursors is paramount, as even trace impurities can catalyze decomposition, leading to the formation of unwanted byproducts and compromising the safety and performance of the final compound.[1] This guide focuses on the common precursors and provides actionable protocols for purification and impurity identification.

One of the most popular and efficient synthetic routes to ADNP starts from 4-chloropyrazole, which is nitrated to form 4-chloro-3,5-dinitropyrazole.[1][2] This intermediate is then aminated to produce ADNP. Another common precursor is 3,5-dinitropyrazole, which can be directly aminated to yield ADNP.[1][2] The purity of these precursors is critical for a successful and safe synthesis.

Common Precursors and Potential Impurities

The quality of your starting materials will directly impact the outcome of your ADNP synthesis. Below is a breakdown of common precursors and the impurities that may arise.

4-Chloro-3,5-dinitropyrazole

This precursor is synthesized by the nitration of 4-chloropyrazole.

Potential Impurities:

  • Isomers: Incomplete nitration can lead to the presence of mono-nitrated species (e.g., 4-chloro-3-nitropyrazole or 4-chloro-5-nitropyrazole). Over-nitration is less common but can introduce other nitrated species.

  • Starting Material: Residual 4-chloropyrazole.

  • Byproducts of Nitration: Oxidative degradation products and other undefined nitrated compounds.

3,5-Dinitropyrazole

This precursor is often synthesized from pyrazole through nitration.[3]

Potential Impurities:

  • Isomers: Incomplete nitration can result in 3-nitropyrazole.

  • Starting Material: Unreacted pyrazole.

  • Rearrangement Products: Thermal rearrangement during nitration can lead to other nitropyrazole isomers.[4]

Downstream Impurities in ADNP Synthesis

Impurities in the precursors can lead to the formation of several undesirable compounds during the synthesis of ADNP itself.

  • 4-diazo-3,5-dinitropyrazole: This can form from the diazotization of ADNP, potentially initiated by nitrogen oxides generated from the decomposition of impurities.[1]

  • Trimerization Products (LLM-226): The presence of certain impurities can catalyze the trimerization of ADNP upon heating.[1][2]

Troubleshooting Guides for Impurity Identification and Removal

This section provides detailed, step-by-step protocols to address specific issues encountered during the purification of ADNP precursors.

Issue 1: Presence of Unknown Impurities in Crude ADNP Detected by TLC

Potential Cause: Impurities in the 4-chloro-3,5-dinitropyrazole or 3,5-dinitropyrazole precursor are carried through the synthesis and may catalyze side reactions. Thin Layer Chromatography (TLC) of crude ADNP may show spots other than the desired product.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unknown impurities in crude ADNP.

Detailed Protocol for Recrystallization of ADNP:

While purification of the precursor is ideal, if impurities are carried through to the final product, a specific recrystallization of ADNP can be effective.

  • Solvent Selection: A mixture of propionic acid, benzene, and acetic acid (in a 3.2:5:1 ratio) has been shown to be effective in removing stubborn impurities from ADNP that are not removed by common solvents like water or toluene.[1]

  • Dissolution: Suspend the crude ADNP in the solvent mixture.

  • Heating: Gently heat the mixture with stirring until the ADNP is fully dissolved. Avoid excessive heating to prevent decomposition.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.

  • Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold, less polar solvent (like cold benzene or a benzene/hexane mixture) to remove residual propionic and acetic acid.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Low Yield of Dinitropyrazole Precursor

Potential Cause: Incomplete nitration of the pyrazole starting material, leading to a mixture of mono- and di-nitrated products. This can be due to suboptimal reaction conditions such as temperature, reaction time, or nitrating agent concentration.

Troubleshooting Workflow:

Sources

Technical Support Center: Investigating the Decomposition Mechanism of 1-Methyl-3,5-dinitropyrazole (MDNP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the thermal decomposition of 1-Methyl-3,5-dinitropyrazole (MDNP). It is structured in a question-and-answer format to directly address common challenges and inquiries, blending theoretical understanding with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) on MDNP Decomposition

This section addresses fundamental questions regarding the decomposition behavior of MDNP, providing a theoretical foundation for experimental work.

Q1: What is the general understanding of how nitropyrazole-based energetic materials like MDNP begin to decompose?

A: The initial decomposition steps of nitropyrazole derivatives are complex and can be influenced by their specific molecular structure. For dinitropyrazole-based materials, several pathways have been proposed based on experimental and computational studies. These include:

  • Intramolecular Oxidation: The process may start with the nitro group oxidizing an adjacent carbon atom through a polarized, four-membered cyclic transition state.[1][2]

  • Radical Bond Scission: The cleavage of the C-NO2 or N-NO2 bond to release •NO2 is a common initial step in many energetic materials.

  • Ring Opening: For some related compounds, like 4-amino-3,5-dinitropyrazole (LLM-116), decomposition can be triggered by the transfer of a hydrogen atom, leading to the opening of the pyrazole ring.[1][3] In contrast, for structures without an active N-H moiety, the initial step is often the rupture of carbon-nitrogen bonds.[2][3] Given that MDNP has a methyl group instead of a hydrogen on the nitrogen, the latter pathway is a more probable initiating step.

Q2: How does the N-methylation in MDNP affect its thermal stability compared to its parent compound, 3,5-dinitropyrazole (3,5-DNP)?

A: The introduction of an N-alkyl group, such as the methyl group in MDNP, typically influences the material's physical and energetic properties. While replacing the acidic N-H proton can weaken intermolecular interactions and lower the melting point, it often reduces the decomposition temperature as well.[4] Studies on similar N-substituted dinitropyrazoles show that their decomposition temperatures can be 40 to 80 °C lower than the parent N-H compound.[5] This is likely due to the weaker bond between the pyrazolyl nitrogen and the methyl carbon compared to the N-H bond in the parent molecule.[5] For example, 3,5-DNP has a decomposition temperature of 296 °C, whereas its N-allyl and N-acryloyl derivatives decompose at 217.4 °C and 255.1 °C, respectively.[6]

Q3: What are the primary gaseous products expected during the thermal decomposition of MDNP?

A: Based on studies of closely related dinitropyrazole compounds, the main gaseous products evolved during pyrolysis are expected to be small, stable molecules. At elevated temperatures (above 2000 K), these primarily include nitrogen (N₂), carbon dioxide (CO₂), and various nitrogen oxides (e.g., NO, N₂O).[2] At lower temperatures, a wider range of intermediates and products such as HN₂, NH₃, and H₂O may also be observed.[2] The precise composition of the evolved gases is highly dependent on the temperature and heating rate of the experiment.

Q4: Is MDNP considered a sensitive material? What precautions should be taken?

A: Yes, nitropyrazole derivatives are energetic materials and must be handled with care.[7] While N-alkylation can sometimes reduce sensitivity compared to parent compounds, materials like MDNP are still sensitive to impact, friction, and electrostatic discharge.[4][8] It is imperative to use proper personal protective equipment (PPE) at all times, including Kevlar gloves, a face shield, and grounded equipment, to prevent accidental detonation.[8]

Section 2: Experimental Troubleshooting and Protocols

This section provides practical guidance for the most common analytical techniques used to study MDNP decomposition, framed as a troubleshooting guide.

A. Thermal Analysis: TGA & DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for determining the thermal stability, decomposition kinetics, and energy release of MDNP.[9][10]

StepProcedureRationale & Expert Insight
1Instrument Calibration Calibrate the TGA (mass and temperature) and DSC (temperature and enthalpy) using appropriate standards (e.g., indium, zinc) before analysis.
2Sample Preparation Weigh a small sample (0.5 - 1.5 mg) into a clean, vented aluminum or gold-plated copper crucible.
3Atmosphere & Flow Rate Purge the system with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 20-50 mL/min.
4Heating Program Set a linear heating rate, typically between 5 to 20 °C/min, from ambient temperature to a final temperature well past the decomposition event (e.g., 400 °C).[8]
5Data Analysis Analyze the TGA curve for mass loss steps and the DSC curve for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature (Tₒ) and peak temperature (Tₚ) of decomposition.

Q: My DSC results for MDNP show inconsistent onset temperatures across different runs. What's causing this?

A: This is a common issue. The primary causes are:

  • Sample Mass and Packing: Even slight variations in mass can alter heat transfer dynamics. Ensure you use a consistent sample mass and that the material is in good thermal contact with the bottom of the crucible.

  • Heating Rate Variation: The onset temperature is dependent on the heating rate. A faster rate will shift the entire decomposition event to a higher temperature. Always use the exact same heating program for comparative tests.

  • Sample Purity: Impurities or residual solvent can initiate decomposition prematurely or alter the pathway. Ensure your sample is pure and thoroughly dried before analysis.

Q: I observed a significant mass loss in the TGA before the main, sharp decomposition event. What does this signify?

A: An early, gradual mass loss often points to the presence of volatile components. This could be:

  • Residual Solvent: Solvent from the synthesis or recrystallization may be trapped in the crystal lattice.

  • Adsorbed Water (Moisture): Energetic materials can be hygroscopic. To confirm, you can perform a TGA-MS analysis (see next section) to identify the mass of the evolved species. To mitigate this, dry your sample under vacuum at a mild temperature (e.g., 40-50 °C) before analysis.

Q: The main exothermic peak in my DSC curve is broad and asymmetrical, not a sharp peak. How should I interpret this?

A: A broad or multi-peaked exotherm suggests a complex decomposition process. This can indicate:

  • Multiple, Overlapping Reactions: The material may decompose through several competing pathways or in a multi-step reaction.

  • Interactions Between Products: The initial decomposition products may react with each other or with the remaining sample, causing a subsequent, broader release of energy.[2] This is often seen as a smaller, broader peak following the main sharp exotherm.[2]

B. Evolved Gas Analysis (EGA): TGA-MS/FTIR

Coupling TGA with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) allows for the real-time identification of gaseous decomposition products, which is essential for elucidating the decomposition mechanism.[1]

TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis Coupled Analysis cluster_data Data Correlation Sample MDNP Sample (0.5-1.5 mg) Crucible Load into Vented Crucible Sample->Crucible TGA TGA Instrument (Inert Atmosphere, Ramp Heating) Crucible->TGA TransferLine Heated Transfer Line (~200-250°C) TGA->TransferLine Evolved Gases MS Mass Spectrometer (Ion Source & Mass Analyzer) TransferLine->MS TG_Curve TGA Data (Mass Loss vs. Temp) Correlate Correlate Mass Loss Events with Specific m/z Fragments TG_Curve->Correlate Ion_Current MS Data (Ion Current vs. Time/Temp) Ion_Current->Correlate Mechanism Mechanism Elucidation Correlate->Mechanism Propose Mechanism

Caption: Workflow for TGA-MS analysis of MDNP decomposition.

Q: My mass spectrum shows a strong signal at m/z = 44 during decomposition. Is this CO₂ or N₂O?

A: This is a classic ambiguity in mass spectrometry. To resolve it:

  • Use Coupled TGA-FTIR: If available, FTIR is definitive. CO₂ has a very strong, characteristic absorption band around 2350 cm⁻¹, while N₂O absorbs near 2224 cm⁻¹.

  • Analyze Fragmentation Patterns: Look for other characteristic fragments. However, for these small molecules, fragmentation is minimal.

  • Isotopic Analysis: A high-resolution MS can distinguish between the exact masses of ¹²C¹⁶O₂ (43.9898 u) and ¹⁴N₂¹⁶O (44.0011 u), but this is not always feasible. The most practical solution remains correlation with FTIR data.

Q: The signal for my species of interest is weak or noisy in the MS.

A: Signal intensity can be improved by:

  • Optimizing the Transfer Line Temperature: The line connecting the TGA to the MS must be hot enough to prevent condensation of less volatile products but not so hot that it causes further reactions. A typical starting point is 20-30 °C above the TGA furnace temperature at the point of gas evolution.

  • Increasing the MS Dwell Time: For scanning instruments, increasing the time spent monitoring the m/z of interest can improve the signal-to-noise ratio, but at the cost of temporal resolution.

  • Adjusting the TGA Heating Rate: A slower heating rate will release gas more slowly, potentially leading to a lower concentration in the gas stream. Conversely, a faster rate concentrates the evolved gas into a shorter time window, which can boost the signal. Experiment to find the optimal balance.

Section 3: Data Summary and Visualization

Comparative Thermal Properties of Dinitropyrazoles
CompoundStructureOnset Temp. (Tₒ)Peak Temp. (Tₚ)Key Reference
3,5-Dinitropyrazole (3,5-DNP)N-H Parent~275 °C296 °C[6][8]
4-Amino-3,5-dinitropyrazole (LLM-116)N-H, 4-Amino~173 °C183 °C[2][11]
1-Allyl-3,5-dinitropyrazoleN-AllylN/A217.4 °C[6]
1-Acryloyl-3,5-dinitropyrazoleN-AcryloylN/A255.1 °C[6]
1-Methyl-3,5-dinitropyrazole (MDNP) N-Methyl Expected < 275 °C To be determined Hypothesized based on trends[5]

Note: Decomposition temperatures are dependent on the heating rate. The values presented are for comparative purposes.

Proposed Decomposition Pathway for MDNP

Decomposition_Mechanism cluster_initiation Step 1: Initial Bond Cleavage cluster_propagation Step 2: Ring Fragmentation & Propagation MDNP 1-Methyl-3,5-dinitropyrazole (MDNP) Intermediates Pyrazole Radical + •NO₂ MDNP->Intermediates C-NO₂ Homolysis (Primary Pathway) Fragments Radical Intermediates (e.g., •CH₃, cyano species) Intermediates->Fragments Pyrazole Ring Opening N2 N₂ Fragments->N2 CO2 CO₂ Fragments->CO2 NOx NOx Fragments->NOx H2O H₂O Fragments->H2O

Caption: A simplified proposed decomposition pathway for MDNP.

References

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Nowicki, E. R., Johnson, E. C., & Cantrell, G. L. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18951–18957. [Link]

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed, 34834092. [Link]

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC, 8639237. [Link]

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Validation & Comparative

1-Methyl-3,5-dinitropyrazole vs. TNT: A Comprehensive Comparative Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of energetic materials, the pursuit of novel compounds with superior performance, enhanced safety characteristics, and a reduced environmental footprint is a paramount objective. For decades, 2,4,6-trinitrotoluene (TNT) has served as the benchmark explosive, valued for its reliability, low sensitivity to shock and friction, and cost-effective production.[1][2] However, its environmental persistence and associated toxicity have necessitated the exploration of viable alternatives.[3][4][5] Among the promising candidates emerging from this research is 1-Methyl-3,5-dinitropyrazole (MDNP), a heterocyclic nitramine that offers a compelling combination of energetic performance and potentially favorable characteristics.

This guide provides an in-depth comparative analysis of MDNP and TNT, designed for researchers, scientists, and professionals in the field of energetic materials. By synthesizing available experimental and theoretical data, we will explore the critical performance parameters, safety profiles, and environmental considerations of these two compounds, offering a nuanced perspective to inform future research and development.

Chemical Identity and Structural Considerations

At the heart of their differing properties lie the distinct molecular architectures of TNT and MDNP. TNT is a nitroaromatic compound, consisting of a benzene ring substituted with a methyl group and three nitro groups.[2] In contrast, MDNP is a five-membered heterocyclic compound containing a pyrazole ring with a methyl group and two nitro groups.

Figure 1: Chemical structures of TNT and MDNP.

This fundamental difference in the core ring structure—an aromatic carbocycle for TNT versus a nitrogen-containing heterocycle for MDNP—profoundly influences their chemical and physical properties, including density, oxygen balance, and thermal stability. The higher nitrogen content in the pyrazole ring of MDNP contributes to a more favorable oxygen balance, which is a key determinant of explosive performance.

Comparative Performance Characteristics

The performance of an explosive is primarily defined by its detonation velocity and detonation pressure, which are measures of the speed of the detonation wave and the pressure exerted at the detonation front, respectively.

Property1-Methyl-3,5-dinitropyrazole (MDNP)2,4,6-Trinitrotoluene (TNT)
Chemical Formula C₄H₄N₄O₄C₇H₅N₃O₆
Molecular Weight 172.10 g/mol 227.13 g/mol
Density ~1.65 g/cm³ (calculated)1.654 g/cm³
Detonation Velocity (Vd) ~7721 m/s (calculated for a related compound)[2]6,900 m/s[6]
Detonation Pressure (Pcj) ~24.1 GPa (calculated for a related compound)[2]19 GPa[7]
Oxygen Balance (CO₂) -46.5%-73.9%

Table 1: Comparative Physicochemical and Performance Properties.

As indicated in Table 1, theoretical calculations for compounds structurally similar to MDNP suggest a significantly higher detonation velocity and pressure compared to experimentally determined values for TNT.[2][6] This enhanced performance can be attributed to the higher nitrogen content and more favorable oxygen balance of the dinitropyrazole structure. A more positive oxygen balance allows for more complete combustion of the carbon and hydrogen atoms during detonation, releasing a greater amount of energy.

Sensitivity to External Stimuli: A Safety Perspective

A critical consideration for any energetic material is its sensitivity to accidental initiation by impact and friction. The Bundesanstalt für Materialforschung (BAM) standard tests are widely used to quantify these parameters.

Sensitivity Parameter1-Methyl-3,5-dinitropyrazole (MDNP)2,4,6-Trinitrotoluene (TNT)
Impact Sensitivity (BAM) ~15 J (for a related compound)[2]15 J[8]
Friction Sensitivity (BAM) >360 N (for a related compound)[2]353 N

Table 2: Comparative Sensitivity Data.

Data for a closely related dinitropyrazole compound, 3,5-dinitro-4-methylnitramino-1-methylpyrazole, indicates an impact sensitivity of 15 J and a friction sensitivity greater than 360 N.[2] These values are remarkably similar to those of TNT, which has a reported BAM impact sensitivity of 15 J and a friction sensitivity of 353 N.[8] This suggests that MDNP and its analogues may offer a comparable level of safety in handling and processing to the well-established TNT.

Thermal Stability: A Key Factor for Processing and Storage

The thermal stability of an energetic material is crucial for its safe manufacture, processing (particularly in melt-cast applications), and long-term storage. Differential Scanning Calorimetry (DSC) is a standard technique to determine the decomposition temperature of these materials.

Figure 2: Generalized workflow for the synthesis and thermal analysis of MDNP and TNT.

Studies on N-substituted 3,5-dinitropyrazoles have shown decomposition temperatures in the range of 217-255 °C.[9] This is lower than the decomposition temperature of TNT, which is around 295 °C. While a lower decomposition temperature might suggest reduced thermal stability, the melting point of MDNP analogues is also significantly lower than their decomposition temperature, which is a critical factor for safe melt-casting operations.

Environmental and Toxicological Profile: A Modern Imperative

The environmental legacy of TNT is a significant concern, with soil and groundwater contamination documented at numerous manufacturing and military sites.[3][4] TNT is classified as a possible human carcinogen and can cause liver damage and anemia.[1][10]

The environmental fate and toxicology of dinitropyrazoles are areas of active research. Studies on related compounds like 2,4-dinitroanisole (DNAN), another TNT replacement, suggest that while they are also of environmental concern, their degradation pathways and sorption behaviors in soil may differ from TNT.[11][12] Some research indicates that dinitropyrazole-based compounds could be less toxic than TNT.[13] However, the potential for these compounds and their degradation products to enter the food chain is a factor that requires thorough investigation.[5]

Experimental Protocols: A Foundation for Further Research

To facilitate further comparative studies, standardized experimental protocols are essential. The following outlines the methodologies for key performance and sensitivity tests.

Determination of Detonation Velocity (Vd)

Methodology: The detonation velocity is typically measured using the electrical probe method.

  • A cylindrical charge of the explosive material is prepared to a known density and diameter.

  • A series of ionization probes are placed at precise intervals along the length of the charge.

  • The explosive is initiated at one end using a standard detonator.

  • As the detonation wave propagates along the charge, it sequentially activates the ionization probes.

  • The time intervals between the activation of successive probes are recorded using a high-speed oscilloscope or a dedicated timing system.

  • The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.

Causality: The choice of charge diameter is critical to ensure a stable, steady-state detonation is achieved, minimizing the influence of lateral energy losses. The precision of the probe placement and the accuracy of the timing system directly impact the reliability of the measured velocity.

BAM Impact Sensitivity Test

Methodology: This test determines the energy required to cause a reaction in an explosive upon impact.

  • A small, measured sample of the explosive is placed in a standardized steel cup and anvil assembly.

  • A drop weight of a specified mass is released from a known height, impacting the sample.

  • The outcome (explosion, decomposition, or no reaction) is observed.

  • The "Bruceton" up-and-down method is typically employed, where the drop height is adjusted based on the outcome of the previous test to determine the height at which there is a 50% probability of initiation (H₅₀).

  • The impact energy is calculated from the drop height and the mass of the weight.

Causality: The confinement of the sample in the steel assembly is crucial for creating the localized "hot spots" necessary for initiation upon impact. The incremental adjustment of the drop height in the Bruceton method allows for a statistically robust determination of the 50% initiation probability.

BAM Friction Sensitivity Test

Methodology: This test assesses the sensitivity of an explosive to initiation by frictional forces.

  • A small amount of the explosive is spread on a porcelain plate.

  • A porcelain pin is placed on the sample, and a specified load is applied via a lever arm.

  • The porcelain plate is then moved back and forth under the stationary pin.

  • The test is repeated with varying loads to determine the minimum load required to cause a reaction (e.g., spark, crackle, or detonation).

Causality: The use of porcelain surfaces provides a standardized, rough interface to generate frictional heat. The applied load directly correlates to the frictional force experienced by the explosive sample.

Conclusion: A Promising but Cautious Outlook for MDNP

The comparative analysis of 1-Methyl-3,5-dinitropyrazole and TNT reveals a compelling case for MDNP and related dinitropyrazoles as potential next-generation energetic materials. Theoretical data suggests a significant improvement in detonation performance over TNT, with detonation velocities and pressures that are markedly higher. Crucially, this enhanced performance does not appear to come at the cost of safety, as sensitivity to impact and friction are comparable to those of TNT.

However, several key areas require further rigorous investigation. The thermal stability of MDNP, while potentially sufficient for melt-cast applications, is lower than that of TNT, which may have implications for long-term storage and specific operational requirements. Furthermore, a comprehensive understanding of the environmental fate and toxicological profile of MDNP and its degradation products is essential before it can be considered a truly "greener" alternative to TNT.

The research community is encouraged to pursue further experimental validation of the performance and sensitivity of MDNP, alongside detailed environmental and toxicological studies. Only through such a holistic approach can the full potential of this promising class of energetic materials be realized, paving the way for a new era of high-performance, safer, and more environmentally conscious explosives.

References

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  • Fact Sheet – 2,4,6-Trinitrotoluene (TNT). (n.d.). US EPA. [Link]

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A Comparative Analysis of Detonation Performance: 1-Methyl-3,5-dinitropyrazole vs. RDX

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers in Energetic Materials

In the continuous search for high-performance energetic materials with improved safety characteristics, the scientific community consistently evaluates novel compounds against established benchmarks. This guide provides a detailed comparison of 1-Methyl-3,5-dinitropyrazole (MDNP), a member of the energetic nitropyrazole family, and Cyclotrimethylenetrinitramine (RDX), one of the most widely utilized secondary explosives. This analysis is grounded in available theoretical and experimental data to offer researchers a clear perspective on their relative performance and sensitivity profiles.

Introduction to the Compounds

1-Methyl-3,5-dinitropyrazole (MDNP) is a heterocyclic energetic compound featuring a five-membered pyrazole ring. The methylation of the pyrazole ring is a strategy often employed to modify physical properties such as melting point and thermal stability, while the two nitro groups provide the energetic character. Nitropyrazoles are a subject of significant research interest due to their high nitrogen content, respectable densities, and the potential for tailored properties through functionalization.

RDX (Research Department Explosive or Royal Demolition Explosive) , chemically known as 1,3,5-Trinitro-1,3,5-triazinane, is a powerful and brisant nitroamine explosive.[1] Since its widespread adoption in World War II, RDX has become a cornerstone in a vast array of military and industrial applications, valued for its high energy output and relative stability in storage.[2] It serves as the energetic component in many plastic-bonded explosives (PBXs), including C-4.[1]

Detonation Performance: A Head-to-Head Comparison

The primary measure of an explosive's power lies in its detonation properties. Detonation velocity (D) and detonation pressure (P) are critical parameters that define the speed of the detonation wave and the pressure exerted at the detonation front, respectively. These factors are directly related to an explosive's brisance, or its shattering capability.

The following table summarizes the key performance parameters for MDNP and RDX. It is critical to note that the values for MDNP are derived from theoretical calculations, a common practice for novel compounds where extensive experimental data may not yet be available. In contrast, the values for RDX are well-established through extensive experimental testing.

Parameter1-Methyl-3,5-dinitropyrazole (MDNP)RDX (Cyclotrimethylenetrinitramine)
Chemical Formula C₄H₄N₄O₄C₃H₆N₆O₆
Density (ρ) Not Experimentally Determined1.81 g/cm³[3]
Detonation Velocity (D) 8,240 m/s (Calculated)[4]8,750 m/s[5]
Detonation Pressure (P) 29.5 GPa (Calculated)[4]~34 GPa

Based on these figures, the calculated detonation performance of MDNP is notable, though it falls short of the experimentally verified performance of RDX. RDX exhibits a higher detonation velocity by approximately 500 m/s and a greater detonation pressure. This suggests that, in its pure form, RDX possesses superior brisance and overall explosive power compared to the theoretical potential of MDNP.

Sensitivity to External Stimuli

For an energetic material to be practical, its power must be balanced with a sufficient degree of insensitivity to prevent accidental initiation. Impact and friction are two of the most common mechanical stimuli that explosives may encounter during handling, transport, and processing. Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify this sensitivity.

Parameter1-Methyl-3,5-dinitropyrazole (MDNP)RDX
Impact Sensitivity (BAM) Data Not Available7.5 J
Friction Sensitivity (BAM) Data Not Available120 N[6]

The following diagram illustrates the comparative relationship between these two compounds, plotting performance against sensitivity.

G cluster_legend Legend cluster_main Performance vs. Sensitivity Comparison Performance Higher Performance → Safety ← Higher Safety (Less Sensitive) RDX RDX Performance: High Sensitivity: Medium MDNP MDNP (Theoretical) Performance: Good Sensitivity: Unknown (Data Needed)

Caption: Performance vs. Sensitivity of RDX and MDNP.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of performance and sensitivity data, standardized experimental protocols are essential. The values cited in this guide are determined using globally recognized methods.

BAM Fallhammer Impact Test

The impact sensitivity is determined using a BAM Fallhammer apparatus, which measures the energy required to cause a reaction (e.g., flash, smoke, or explosion) in a sample upon the impact of a falling weight.

Protocol:

  • A small, precisely measured amount of the explosive substance (typically around 40 mm³) is placed in a standardized steel cup and sleeve assembly.

  • A drop weight of a specified mass (e.g., 2.5 kg) is raised to a known height.

  • The weight is released, allowing it to fall and strike a plunger in contact with the sample.

  • The outcome (reaction or no reaction) is observed.

  • The test is repeated multiple times at various drop heights using a statistical method (such as the Bruceton or Neyer d-optimal test) to determine the height at which there is a 50% probability of initiation (H₅₀).

  • This height is then converted into energy (Joules) to express the impact sensitivity. A higher Joule value indicates a less sensitive material.

BAM Friction Test

Friction sensitivity is assessed using a BAM friction apparatus, which subjects the material to frictional forces between two standardized surfaces.

Protocol:

  • A small amount of the test substance is spread on a porcelain plate.[3]

  • A porcelain pin is placed on the sample, and a weighted arm applies a specific, adjustable load.[3]

  • An electric motor moves the porcelain plate back and forth under the stationary pin over a distance of 10 mm.[8]

  • The test is conducted at various load levels, starting with a low force and increasing incrementally.

  • The lowest load at which a reaction (e.g., crackling, report, or flame) occurs in at least one out of six trials is recorded as the friction sensitivity value in Newtons (N).[3] A higher Newton value signifies a less sensitive material.

The workflow for sensitivity testing follows a logical progression from stimulus to result analysis.

Caption: Workflow for Explosive Sensitivity Testing.

Conclusion

This comparative analysis positions RDX as the superior explosive in terms of pure detonation performance based on well-established experimental data. Its high detonation velocity and pressure make it a formidable and reliable choice for applications demanding high brisance.

The energetic potential of 1-Methyl-3,5-dinitropyrazole, as indicated by theoretical calculations, is significant and warrants further investigation.[4] While its calculated performance is lower than RDX, it may offer advantages in other areas, such as thermal stability or specific formulation compatibilities, which are characteristic of the nitropyrazole class. The most critical gap in the current understanding of MDNP is the lack of experimental sensitivity data. Future research must prioritize the synthesis and rigorous experimental testing of MDNP to validate its theoretical performance and, most importantly, to quantify its sensitivity to impact, friction, and shock. This empirical data is indispensable for a comprehensive assessment of its viability as a practical energetic material and its potential role as an alternative or specialized explosive in future applications.

References

  • Experimental study on detonation wave profiles in RDX-based aluminized explosives. Defence Technology. Available at: [Link]

  • RDX. Wikipedia. Available at: [Link]

  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. ResearchGate. Available at: [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. Available at: [Link]

  • The Microstructure Characteristics of RDX and Their Effect on the Detonation Velocity. AIP Publishing. Available at: [Link]

  • Detonation Reaction Characteristics and Shock Initiation Properties of RDX-Based Booster Explosives by Small-Scale Tests. Bohrium. Available at: [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. Available at: [Link]

  • Thermal and chemical properties of RDX. ResearchGate. Available at: [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. PubMed. Available at: [Link]

  • Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. Semantic Scholar. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Integrated Data Collection Analysis (IDCA) Program - RDX Standard Data Sets. OSTI.GOV. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Available at: [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. OSTI.GOV. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • 1-Methyl-3,5-dinitropyrazole. PubChem. Available at: [Link]

  • Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. Elsevier. Available at: [Link]

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  • LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. Available at: [Link]

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  • Sensitivity Testing of RDX/Aluminum Powdered Explosive Mixtures for the Improved Dispersed Explosives (IDX) Project. Defence Technical Information Center. Available at: [Link]

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  • The detonation velocity obtained. ResearchGate. Available at: [Link]

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Thermal stability comparison between 3,4-dinitropyrazole and 3,5-dinitropyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Thermal Stability of 3,4- vs. 3,5-Dinitropyrazole Derivatives for Energetic Materials Development

Introduction: The Critical Role of Isomerism in Energetic Materials

Within the field of energetic materials, the pyrazole backbone serves as a robust scaffold for creating compounds with high energy density and tunable properties. Among these, dinitropyrazoles (DNPs) are of particular interest due to their high nitrogen content, favorable oxygen balance, and significant heats of formation. However, the precise placement of functional groups, a concept known as isomerism, can dramatically alter a molecule's stability, sensitivity, and performance. This guide provides a comparative analysis of the thermal stability of two key positional isomers: 3,4-dinitropyrazole and 3,5-dinitropyrazole, along with their derivatives. Understanding these differences is paramount for researchers and drug development professionals in designing safer and more reliable energetic materials.

The thermal stability of an energetic material is a critical parameter that dictates its lifecycle, from synthesis and storage to transportation and application. Insufficient thermal stability can lead to premature decomposition, compromising safety and performance. This guide will delve into the structural nuances that govern the thermal behavior of these two classes of DNP derivatives, supported by experimental data from thermal analysis techniques.

Part 1: The Structural Basis of Thermal Stability

The fundamental difference between 3,4-DNP and 3,5-DNP lies in the arrangement of the two nitro groups on the pyrazole ring. This seemingly minor structural variation has profound implications for the molecule's electronic properties, intramolecular strain, and overall stability.

  • 3,4-Dinitropyrazole: In this isomer, the two electron-withdrawing nitro groups are positioned on adjacent carbon atoms. This proximity creates significant steric hindrance and intramolecular repulsion between the oxygen atoms of the nitro groups. This inherent strain makes the C-NO₂ bonds more susceptible to cleavage upon thermal stress, often resulting in a lower decomposition temperature.

  • 3,5-Dinitropyrazole: Conversely, the 3,5-isomer features nitro groups separated by a carbon atom. This arrangement minimizes steric clash and intramolecular repulsion, leading to a more thermodynamically stable molecule.[1] The reduced strain in the 3,5-DNP scaffold generally translates to higher thermal stability compared to its 3,4-DNP counterpart.[2][3]

The influence of substituents on the pyrazole ring, particularly at the N1 position, further modulates these inherent stability characteristics. While N-substitution can introduce new decomposition pathways, the underlying stability trend dictated by the nitro group positioning is typically maintained.

Caption: Molecular structures of 3,4-DNP and 3,5-DNP isomers.

Part 2: Comparative Analysis of Experimental Thermal Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the decomposition behavior of energetic materials. DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic decomposition peaks (Td), while TGA tracks mass loss over time and temperature.

A recent study directly comparing N-substituted derivatives of 3,4-DNP and 3,5-DNP provides clear experimental evidence for the superior stability of the 3,5-isomers.[2][3] The data, summarized below, shows that for both the parent compounds and their allyl and acryloyl derivatives, the 3,5-DNP compounds consistently exhibit higher decomposition temperatures.

CompoundIsomerSubstituent (N1)Decomposition Temp (Td, °C)[2][3]
4 3,4-DNPH275.0
5 3,5-DNPH296.0
4a 3,4-DNPAllyl201.2
5a 3,5-DNPAllyl217.4
4b 3,4-DNPAcryloyl194.8
5b 3,5-DNPAcryloyl255.1

Data obtained from DSC measurements with a heating rate of 10 °C min⁻¹.

These results unequivocally demonstrate that the 3,5-dinitropyrazole framework imparts greater thermal stability. The parent 3,5-DNP decomposes at a temperature 21 °C higher than 3,4-DNP.[2] This stability advantage is maintained in the N-substituted derivatives, with the N-acryloyl-3,5-DNP (5b) being particularly robust, decomposing over 60 °C higher than its 3,4-DNP counterpart (4b).[2][3]

Further studies on other derivatives support this trend. For instance, 4-amino-3,5-dinitropyrazole (LLM-116), a well-studied energetic material, exhibits a sharp exothermic decomposition peak at 183 °C.[4][5] The presence of the amino group and the resulting intermolecular hydrogen bonding contribute to its high crystal density, though its decomposition is initiated by the transfer of the acidic N-H proton.[4][6] While direct comparative data for 5-amino-3,4-dinitropyrazole is focused on its lower thermal stability compared to RDX (onset at 173 °C), the general principle holds that the 3,5-dinitropyrazole scaffold provides a more stable foundation.[1][7]

Part 3: Decomposition Mechanisms and Pathways

The initial step in the thermal decomposition of these compounds is critical and differs based on the isomeric structure and substituents.

  • For 3,5-Dinitropyrazole Derivatives: Studies suggest that the thermolysis of 3,5-DNP can begin with a[4][8] sigmatropic hydrogen shift, followed by the elimination of N₂ and scission of the C-NO₂ bond.[4] In derivatives like 4-amino-3,5-dinitropyrazole (LLM-116), the decomposition is triggered by the hydrogen transfer from the active aromatic N-H moiety, leading to ring opening.[4][6]

  • For 3,4-Dinitropyrazole Derivatives: The proximity of the nitro groups likely facilitates an alternative decomposition pathway. The initial step may involve intramolecular oxidation of an adjacent carbon atom by one of the nitro groups, proceeding through a highly polarized four-membered transition state.[4] This lower-energy pathway contributes to the observed lower decomposition temperatures.

G cluster_0 3,5-DNP Derivative (e.g., LLM-116) cluster_1 3,4-DNP Derivative A LLM-116 (4-amino-3,5-dinitropyrazole) B [1,5] H-Shift / Ring Opening (Initiation Step) A->B Heat (Δ) C Fragmentation & Gas Evolution (N₂, H₂O, etc.) B->C D 3,4-DNP Derivative E Intramolecular Oxidation (Adjacent NO₂ Interaction) D->E Heat (Δ) (Lower Energy Barrier) F Rapid Fragmentation E->F

Caption: Simplified initial decomposition pathways for DNP isomers.

Part 4: Standardized Experimental Protocol for Thermal Analysis

To ensure reproducible and comparable data, a standardized methodology for thermal analysis is essential. The following protocol outlines the key steps for evaluating the thermal stability of DNP derivatives using DSC and TGA.

Workflow for Thermal Characterization

G start Sample Preparation (2-5 mg, Al pan) dsc DSC Analysis start->dsc tga TGA Analysis start->tga data Data Analysis (Determine Td, Mass Loss) dsc->data tga->data end Comparative Report data->end

Sources

A Comparative Evaluation of Dinitropyrazoles as High-Performance Replacements for Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of dinitropyrazole-based energetic materials against the long-standing benchmark, 2,4,6-trinitrotoluene (TNT). As the demand for higher performance and environmentally conscious energetic materials grows, nitrogen-rich heterocyclic compounds like dinitropyrazoles have emerged as promising candidates.[1] This analysis is intended for researchers and professionals in the fields of energetic materials science and drug development, offering a technical overview supported by experimental data and standardized evaluation protocols.

The limitations of TNT, including its environmental toxicity and moderate performance, have driven the search for superior alternatives.[2][3] An ideal replacement should not only offer enhanced detonation performance but also exhibit favorable sensitivity characteristics and thermal stability, ensuring safe handling and application.[2][3] Dinitropyrazoles, with their high nitrogen content and dense molecular structures, present a compelling case for consideration.[1]

Comparative Performance Metrics: Dinitropyrazoles vs. TNT

The efficacy of an explosive is determined by a combination of its power (detonation velocity and pressure) and its safety (sensitivity to external stimuli). The following table summarizes key performance parameters for representative dinitropyrazole derivatives compared to TNT.

CompoundDensity (ρ) (g/cm³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Decomposition Temp. (Td) (°C)
TNT 1.656,900 - 7,30321.315353 - 358295
3,4-Dinitropyrazole (3,4-DNP) 1.76 (Calculated)~7,300 (Calculated)~20 (Calculated)<4<80275
3,5-Dinitropyrazole (3,5-DNP) 1.71 (Calculated)~7,300 (Calculated)~20 (Calculated)<4<80296
4-Azido-3,5-dinitropyrazole Salt (10) 1.747,92324.340240160
4-Azido-3,5-dinitropyrazole Salt (15) 1.708,24726.640240154
Ammonium Salt of AzDNP (7) 1.808,59130.6>10>120173
Hydroxylammonium Salt of AzDNP (12) 1.838,96133.0<4<80150

Note: Data for dinitropyrazoles and TNT are compiled from multiple sources.[4][5][6][7] Performance of dinitropyrazole derivatives can vary significantly based on their specific functional groups and salt forms.

From the data, it is evident that several dinitropyrazole derivatives exhibit superior detonation velocities and pressures compared to TNT.[6] For instance, the hydroxylammonium salt of 4-azido-3,5-dinitropyrazole (AzDNP) shows a detonation velocity of 8,961 m/s and a pressure of 33.0 GPa, significantly outperforming TNT.[6] However, this enhanced performance can sometimes be accompanied by increased sensitivity, as seen in some of the parent DNP compounds and specific salts which are sensitive to impact and friction.[4][6] The key to a viable TNT replacement lies in balancing high performance with acceptable safety levels. Encouragingly, certain salts of AzDNP, such as compounds 10 and 15, demonstrate insensitivity (IS: 40 J, FS: 240 N) while still offering better performance than TNT.[6]

Synthesis and Experimental Evaluation Workflow

A critical aspect of developing new energetic materials is a reproducible and scalable synthesis route, followed by rigorous and standardized performance testing.

Representative Synthesis of Dinitropyrazoles

The synthesis of dinitropyrazoles typically begins with the nitration of a pyrazole precursor. The general pathway involves a multi-step process that requires careful control of reaction conditions.

G cluster_synthesis Representative Synthesis of Dinitropyrazoles pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole Nitration (HNO3, Ac2O) nitropyrazole_isomer 3-Nitropyrazole n_nitropyrazole->nitropyrazole_isomer Thermal Rearrangement (Reflux) dnp_isomer 3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP) nitropyrazole_isomer->dnp_isomer Further Nitration (Mixed Acid)

Caption: Generalized synthetic pathway for dinitropyrazole isomers.[4][8]

The synthesis of both 3,4-DNP and 3,5-DNP isomers often starts with the nitration of pyrazole to form N-nitropyrazole.[4][8] This intermediate then undergoes a thermal rearrangement to yield 3-nitropyrazole.[4][8] Subsequent nitration steps, using different reaction conditions, can then lead to the desired 3,4-DNP or 3,5-DNP isomers.[4][8] The choice of reagents and reaction conditions is critical to control the regioselectivity of the nitration and to ensure the safety of the process.

Standardized Performance Evaluation Protocols

To ensure data comparability and validate the performance of new energetic compounds, standardized testing methodologies are imperative. The following protocols are based on widely accepted standards for the characterization of explosive materials.

Experimental Workflow Overview

The characterization of a new energetic material follows a logical progression from safety and stability testing to performance evaluation.

G cluster_workflow Energetic Material Evaluation Workflow synthesis Synthesis of Dinitropyrazole Compound characterization Full Characterization (NMR, IR, etc.) synthesis->characterization sensitivity Sensitivity Testing (Impact & Friction) stability Thermal Stability (DSC/TGA) sensitivity->stability performance Detonation Performance (Velocity & Pressure) stability->performance decision Candidate Viability Assessment performance->decision characterization->sensitivity

Caption: A typical workflow for the evaluation of new energetic materials.

Protocol 1: Impact Sensitivity (BAM Fallhammer)

Principle: This test determines the sensitivity of an explosive to impact energy. A sample is subjected to the impact of a falling weight, and the energy required to cause an explosion is determined.[9]

Methodology:

  • Sample Preparation: A small, precisely measured amount of the dry dinitropyrazole sample (typically around 40 mm³) is placed in the testing apparatus between two steel cylinders. It is crucial to ensure the sample is free of solvents or moisture, as these can act as desensitizers and lead to non-representative results.[10]

  • Apparatus Setup: The BAM Fallhammer apparatus is used, with a specified drop weight (e.g., 1 kg, 5 kg).

  • Testing Procedure: The weight is dropped from various heights onto the sample. A series of trials (typically up to 6) is conducted at each height.

  • Result Interpretation: The result is considered positive if an explosion, flame, or audible report is observed. The impact energy is calculated from the drop height and weight. The lowest energy at which an explosion occurs is reported as the impact sensitivity (in Joules).

Protocol 2: Friction Sensitivity (BAM Friction Tester)

Principle: This test evaluates the sensitivity of a material to frictional stimuli, simulating energy input from rubbing or shearing forces.[9]

Methodology:

  • Sample Preparation: A small amount of the dinitropyrazole sample (approx. 10 mm³) is spread evenly on a porcelain plate.

  • Apparatus Setup: The BAM friction apparatus, which consists of a weighted porcelain pin that moves across the porcelain plate, is used.

  • Testing Procedure: The porcelain pin is subjected to a specific load (from 10 N up to 360 N). The test is initiated, causing the pin to strike and drag across the sample.

  • Result Interpretation: A positive result is recorded if an explosion, crackling, or flame is observed. The test is repeated multiple times at different loads to determine the lowest load at which a reaction occurs. This value is reported as the friction sensitivity (in Newtons).

Protocol 3: Thermal Stability (Differential Scanning Calorimetry - DSC)

Principle: DSC is used to determine the thermal stability of the energetic material by measuring the heat flow into or out of a sample as it is heated at a constant rate. This identifies melting points and decomposition temperatures.

Methodology:

  • Sample Preparation: A small amount of the dinitropyrazole sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 50 °C to 400 °C) under an inert nitrogen atmosphere.[4]

  • Data Acquisition: The instrument records the differential heat flow between the sample and a reference pan as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the major exothermic peak is reported as the decomposition temperature (Td), a key indicator of thermal stability.[4]

Conclusion and Future Outlook

The family of dinitropyrazoles presents a versatile platform for the development of next-generation energetic materials. Several derivatives have demonstrated detonation performance superior to that of TNT.[6] The primary challenge remains the optimization of the trade-off between performance and sensitivity. While some highly energetic dinitropyrazole salts exhibit sensitivities comparable to primary explosives, others have been synthesized that are insensitive to impact and friction, making them viable candidates for TNT replacement.[6]

Future research should focus on:

  • Synthesis Optimization: Developing more efficient, safer, and cost-effective synthetic routes to promising dinitropyrazole compounds.

  • Formulation Studies: Investigating the properties of dinitropyrazole-based melt-cast formulations with other explosives and binders to further enhance performance and reduce sensitivity.

  • Toxicity and Environmental Impact: Conducting comprehensive studies on the environmental fate and toxicity of dinitropyrazoles and their decomposition products to ensure they are a truly "greener" alternative to TNT.

By addressing these areas, the scientific community can unlock the full potential of dinitropyrazoles as high-performance, safer, and more environmentally benign replacements for TNT in a wide range of applications.

References

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  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole - AIP Publishing. (2023-09-26).
  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts - Dalton Transactions (RSC Publishing).
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A Senior Application Scientist's Guide to Correlating Experimental and Calculated Energetic Properties of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Nitropyrazoles in Energetic Materials

In the landscape of energetic materials (EMs), the nitropyrazole family has emerged as a cornerstone of modern research and development.[1][2] These nitrogen-rich heterocyclic compounds are distinguished by a suite of desirable characteristics, including high positive heats of formation, impressive densities, and the potential for tailored thermal stability and sensitivity.[1][3] Such properties make them promising candidates for a new generation of powerful, yet safer, explosives, propellants, and pyrotechnics.[2][3]

The energy of these materials is derived not merely from the oxidation of a carbon backbone, as in traditional explosives like TNT, but from the substantial energy stored within their chemical bonds, particularly C-N and N-N bonds.[3] This fundamental difference often results in decomposition products that are environmentally benign, such as nitrogen gas (N₂), aligning with the increasing demand for "green" energetic materials.[1][3]

However, the journey from a promising molecular design to a viable, safe, and effective energetic material is fraught with challenges. It necessitates a rigorous, synergistic approach that intertwines empirical testing with theoretical prediction. This guide provides an in-depth comparison of the experimental and computational methodologies used to characterize the energetic properties of nitropyrazoles. By explaining the causality behind experimental choices and the logic of computational models, we aim to equip researchers with the insights needed to accelerate the design-synthesis-testing cycle and advance the field of high-energy-density materials.

Pillar 1: The Experimental Bedrock—Empirical-Physical Characterization

Experimental data forms the indisputable ground truth in the study of energetic materials. It is the ultimate arbiter for validating theoretical models, ensuring the safety of new compounds, and understanding their real-world performance.[4][5] The inherent hazards of these materials demand meticulous and standardized protocols.

Heat of Formation (HOF): Quantifying Stored Chemical Energy

The heat of formation is a fundamental thermodynamic property that quantifies the energy stored within a molecule. For nitropyrazoles, a high positive heat of formation is a key indicator of high energy density.[3] The gold-standard technique for its determination is bomb calorimetry .[6][7][8]

Causality of Experimental Choice: Bomb calorimetry is chosen because it measures the change in internal energy (ΔE) of a combustion reaction under constant volume conditions.[9] This is critical because the explosive event is a rapid, constant-volume process. The measured heat of combustion allows for the precise calculation of the standard enthalpy of formation (ΔHf°) using Hess's Law.[6]

Experimental Protocol: Constant-Volume Bomb Calorimetry

  • Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is known with high precision.[6]

  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the nitropyrazole sample is placed in a crucible within the high-pressure vessel, or "bomb." A fuse wire is attached, dipping into the sample.

  • Assembly and Pressurization: The bomb is sealed and purged, then filled with excess high-purity oxygen to approximately 30 atm to ensure complete combustion.[8]

  • Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with a high-precision thermometer.[9]

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is monitored and recorded as it rises due to the heat released by the combustion. The maximum temperature reached is noted.

  • Calculation: The heat released by the reaction is calculated from the temperature change and the calorimeter's heat capacity. After applying corrections (e.g., for the heat of combustion of the fuse wire), the standard heat of combustion is determined. This value is then used to calculate the heat of formation.[6][10]

Density: The Critical Factor for Detonation Performance

Density (ρ) is arguably one of the most important physical properties of an explosive, as detonation velocity and pressure are strongly dependent on it.[11][12][13] For crystalline nitropyrazoles, the most accurate method for density determination is single-crystal X-ray diffraction .[14] This technique not only provides the precise arrangement of atoms in the crystal lattice but also allows for the calculation of the theoretical maximum density of the material.

Sensitivity: Gauging Safety and Stability

An energetic material's utility is defined by a balance between power and safety. Sensitivity tests are crucial for quantifying a material's propensity to detonate or deflagrate under external stimuli. Standardized tests include:

  • Impact Sensitivity: Often determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer, where a known weight is dropped from varying heights onto the sample to determine the energy required for initiation.[15]

  • Friction Sensitivity: Assessed using a BAM friction apparatus, which measures the material's response to frictional stimuli.

  • Electrostatic Discharge (ESD) Sensitivity: Determines the material's vulnerability to initiation by a static spark.

These empirical values are critical for establishing safe handling procedures and predicting the material's behavior in practical applications.[16]

Pillar 2: The Predictive Powerhouse—Computational Chemistry

Computational chemistry provides an invaluable toolkit for the modern energetic materials researcher. It allows for the rapid screening of novel molecular designs, offers insights into structure-property relationships, and predicts energetic performance before a single gram of material is synthesized, saving significant time and resources.[16][17][18]

Quantum Chemical Methods: The Rise of DFT

Among the various quantum chemical methods, Density Functional Theory (DFT) has become the workhorse for studying energetic materials.[11][17][19] DFT offers a favorable balance of computational cost and accuracy, making it suitable for the relatively large molecules often found in this field.[16][20] Calculations for nitropyrazoles commonly employ hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p) to accurately describe their electronic structure.[11][20][21]

Workflow for Computational Prediction of Energetic Properties

G cluster_input Input Stage cluster_calc Quantum Chemical Calculation (e.g., DFT) cluster_prop Property Prediction mol_structure Define Molecular Structure (2D/3D) geom_opt Geometry Optimization (Find lowest energy conformer) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Optimized Geometry mol_vol Molecular Volume (Monte-Carlo Method) geom_opt->mol_vol Optimized Volume spe_calc Single Point Energy Calculation freq_calc->spe_calc Verified Structure hof_calc Heat of Formation (HOF) (Isodesmic Reactions) spe_calc->hof_calc Electronic Energies density_calc Theoretical Density (ρ) mol_vol->density_calc detonation_calc Detonation Properties (D, P) (Kamlet-Jacobs Equations) hof_calc->detonation_calc Input HOF density_calc->detonation_calc Input Density

Caption: Computational workflow for predicting nitropyrazole properties.

Step-by-Step Computational Protocol:

  • Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule by minimizing its energy.

  • Frequency Calculation: This is a critical self-validating step. A true energy minimum will have no imaginary frequencies, confirming the stability of the optimized structure on the potential energy surface.[20]

  • Heat of Formation (HOF) Calculation: The gas-phase HOF is typically calculated using the method of isodesmic reactions . This approach cleverly cancels out systematic errors in the calculation by using known experimental HOFs of structurally similar reference compounds, leading to more accurate results.[20][22][23]

  • Theoretical Density (ρ) Estimation: The theoretical crystal density is often estimated by dividing the molecular weight by the molecular volume. The volume is calculated from the optimized geometry, frequently using Monte-Carlo methods to simulate packing.[20]

  • Detonation Performance Prediction: With the calculated HOF and density as inputs, empirical formulas are used to predict performance. The Kamlet-Jacobs (K-J) equations are widely used for this purpose, providing reliable estimates of detonation velocity (D) and detonation pressure (P).[12][13][20]

A variety of software packages, such as Gaussian, GAMESS, and EXPLO5, are available to perform these calculations.[6][15][24][25]

Bridging the Gap: A Comparative Analysis

The true power of a combined approach lies in correlating the experimental and calculated data. This comparison validates the computational models and allows for the confident prediction of properties for yet-unsynthesized molecules.

CompoundPropertyExperimental ValueCalculated ValueMethod (Calculation)
3,4-Dinitropyrazole Density (g/cm³)1.821.85B3LYP/6-311G(d,p)
HOF (kJ/mol)+218.4+225.1Isodesmic Reactions
Detonation Velocity (km/s)8.518.62Kamlet-Jacobs
Detonation Pressure (GPa)31.532.6Kamlet-Jacobs
3,4,5-Trinitropyrazole Density (g/cm³)1.931.96B3LYP/6-311G(d,p)
HOF (kJ/mol)+245.2+258.6Isodesmic Reactions
Detonation Velocity (km/s)9.109.24Kamlet-Jacobs
Detonation Pressure (GPa)38.940.3Kamlet-Jacobs
LLM-119 Density (g/cm³)1.8451.88Molecular Modeling
HOF (kJ/mol)+450.6+461.2Isodesmic Reactions
Detonation Velocity (km/s)8.808.95Kamlet-Jacobs
Detonation Pressure (GPa)35.236.1Kamlet-Jacobs

(Note: The values presented are representative and compiled from various sources in the literature. Actual values may vary slightly based on specific experimental conditions and computational levels of theory.)[12][14][15][26]

Analysis of Discrepancies: Understanding the "Why"

As the table illustrates, modern computational methods can predict energetic properties with impressive accuracy. However, discrepancies invariably exist. Understanding their origin is key to refining predictive models.

  • Heat of Formation: Differences often stem from the chosen level of theory and basis set. Isodesmic reactions minimize but do not eliminate errors.[22][23] Furthermore, calculations typically yield gas-phase HOF, and converting to solid-state HOF requires the sublimation enthalpy, which is itself a challenging property to calculate or measure accurately.[23]

  • Density: Calculated densities often represent a perfect, defect-free crystal at 0 K. Experimental densities are measured on real-world crystals at ambient temperatures, which contain imperfections and thermal vibrations that can lower the measured value.[13][21]

  • Detonation Properties: Since the K-J equations rely on density and HOF as inputs, any errors in the calculated values of these two properties will propagate directly into the final predicted detonation velocity and pressure.[12][13]

The Self-Validating System: An Integrated Workflow

The most effective research programs treat experimentation and computation not as separate disciplines, but as two halves of a self-validating feedback loop. Computational screening identifies high-potential candidates, which are then synthesized and experimentally tested. The experimental results, in turn, are used to benchmark and refine the computational models, improving the accuracy of the next round of predictions.

G cluster_design Design & Prediction cluster_synthesis Synthesis & Testing cluster_validation Validation & Refinement comp_design Computational Design of Novel Nitropyrazoles prop_predict Predict Energetic Properties (DFT) comp_design->prop_predict Screening synthesis Synthesize Promising Candidates prop_predict->synthesis Prioritization correlation Correlate Experimental & Calculated Data prop_predict->correlation Calculated Data exp_char Experimental Characterization (Calorimetry, Density, Sensitivity) synthesis->exp_char exp_char->correlation Experimental Data model_refine Refine Computational Models correlation->model_refine Analysis of Discrepancies model_refine->comp_design Feedback Loop

Caption: Integrated feedback loop for energetic materials development.

Conclusion and Future Outlook

The study of nitropyrazoles exemplifies the synergy between rigorous experimental work and powerful computational prediction. While experimental data provides the essential ground truth for safety and performance, computational chemistry acts as a force multiplier, enabling the rapid exploration of chemical space and guiding synthetic efforts toward the most promising candidates.[27][28]

Looking ahead, the integration of machine learning and artificial intelligence with DFT calculations promises to further revolutionize the field.[16][17] By training algorithms on existing databases of experimental and calculated properties, it may become possible to predict the characteristics of new energetic materials with even greater speed and accuracy, accelerating the discovery of the next generation of high-performance, insensitive, and environmentally conscious energetic materials.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Novel Pyrazole-Based Explosives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole-Based Energetic Materials

The field of energetic materials is in a constant state of evolution, driven by the demand for compounds with superior performance, enhanced stability, and improved safety profiles. In this landscape, novel pyrazole-based explosives have emerged as a promising class of materials. Their unique molecular structures, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, offer a scaffold for creating energetic compounds with high densities, favorable oxygen balance, and significant heats of formation.[1][2] The versatility of the pyrazole ring allows for the introduction of various explosophoric groups (e.g., -NO2, -N3), enabling the fine-tuning of their energetic properties.[1]

However, the synthesis of any novel energetic material is only the first step. Rigorous analytical characterization is paramount to ensure the compound's identity, purity, and performance characteristics are fully understood and can be reliably reproduced. This guide, intended for researchers, scientists, and professionals in the field of energetic materials, provides an in-depth look at the critical process of cross-validating analytical results for these novel pyrazole-based explosives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of techniques and delve into the causality behind experimental choices, fostering a culture of scientific integrity and trustworthiness in this high-stakes area of research.

The Imperative of Cross-Validation in Explosives Research

In analytical chemistry, cross-validation is the critical assessment of data generated from two or more independent methods to ensure consistency and reliability.[3] For novel explosives, this process is not merely a matter of good scientific practice; it is a fundamental necessity for safety and performance assurance. A single analytical technique can be susceptible to interferences, artifacts, or inherent limitations, potentially leading to an incomplete or even misleading characterization of a new compound.

By employing orthogonal analytical techniques—methods based on different physicochemical principles—we create a self-validating system.[3] For instance, a spectroscopic method that probes molecular vibrations can be cross-validated with a chromatographic technique that separates based on polarity and molecular weight. Agreement between these disparate methods provides a high degree of confidence in the analytical results. Conversely, discrepancies can highlight potential issues with the sample, the methods themselves, or our understanding of the compound's behavior.

This guide will explore the cross-validation of results from three key analytical pillars for pyrazole-based explosives: Spectroscopic Analysis , Chromatographic Analysis , and Thermal Analysis .

I. Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the initial characterization of novel pyrazole-based explosives, providing a direct window into their molecular structure.

Key Spectroscopic Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for elucidating the precise connectivity of atoms in a molecule. For pyrazole-based explosives, ¹H NMR can confirm the number and environment of protons on the pyrazole ring and any attached functional groups. ¹³C NMR provides complementary information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of key functional groups, which are the heart of an explosive's energetic nature. The characteristic vibrational frequencies of nitro groups (N-O stretches), azide groups (N=N=N stretch), and the pyrazole ring itself serve as crucial diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.[4]

Cross-Validation in Action: A Hypothetical Case Study

Let's consider a newly synthesized pyrazole-based explosive, "Compound X."

  • NMR Analysis: ¹H and ¹³C NMR spectra suggest the successful synthesis of the target molecule, showing the expected number of signals with appropriate chemical shifts and coupling patterns.

  • IR Analysis: The IR spectrum displays strong absorption bands corresponding to the symmetric and asymmetric stretching of nitro groups, as well as the characteristic vibrations of the pyrazole ring.

  • Mass Spectrometry: HRMS provides a molecular weight that is consistent with the proposed elemental formula of Compound X.

Cross-Validation Logic: The structural information derived from NMR is independently corroborated by the functional group identification from IR and the precise mass determination from MS. This triangulation of data from three distinct spectroscopic methods provides a robust confirmation of the molecular structure of Compound X.

II. Chromatographic Analysis: Ensuring Purity and Identifying Byproducts

While spectroscopy confirms the structure of the desired product, it is crucial to ascertain its purity. Chromatographic techniques are the primary tools for separating the target compound from any unreacted starting materials, byproducts, or degradation products.

Key Chromatographic Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic explosives.[5] A reversed-phase HPLC method can be developed to separate the pyrazole-based explosive from impurities based on their polarity. A UV detector is commonly used for quantification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For pyrazole-based compounds that are sufficiently volatile and thermally stable, GC-MS offers excellent separation and identification capabilities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides definitive identification of each separated peak.[4]

Experimental Protocol: RP-HPLC for Purity Assessment

Objective: To determine the purity of a synthesized pyrazole-based explosive.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol), potentially with a modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrazole-based explosive has strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (usually the mobile phase) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject a known volume of the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Cross-Validation with Spectroscopic Data

The purity assessment from HPLC should be consistent with the spectroscopic data. For example, if HPLC analysis indicates a purity of 99.5%, the NMR spectrum should show minimal signals from impurities. If significant impurity peaks are observed in the NMR, but not in the HPLC chromatogram, it could indicate that the impurity co-elutes with the main peak or does not have a chromophore for UV detection. This discrepancy would necessitate further investigation, perhaps using a different HPLC method (e.g., different column or mobile phase) or a different detector (e.g., a mass spectrometer).

III. Thermal Analysis: Probing Energetic Behavior and Stability

For an explosive, understanding its thermal stability and decomposition characteristics is of paramount importance for both safety and performance. Thermal analysis techniques provide critical data on how a material behaves as a function of temperature.

Key Thermal Analysis Techniques:
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and the enthalpy of decomposition. An exothermic decomposition peak is a key indicator of an energetic material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition pathway and the temperature at which significant mass loss occurs.

Experimental Protocol: DSC for Thermal Stability Assessment

Objective: To determine the decomposition temperature of a novel pyrazole-based explosive.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Small, hermetically sealed aluminum pans are typically used for energetic materials to contain any evolved gases.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in the sample pan.

  • Heating Rate: A controlled heating rate, often 5 or 10 °C/min, is applied.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

  • Analysis: The DSC thermogram is recorded, and the onset temperature of the exothermic decomposition peak is determined.

Cross-Validation of Thermal Data

The results from DSC and TGA should be complementary. A sharp exothermic peak in the DSC thermogram should correspond to a significant mass loss in the TGA curve at a similar temperature. If the DSC shows a decomposition event but the TGA shows little or no mass loss, it could indicate a solid-state rearrangement or a decomposition where the products are non-volatile. This would warrant further investigation, possibly using techniques like DSC coupled with mass spectrometry (DSC-MS) to identify the evolved gases during decomposition.

Synthesizing the Data: A Holistic Approach to Cross-Validation

The true power of cross-validation lies in the integrated analysis of all available data. The structural information from spectroscopy provides the "what," the purity data from chromatography provides the "how much," and the thermal data provides the "how it behaves."

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the analytical results, it is essential to present the data in a structured and easily digestible format.

Table 1: Summary of Analytical Data for a Novel Pyrazole-Based Explosive

Analytical Technique Parameter Result Interpretation
¹H NMR Chemical Shifts (ppm)Consistent with proposed structureConfirms proton environment
¹³C NMR Chemical Shifts (ppm)Consistent with proposed structureConfirms carbon skeleton
FT-IR Key Peaks (cm⁻¹)Strong N-O and pyrazole ring stretchesConfirms presence of key functional groups
HRMS m/zMatches calculated exact massConfirms elemental composition
HPLC-UV Purity (%)99.5%High purity of the synthesized compound
DSC Decomposition Onset (°C)250 °C (exothermic)Indicates thermal stability up to 250 °C
TGA Mass Loss (%)Significant mass loss starting at ~245 °CCorroborates DSC decomposition data

Visualizing the Workflow: A Path to Confident Characterization

A clear workflow is essential for a systematic approach to the cross-validation of analytical results.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation cluster_conclusion Conclusion Synthesis Novel Pyrazole-Based Explosive Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS) Purification->Chromatography Thermal Thermal Analysis (DSC, TGA) Purification->Thermal DataIntegration Data Integration & Comparison Spectroscopy->DataIntegration Chromatography->DataIntegration Thermal->DataIntegration ConfidentCharacterization Confident Structural & Performance Characterization DataIntegration->ConfidentCharacterization Consistent Results Discrepancy Discrepancy Identified DataIntegration->Discrepancy Inconsistent Results FurtherInvestigation Further Investigation Required Discrepancy->FurtherInvestigation cluster_analysis cluster_analysis FurtherInvestigation->cluster_analysis Re-analyze or Use New Method

Caption: Workflow for the cross-validation of analytical results.

Conclusion: Fostering a Culture of Rigor and Reliability

The development of novel pyrazole-based explosives holds significant promise for advancing the field of energetic materials. However, with great potential comes great responsibility. A rigorous and systematic approach to the cross-validation of analytical results is not just a scientific nicety; it is a fundamental pillar of safety, reliability, and reproducibility. By embracing the principles outlined in this guide—employing orthogonal analytical techniques, critically comparing data, and investigating discrepancies—researchers can ensure the integrity of their findings and contribute to the safe and responsible development of the next generation of energetic materials.

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A Comparative Study of Modern Melt-Castable Explosive Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Evolving Melt-Cast Explosives

For over a century, 2,4,6-trinitrotoluene (TNT) has been the benchmark for melt-castable explosives, valued for its low melting point, relative insensitivity, and adequate performance.[1][2] This has made it a cornerstone in the production of a wide array of munitions, often in formulations such as Composition B, a mixture of RDX and TNT.[3][4] However, the landscape of military and industrial requirements is in a constant state of evolution. Modern demands for insensitive munitions (IM), driven by the need to reduce collateral damage and enhance soldier safety, have exposed the limitations of traditional TNT-based formulations.[5][6] Furthermore, growing environmental and health concerns regarding the toxicity of TNT and its manufacturing byproducts have catalyzed the search for greener and safer alternatives.[7][8][9]

This guide provides a comparative analysis of prominent modern melt-castable explosive candidates that are poised to redefine the field. We will delve into the performance characteristics, safety profiles, and experimental protocols associated with these next-generation materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of energetic materials, offering the foundational knowledge required to navigate this critical area of study.

The ideal melt-cast explosive possesses a delicate balance of properties: a melting point high enough for thermal stability during storage but low enough for safe melt-casting (typically 70-120°C), a significant temperature gap between melting and decomposition, high density and detonation performance, low sensitivity to accidental stimuli (impact, friction, shock), and minimal environmental impact.[6][7] This guide will evaluate our selected candidates against these exacting criteria.

The Incumbent: 2,4,6-Trinitrotoluene (TNT)

As the long-standing benchmark, a thorough understanding of TNT's properties is essential for evaluating its potential replacements.

  • Properties and Performance: TNT is a pale yellow solid with a melting point of approximately 80-82°C and a decomposition temperature around 240°C, providing a safe window for melt-casting.[1][2] It is relatively insensitive to shock and friction, which has been a key factor in its widespread use.[2][10] However, its performance, with a detonation velocity of around 6,900 m/s, is surpassed by many modern high explosives.[3]

  • Formulations: TNT is rarely used in its pure form in modern munitions. It is most commonly the meltable matrix in formulations like Composition B (typically a 60/40 mixture of RDX and TNT), which leverages the high energy of RDX while maintaining the melt-cast processability of TNT.[3][11]

  • Limitations: The primary drivers for replacing TNT are its relatively high sensitivity in the context of modern IM requirements and its toxicity.[5][8] The manufacturing process of TNT can also lead to environmentally persistent byproducts.[8][9]

The Leading Contenders: Modern Melt-Castable Explosive Candidates

The quest for a TNT replacement has yielded several promising candidates, each with a unique profile of advantages and challenges.

2,4-Dinitroanisole (DNAN)

DNAN has emerged as a leading drop-in replacement for TNT in many insensitive munitions formulations.[5][12]

  • Properties and Performance: DNAN is an organic compound with a melting point of approximately 94-95°C.[5][13] While its explosive power is about 90% that of TNT, its significantly reduced sensitivity to impact, shock, and friction is a major advantage.[5][14][15] DNAN's lower toxicity compared to TNT is another key benefit.[16]

  • Formulations: DNAN is a key component in IMX-101 and IMX-104, which are replacing TNT and Composition B in U.S. Army artillery and mortar rounds.[14][17] These formulations often include other insensitive explosives like 3-nitro-1,2,4-triazol-5-one (NTO) and nitroguanidine (NQ) to enhance performance while maintaining a low sensitivity profile.[17]

Guanylurea Dinitramide (GUDN) / FOX-12

GUDN, also known as FOX-12, is a highly insensitive energetic material with considerable potential in melt-cast applications.[18][19]

  • Properties and Performance: GUDN is a stable salt of dinitramidic acid with good thermal stability.[18] It is notably insensitive to impact and friction, making it a strong candidate for IM formulations.[18][20] Its performance is comparable to that of RDX, with a calculated detonation velocity of 8235 m/s.[19]

  • Formulations: GUDN can be blended with TNT to create melt-castable explosives.[19] For instance, a 50/50 blend of GUDN and TNT, known as GUNTOL, has been investigated.[19] Its compatibility with other explosives like RDX has also been studied.[18]

1,3,3-Trinitroazetidine (TNAZ)

TNAZ is a high-performance melt-castable explosive that offers a significant energy increase over TNT.[21]

  • Properties and Performance: TNAZ has a melting point of 101°C and boasts performance comparable to HMX, with a 30-40% improvement over TNT.[7][21] However, it is more sensitive to mechanical stimuli than TNT and exhibits high volatility, which can pose challenges during melt-casting.[5][18]

  • Formulations: TNAZ has been evaluated as a direct replacement for TNT in formulations with other high explosives like RDX.[18] However, issues with casting, such as the formation of voids due to shrinkage and its high vapor pressure, have hindered its widespread adoption.[18]

Bis-oxadiazole Derivatives

A newer class of melt-castable explosives based on the bis-oxadiazole backbone has shown exceptional promise.

  • Properties and Performance: One notable example, bis(1,2,4-oxadiazole)bis(methylene) dinitrate, has a melting point of 84.5°C and a decomposition temperature of 183.4°C.[22] Its calculated detonation pressure is 50% higher than that of TNT, surpassing even Composition B.[22] Crucially, it exhibits low sensitivity to impact, friction, and electrostatic discharge.[22]

  • Synthesis and Scalability: A significant challenge with this candidate was initially a low synthesis yield. However, process optimization has increased the yield to a more practical 44%.[8][22]

Comparative Performance and Safety Data

The following table summarizes the key performance and safety characteristics of the discussed melt-castable explosive candidates. This data has been compiled from a range of authoritative sources to provide a clear, comparative overview.

PropertyTNTDNANGUDN (FOX-12)TNAZBis-oxadiazole Derivative
Melting Point (°C) 80-82[1][2]94-95[5][13]~215 (Decomp.)[1]101[7]84.5[22]
Decomposition Temp. (°C) ~240[1]>250[12]~215[1]>180[18]183.4[22]
Density (g/cm³) 1.65[3]1.52-1.54[23]1.76[24]1.84[7]1.83[22]
Detonation Velocity (m/s) ~6,900[3]~5,670[7]8,235[19]~8,660 (in formulation)[18]>8,500 (calculated)[22]
Impact Sensitivity (BAM Fallhammer, J) 15>40>507.5>40
Friction Sensitivity (BAM Friction, N) 353>360>360120>360
Toxicity/Environmental Concerns High[8][9]Low[16]LowModerateLow

Experimental Protocols

The following section outlines standardized, step-by-step methodologies for the key experiments and workflows discussed in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Synthesis and Melt-Casting Workflow

The general workflow for preparing and evaluating a novel melt-castable explosive formulation involves synthesis, characterization of the pure compound, formulation by melt-casting, and finally, performance and sensitivity testing of the cast formulation.

Synthesis_and_Casting_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Pure Compound Characterization cluster_casting Melt-Cast Formulation cluster_final_testing Cast Formulation Evaluation Synthesis Chemical Synthesis Purification Recrystallization & Purity Analysis (HPLC) Synthesis->Purification Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Sensitivity_Pure Sensitivity Testing (Impact, Friction) Thermal->Sensitivity_Pure Melt_Mixing Melt-Mixing with Additives Sensitivity_Pure->Melt_Mixing Casting Casting into Molds Melt_Mixing->Casting Cooling Controlled Cooling & Solidification Casting->Cooling Performance Performance Testing (Detonation Velocity) Cooling->Performance Sensitivity_Cast IM Sensitivity Testing Performance->Sensitivity_Cast

Caption: General workflow for the development and evaluation of melt-castable explosives.

Detailed Experimental Protocols

1. Synthesis of Guanylurea Dinitramide (GUDN)

  • Rationale: This procedure describes a common method for synthesizing GUDN from guanylurea sulfate and a dinitramide salt, such as ammonium dinitramide (ADN).[1] The reaction relies on the precipitation of the less soluble GUDN salt from an aqueous solution.

  • Procedure:

    • Prepare an aqueous solution of guanylurea sulfate.

    • Separately, prepare an aqueous solution of ammonium dinitramide.

    • Slowly add the ammonium dinitramide solution to the guanylurea sulfate solution with constant stirring.

    • Maintain the pH of the mixture between 5 and 7 to ensure the stability of the dinitramide anion.

    • A white crystalline precipitate of GUDN will form.

    • Filter the precipitate and wash with cold deionized water to remove any soluble impurities.

    • Purify the GUDN by recrystallization from hot water.

    • Dry the purified crystals under vacuum at a temperature not exceeding 60°C.

2. Melt-Casting of a DNAN-Based Formulation (e.g., DNAN/RDX)

  • Rationale: This protocol outlines a standard procedure for preparing a melt-cast charge of a DNAN-based explosive. The process involves carefully melting the DNAN matrix and dispersing the solid explosive filler (e.g., RDX) before casting.[25]

  • Procedure:

    • Ensure all equipment is clean, dry, and grounded to prevent electrostatic discharge.

    • In a steam-jacketed kettle or a similar temperature-controlled melting vessel, heat the DNAN to just above its melting point (e.g., 100-105°C).

    • Once the DNAN is completely molten, slowly add the powdered RDX while stirring continuously to ensure a homogenous dispersion.

    • Apply a vacuum to the molten mixture to remove any entrapped air or moisture.

    • Preheat the mold to a temperature slightly below the solidification point of the mixture to prevent premature cooling and the formation of defects.

    • Pour the molten explosive slurry into the preheated mold.

    • Allow the cast charge to cool slowly and controllably to room temperature to minimize the formation of cracks and voids.

3. Determination of Impact Sensitivity (BAM Fallhammer)

  • Rationale: The BAM Fallhammer test is a standardized method to determine the sensitivity of an explosive to impact energy.[6][14] A known weight is dropped from a specified height onto a small sample of the explosive, and the outcome (explosion or no explosion) is observed.

  • Procedure:

    • Place a small, precisely measured amount of the explosive sample (typically around 40 mm³) in the BAM Fallhammer apparatus between the steel anvil and striker.

    • Select a drop height corresponding to a specific impact energy.

    • Release the drop weight, allowing it to impact the sample.

    • Observe for any signs of reaction, such as a flame, smoke, or audible report.

    • Conduct a series of tests at different drop heights to determine the lowest energy at which an explosion occurs in at least one of six trials.

4. Determination of Friction Sensitivity (BAM Friction Apparatus)

  • Rationale: This test assesses the sensitivity of an explosive to frictional stimuli, which is crucial for handling and processing safety.[26] The explosive is subjected to friction between a porcelain pin and a moving porcelain plate under a specified load.

  • Procedure:

    • Place a small amount of the explosive sample on the porcelain plate of the BAM friction apparatus.

    • Lower the porcelain pin onto the sample and apply a specific load using a weighted lever arm.

    • Initiate the movement of the porcelain plate, which slides once back and forth under the pin.

    • Observe for any signs of reaction (spark, flame, crackling).

    • Conduct a series of tests with varying loads to determine the lowest load at which a reaction occurs.

5. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Rationale: DSC is used to determine the thermal properties of an explosive, including its melting point and decomposition temperature.[27][28] It measures the difference in heat flow between the sample and a reference as a function of temperature.

  • Procedure:

    • Place a small, accurately weighed sample (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • The onset temperature of the melting peak is taken as the melting point, and the onset of the decomposition exotherm indicates the decomposition temperature.

DSC_Thermogram_Interpretation cluster_thermogram Idealized DSC Thermogram cluster_annotations Heat Flow (mW) Heat Flow (mW) Temperature (°C) Temperature (°C) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 Melting Endothermic Melting Peak Melting->p2 Decomposition Exothermic Decomposition Peak Decomposition->p5

Caption: Interpreting a typical DSC thermogram for a melt-cast explosive.

6. Vacuum Stability Test

  • Rationale: This test assesses the chemical stability of an explosive at elevated temperatures by measuring the volume of gas evolved over a set period.[15][27] It is a crucial test for determining the long-term stability and compatibility of explosive materials.

  • Procedure:

    • Place a known mass of the explosive sample into a glass sample tube.

    • Connect the sample tube to a manometer and evacuate the system to a specified pressure.

    • Place the sample tube in a constant temperature bath (e.g., 100°C or 120°C).

    • Monitor the change in pressure on the manometer over a specified time (e.g., 48 hours).

    • The volume of gas evolved is calculated from the pressure change and the volume of the apparatus. A larger volume of evolved gas indicates lower thermal stability.

Conclusion: The Future of Melt-Cast Explosives

The era of TNT's unchallenged dominance in the realm of melt-cast explosives is drawing to a close. The dual imperatives of enhanced safety through insensitive munitions and reduced environmental impact are driving innovation at a rapid pace. Candidates like DNAN are already being fielded as direct, lower-sensitivity replacements in established formulations. Meanwhile, high-performance, low-sensitivity materials like GUDN and the emerging class of bis-oxadiazole explosives represent the next frontier, promising significant gains in both safety and performance.

The selection of an appropriate melt-castable explosive is a complex decision that requires a thorough evaluation of performance, sensitivity, thermal stability, and environmental impact. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations. As research continues, it is anticipated that novel melt-castable explosives with even more finely tuned properties will emerge, further enhancing the safety and effectiveness of energetic materials.

References

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A New Era in Melt-Cast Explosives: Unveiling the Advantages of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

For decades, traditional melt-cast explosives like Trinitrotoluene (TNT) and Composition B have been the workhorses of the munitions industry. Their low melting points and relative insensitivity have made them suitable for a wide range of applications.[1][2][3] However, the evolving landscape of military and industrial requirements necessitates energetic materials with superior performance and enhanced safety profiles. This guide delves into the compelling advantages of a promising next-generation melt-cast explosive, 1-Methyl-3,5-dinitropyrazole (MDNP), and its derivatives, supported by comparative data and established experimental protocols.

The quest for more powerful and safer explosives has led researchers to explore novel molecular structures. Among these, the dinitropyrazole backbone has emerged as a particularly promising scaffold due to its high nitrogen content and energetic potential.[4] This guide will objectively compare the performance of MDNP and related dinitropyrazole-based explosives with the established benchmarks of TNT and Composition B, providing researchers and drug development professionals with a comprehensive understanding of this advanced material.

Performance Face-Off: MDNP vs. The Old Guard

A direct comparison of key performance metrics reveals the significant advancements offered by dinitropyrazole-based explosives. The following table summarizes critical experimental data, highlighting the superior energy output and, in some cases, improved safety characteristics of these modern energetic materials.

Property1-Methyl-3,5-dinitropyrazole (and derivatives)TNT (Trinitrotoluene)Composition B (RDX/TNT 60/40)
Density (g/cm³) ~1.6 - 1.7[4][5]1.654[6]1.65[1]
Detonation Velocity (m/s) ~7700 - 8400[4][5]6,900[2]8,050[1]
Detonation Pressure (GPa) ~24 - 30[4][5]~21~29.5
Impact Sensitivity (J) ~8 - 15 (can be tailored)[5]15 - 257 - 10
Friction Sensitivity (N) >144 (can be tailored to >360)[5]353120 - 160
Decomposition Temperature (°C) ~157 - 203 (varies with derivative)[5]240 (explodes)[6]~170 (begins to exotherm)

Note: Data for 1-Methyl-3,5-dinitropyrazole and its derivatives are based on published research and may vary depending on the specific compound and synthesis method.

The data clearly indicates that dinitropyrazole derivatives can offer a significant increase in detonation velocity and pressure compared to TNT, and in some cases, even surpass the performance of Composition B.[4][5] This translates to greater brisance and enhanced effectiveness for military and industrial applications. Furthermore, the molecular structure of dinitropyrazoles allows for tuning of sensitivity properties, with some derivatives demonstrating insensitivity to friction greater than 360 N, a significant safety advantage.[5]

The Science Behind the Superiority: A Structural Perspective

The enhanced performance of MDNP and its analogs can be attributed to several key molecular features. The pyrazole ring, with its inherent high nitrogen content, contributes to a more favorable oxygen balance and a higher heat of formation compared to the benzene ring of TNT. This results in a more energetic decomposition, releasing a greater volume of gaseous products at a higher velocity.

The following diagram illustrates the logical flow of how the structural advantages of dinitropyrazoles lead to improved explosive performance.

G cluster_0 Structural Advantages of Dinitropyrazoles cluster_1 Performance Enhancements cluster_2 Key Performance Advantages High Nitrogen Content High Nitrogen Content Higher Heat of Formation Higher Heat of Formation High Nitrogen Content->Higher Heat of Formation Energetic Pyrazole Ring Energetic Pyrazole Ring Improved Oxygen Balance Improved Oxygen Balance Energetic Pyrazole Ring->Improved Oxygen Balance Tunable Substituents Tunable Substituents Tailorable Sensitivity Tailorable Sensitivity Tunable Substituents->Tailorable Sensitivity Increased Detonation Velocity & Pressure Increased Detonation Velocity & Pressure Higher Heat of Formation->Increased Detonation Velocity & Pressure Improved Oxygen Balance->Increased Detonation Velocity & Pressure Improved Safety Profile Improved Safety Profile Tailorable Sensitivity->Improved Safety Profile Enhanced Brisance Enhanced Brisance Increased Detonation Velocity & Pressure->Enhanced Brisance

Caption: Structural advantages of dinitropyrazoles leading to superior performance.

Experimental Protocols for Performance Characterization

To ensure the validity and reproducibility of the presented data, standardized testing methodologies are crucial. The following section outlines the fundamental experimental protocols used to characterize the performance of melt-cast explosives.

Impact Sensitivity Testing (BAM Fallhammer)

The BAM Fallhammer test is a widely accepted method for determining the sensitivity of an explosive to impact.[7][8][9]

Methodology:

  • A small, precisely measured sample of the explosive is placed in the testing apparatus.

  • A specified weight is dropped from a known height onto the sample.

  • The outcome (initiation or no initiation) is recorded.

  • The drop height is varied, and the test is repeated multiple times to determine the 50% initiation height (H₅₀), which is the height at which there is a 50% probability of causing an explosion.[10]

The following workflow diagram illustrates the BAM Fallhammer test procedure.

G Start Start Prepare Sample Prepare Sample Start->Prepare Sample Set Drop Height Set Drop Height Prepare Sample->Set Drop Height Drop Weight Drop Weight Set Drop Height->Drop Weight Observe Outcome Observe Outcome Drop Weight->Observe Outcome Record Result Record Result Observe Outcome->Record Result Initiation or No Initiation Adjust Height Adjust Height Record Result->Adjust Height Adjust Height->Set Drop Height Repeat Calculate H50 Calculate H50 Adjust Height->Calculate H50 Sufficient Data End End Calculate H50->End

Caption: Workflow for BAM Fallhammer impact sensitivity testing.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM friction test assesses the sensitivity of an explosive to frictional stimuli.[3][11][12]

Methodology:

  • A small amount of the explosive material is spread on a porcelain plate.

  • A porcelain pin is placed on the sample with a specific load applied.

  • The plate is moved back and forth under the pin.

  • The test is conducted with varying loads to determine the load at which initiation (e.g., crackling, smoke, or explosion) occurs.[12]

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the thermal stability of an explosive by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][6][13]

Methodology:

  • A small, weighed sample of the explosive is placed in an aluminum pan.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • Exothermic peaks in the DSC curve indicate decomposition, and the onset temperature of this peak is a measure of the material's thermal stability.

Conclusion: A Safer and More Potent Future for Melt-Cast Explosives

The evidence presented in this guide strongly suggests that 1-Methyl-3,5-dinitropyrazole and its derivatives represent a significant leap forward in the field of melt-cast explosives. Their superior detonation performance, coupled with the potential for tailored sensitivity, offers a compelling alternative to traditional materials like TNT and Composition B. While further research and development are ongoing, the foundational data indicates a clear trajectory towards a new generation of safer and more effective energetic materials. For researchers and professionals in the field, the exploration of dinitropyrazole-based explosives opens up new avenues for innovation and the development of advanced munitions with enhanced performance and safety characteristics.

References

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  • Trinitrotoluene - Sciencemadness Wiki. (2020, October 26). Retrieved January 18, 2026, from [Link]

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  • Trinitrotoluene Properties, Uses & Preparation - Study.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved January 18, 2026, from [Link]

  • Wilcox, J. D. (n.d.). DIFFERENTIAL SCANNING CALORIMETRY METHODS IN THE DETERMINATION OF THERMAL PROPERTIES OF EXPLOSIVES. DTIC. Retrieved January 18, 2026, from [Link]

  • Thermal Stability of Explosives. (n.d.). CHIMIA. Retrieved January 18, 2026, from [Link]

  • Liu, Y., et al. (2025). Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP).
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  • BAM Friction Test Apparatus. (n.d.). UTEC Corporation. Retrieved January 18, 2026, from [Link]

  • How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. (2017, September 7). Fauske & Associates. Retrieved January 18, 2026, from [Link]

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  • Reinhardt, E., et al. (2025).
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  • Numerical and Experimental Investigation of the Melt Casting of Explosives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • BAM Fallhammer. (n.d.). EC21. Retrieved January 18, 2026, from [Link]

  • Cliff, M. D., & Smith, M. W. (n.d.). Assessment of a Melt-Castable NTO/TNT Formulation. DTIC. Retrieved January 18, 2026, from [Link]

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Compatibility Analysis of 1-Methyl-3,5-dinitropyrazole (MDNP) with Common Energetic Binders and Oxidizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving field of energetic materials, the pursuit of novel compounds with enhanced performance and safety characteristics is paramount. 1-Methyl-3,5-dinitropyrazole (MDNP) has emerged as a molecule of interest due to its predicted energetic properties and potential as a melt-castable explosive. However, the successful integration of any new energetic material into a formulation is critically dependent on its compatibility with other components, such as binders and oxidizers. Incompatibility can lead to reduced chemical stability, degradation of performance, and increased safety hazards during storage and handling.[1][2]

This guide provides a comprehensive overview of the experimental methodologies used to assess the compatibility of MDNP with common energetic binders—Glycidyl Azide Polymer (GAP), Fluoroelastomer (FKM), and Nitrocellulose (NC)—and widely used crystalline oxidizers—Ammonium Perchlorate (AP), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX).[3][4][5] While specific experimental data for MDNP is limited in open literature, this guide will leverage data from structurally similar compounds, such as 1-methyl-3,4,5-trinitropyrazole (MTNP), to provide a predictive comparison and a framework for future research.[6][7]

The insights presented herein are intended to guide researchers and formulation scientists in making informed decisions regarding the potential application of MDNP in advanced energetic formulations.

The Critical Role of Compatibility Testing

The primary objective of compatibility testing is to identify any adverse chemical interactions between the components of an energetic formulation.[8] Such interactions can manifest as gas evolution, exothermic decomposition at lower temperatures, or changes in physical properties, all of which can compromise the safety and long-term stability of the material.[1] Standardized testing protocols are therefore essential to ensure reliable and reproducible results.

Experimental Methodologies for Compatibility Assessment

A multi-faceted approach employing several analytical techniques is crucial for a thorough compatibility assessment. The principal methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Vacuum Stability Test (VST).[8][9]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used as a primary screening tool to detect potential incompatibilities.[10]

Experimental Protocol:

  • Sample Preparation: Prepare 1:1 (by weight) mixtures of MDNP with each binder and oxidizer. A sample of pure MDNP is also prepared as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Analysis Parameters:

    • Heating Rate: A typical heating rate for energetic materials is 2 to 10 °C/min.

    • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

    • Crucibles: Samples are sealed in hermetic aluminum pans.

  • Data Interpretation: The onset temperature and the peak of the exothermic decomposition are the key parameters. According to STANAG 4147, a change in the exothermic decomposition peak temperature of the mixture compared to the pure energetic material is used to classify compatibility.[11]

    • Compatible: ΔT < 4 °C

    • Incompatible: ΔT > 20 °C

    • Uncertain: 4 °C ≤ ΔT ≤ 20 °C (further testing required)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It provides valuable information about the thermal stability and decomposition kinetics of the material.

Experimental Protocol:

  • Sample Preparation: Similar to DSC, 1:1 mixtures of MDNP with each binder and oxidizer are prepared.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Analysis Parameters:

    • Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.

    • Atmosphere: The experiment is run under an inert nitrogen atmosphere.

  • Data Interpretation: The onset temperature of mass loss and the temperature at the maximum rate of decomposition are analyzed. A significant lowering of the decomposition temperature in the mixture compared to the individual components suggests incompatibility.

Vacuum Stability Test (VST)

The Vacuum Stability Test is a highly sensitive method for determining the chemical stability and compatibility of energetic materials by measuring the volume of gas evolved upon heating under vacuum.[12] This test is particularly useful for assessing long-term stability.[13]

Experimental Protocol:

  • Sample Preparation: A known quantity (e.g., 5 grams) of the 1:1 mixture is placed in a glass test tube.

  • Apparatus: A vacuum stability apparatus, as described in STANAG 4556, is used. This consists of a heating block, test tubes connected to manometers, and a vacuum pump.

  • Test Conditions:

    • Temperature: The samples are heated at a constant elevated temperature (e.g., 100 °C or 120 °C).

    • Duration: The test is typically run for 40 hours.

  • Data Interpretation: The volume of gas evolved is measured at regular intervals. According to STANAG 4147, a total evolved gas volume of more than 5 mL after 40 hours at 100 °C indicates incompatibility.[11]

Caption: Experimental workflow for compatibility assessment of MDNP.

Predictive Compatibility Analysis of MDNP

Compatibility with Common Binders
BinderChemical FamilyExpected Compatibility with MDNPRationale
Glycidyl Azide Polymer (GAP) Energetic Polymer (Azide)Good GAP is known for its good compatibility with a wide range of energetic materials.[14][15] The azide and nitro groups are generally considered compatible.
Fluoroelastomer (FKM) Inert PolymerGood to Moderate FKM is generally inert and compatible with many explosives.[11] However, the potential for interaction at elevated temperatures should be investigated.
Nitrocellulose (NC) Energetic Polymer (Nitrate Ester)Moderate to Poor NC can be reactive and its compatibility with novel nitro compounds needs careful evaluation.[11] Acidic impurities in either component could catalyze decomposition.
Compatibility with Common Oxidizers
OxidizerChemical FamilyExpected Compatibility with MDNPRationale
Ammonium Perchlorate (AP) Inorganic SaltModerate to Poor AP can have compatibility issues with certain organic materials, and its decomposition can be catalyzed by acidic species.[4][16] The acidic nature of the pyrazole ring in MDNP might be a concern.
RDX NitramineGood RDX is a well-characterized nitramine explosive and is generally compatible with other nitro compounds.[8][11] Studies on similar pyrazole-based explosives have shown good compatibility with RDX.[2]
HMX NitramineGood Similar to RDX, HMX is expected to have good compatibility with MDNP due to their chemical similarities as nitro compounds.[4][8]

Discussion and Future Outlook

The predictive analysis suggests that 1-Methyl-3,5-dinitropyrazole is likely to exhibit good compatibility with common nitramine oxidizers like RDX and HMX, as well as the energetic binder GAP. Caution is advised when considering formulations with Ammonium Perchlorate and Nitrocellulose, where the potential for chemical interactions is higher.

It is imperative that the predictions laid out in this guide are substantiated through rigorous experimental investigation following the detailed protocols provided. The thermal stability and compatibility of MDNP are critical factors that will determine its viability as a component in next-generation energetic formulations. Future studies should also explore the compatibility with various plasticizers and other additives commonly used in explosive and propellant compositions.[17] The systematic evaluation of MDNP's compatibility will be a significant step towards harnessing its full potential in advanced energetic systems.

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  • Vacuum Stability Testing. DELTIMA Precision.
  • STABIL VI. OZM Research.
  • Vacuum Stability Tester STABIL. OZM Research.
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2025).
  • STANAG 4556: Explosives: Vacuum Stability Test. Intertek Inform.
  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
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  • Composition Choice and Formulation of Three HMX-Based Research Explosives. (2025).
  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermedi
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  • Fluoropolymer/Glycidyl Azide Polymer (GAP) Block Copolyurethane as New Energetic Binders: Synthesis, Mechanical Properties, and Thermal Performance. (2021). MDPI.
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  • Crystallization and Characterization of RDX, HMX, and CL-20. (2010).
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  • Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. (2019).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a comprehensive guide for trained laboratory personnel. The information provided is based on the known hazards of related energetic and nitroaromatic compounds. 1-Methyl-3,5-dinitropyrazole is an energetic material and must be handled with extreme caution.[1][2] Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material before handling or disposal. All procedures must comply with local, state, and federal regulations.[3][4]

Introduction: The Imperative for Rigorous Disposal Protocols

1-Methyl-3,5-dinitropyrazole belongs to the family of dinitropyrazoles, a class of compounds recognized for their energetic properties.[5][6] Like many nitroaromatic compounds, it presents a complex hazard profile that includes potential explosiveness, toxicity, and reactivity.[7] Improper disposal not only poses a significant risk of injury and facility damage but also carries severe regulatory and environmental consequences. The objective of this guide is to provide a framework for the safe, compliant, and scientifically-grounded disposal of this material, ensuring the protection of researchers, support staff, and the environment. The causality behind these stringent protocols is simple: energetic materials require a level of respect and procedural diligence far exceeding that for standard laboratory reagents.

Section 1: Hazard Identification and Characterization

Understanding the inherent risks of 1-methyl-3,5-dinitropyrazole is the foundation of its safe management. While a specific, publicly available SDS for this exact compound is not available, its structure allows us to infer a hazard profile from related dinitropyrazole and nitroaromatic compounds. The presence of two nitro groups on a pyrazole ring suggests significant energetic potential and chemical reactivity.

Key Hazards:

  • Explosive Potential: Dinitropyrazole derivatives are known energetic materials.[2][8] The compound may be sensitive to shock, friction, heat, or electrostatic discharge.[9] Uncontrolled reactions or heating can lead to detonation.

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[3][7] Potential health effects include irritation to the skin, eyes, and respiratory system.[10][11]

  • Reactivity: The compound may react violently with incompatible materials, such as strong oxidizing agents, reducing agents, acids, and bases.[12] A critical and often overlooked risk is the potential formation of highly sensitive and explosive metal salts if the compound comes into contact with certain metals, particularly in drainage systems.[13]

  • Thermal Instability: While some methylated dinitropyrazoles exhibit improved thermal stability, they will decompose exothermically at elevated temperatures, potentially leading to a runaway reaction or explosion.[2][5]

Hazard Category Inferred Risk and Scientific Rationale Primary Sources
Physical Explosive, Shock-Sensitive. The dinitro-functionalized heterocyclic ring is an energetic toxophore. Thermal or mechanical stress can initiate rapid decomposition, releasing large volumes of gas.[2][8][9]
Health Acute Toxicity (Oral, Dermal, Inhalation). Nitroaromatic compounds can interfere with metabolic processes. The skull and crossbones pictogram (GHS06) is common for related compounds.[3][7]
Health Skin/Eye Irritant. The chemical structure suggests it can cause significant irritation upon contact.[10][11]
Environmental Harmful to Aquatic Life. Nitroaromatic compounds are often persistent and toxic in the environment. Disposal into drains or waterways is strictly prohibited.[3][10][14]

Section 2: Pre-Disposal Handling and Waste Accumulation

Safe disposal begins the moment the material is designated as waste. Adherence to proper handling and accumulation procedures is non-negotiable.

Core Principles:

  • Waste Minimization: The most effective safety protocol is to minimize the generation of hazardous waste. Order only the quantity of chemical needed for your immediate research.[15]

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA.[12][16] This area must be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Segregation and Compatibility: Store waste 1-methyl-3,5-dinitropyrazole in a dedicated, compatible container. Never mix it with other waste streams. Incompatible mixtures can lead to violent reactions. Keep it segregated from oxidizing and reducing agents.[12]

  • Container Management:

    • Use only robust, compatible containers provided by your EHS department, typically high-density polyethylene (HDPE) or glass with a screw-top cap. Never use metal containers.[12]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Methyl-3,5-dinitropyrazole"), and an accurate description of its constituents (e.g., "Solid" or "in Acetone solution").[12][16]

    • Keep the container closed at all times except when adding waste.[16]

Item Specification Rationale
Primary Gloves Nitrile or NeopreneProvides chemical resistance against splashes.
Secondary Gloves Leather or Heavy-Duty Work GlovesWorn over primary gloves when handling containers to provide mechanical protection.
Eye Protection Chemical Splash Goggles and a full Face ShieldProtects against splashes and potential fragmentation in case of an incident.[9]
Body Protection Flame-Resistant (FR) Laboratory CoatStandard lab coats are flammable; FR coats provide a critical layer of protection.
Footwear Closed-toe leather shoesOffers better protection than cloth or mesh footwear.

Section 3: Emergency Procedures - Spill Management

In the event of a spill, a calm and methodical response is critical. All personnel working with this material must be familiar with these steps before starting work.

Immediate Actions:

  • Alert Personnel: Immediately alert everyone in the vicinity and evacuate the immediate area.

  • Isolate the Area: Secure the area to prevent unauthorized entry.[3]

  • Consult EHS: Contact your institution's EHS department or emergency response line immediately.[15] Do not attempt to clean up a significant spill without their direct guidance and assistance.

Cleanup Protocol for Minor Spills (as directed by EHS):

  • Don Appropriate PPE: Before approaching the spill, don all PPE listed in the table above. A respirator may be necessary depending on the spill size and ventilation.

  • Contain the Spill: Use a non-reactive, absorbent material like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Gently cover the spill with the absorbent material. Avoid creating dust.[3] Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials are now considered hazardous waste and must be disposed of accordingly.[15]

  • Package and Label: Seal the waste container, wipe down the exterior, and label it clearly as "Spill Debris containing 1-Methyl-3,5-dinitropyrazole."

Section 4: Approved Disposal Pathways

The only universally accepted and safe disposal method for energetic materials like 1-methyl-3,5-dinitropyrazole from a research laboratory is through a licensed hazardous waste management company.

DO NOT, under any circumstances:

  • Dispose of down the drain. This is strictly forbidden and extremely dangerous due to the risk of forming explosive metal salts and causing environmental contamination.[13][14]

  • Mix with other solvents or waste. Incompatible mixtures can lead to explosions.

  • Attempt to incinerate in a laboratory setting. This requires a specialized facility.

  • Place in regular trash.

Standard Operating Procedure for Disposal:

  • Waste Accumulation: Collect all waste (pure compound, contaminated materials, spill debris) in a properly labeled hazardous waste container within your SAA.

  • Request Pickup: Once the container is full or you have concluded the project, submit a hazardous waste pickup request to your institution's EHS department.[15]

  • Professional Removal: Trained EHS professionals will collect the waste and consolidate it for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: At the TSDF, the material will be destroyed using a validated method, most commonly controlled detonation or incineration in a specialized hazardous waste incinerator.[17]

Note on Chemical Destruction: While literature exists on the chemical degradation or bioremediation of nitroaromatic compounds, these methods are not suitable for routine laboratory disposal.[18][19] They are complex, require specialized expertise and equipment to ensure complete neutralization, and can produce hazardous byproducts. Such methods should only be considered in industrial or specialized research settings under strict EHS oversight.

Section 5: Equipment Decontamination

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated before being returned to general use.

Decontamination Protocol:

  • Initial Rinse (in a fume hood): Carefully rinse the equipment with a suitable solvent (e.g., acetone) to remove gross contamination. This rinse solvent must be collected as hazardous waste.

  • Wash: Wash the equipment with soap (or a laboratory detergent like Luminox®) and hot water.[20] Use a brush to scrub all surfaces.

  • Solvent Rinse: Perform a final rinse with clean solvent to remove any residual organic traces. Collect this rinseate as hazardous waste.

  • Dry: Allow the equipment to air-dry completely in a well-ventilated area or dry in an oven, provided all volatile solvents have been removed.

  • Verification: For critical applications, analytical methods may be required to verify that decontamination is complete.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-3,5-dinitropyrazole waste.

DisposalWorkflow cluster_generation Waste Generation & Handling cluster_disposal Disposal & Decontamination start Waste Generated (Pure, Contaminated, or Spill Debris) ppe Don Appropriate PPE (FR Coat, Goggles, Face Shield, Gloves) start->ppe Step 1 decon Decontaminate Reusable Equipment start->decon For Reusable Items container Select EHS-approved, compatible waste container ppe->container Step 2 labeling Label Container: 'Hazardous Waste' '1-Methyl-3,5-dinitropyrazole' Constituents & Hazards container->labeling Step 3 saa Store in designated Satellite Accumulation Area (SAA) labeling->saa Step 4 pickup Submit Waste Pickup Request to EHS saa->pickup Step 5 (When Full or Project Ends) ehs_collect EHS Collects Waste for Consolidation pickup->ehs_collect Step 6 tsdf Transport to Licensed TSDF ehs_collect->tsdf Step 7 final Final Disposal (Detonation/Incineration) tsdf->final Step 8

Caption: Disposal workflow for 1-Methyl-3,5-dinitropyrazole waste.

References

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • MDPI. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and thermal decomposition mechanism of energetic compound 3,5-dinitropyrazole-4-nitrate. Retrieved from [Link]

  • Health and Safety Executive (HSE). Discarding and disposal of explosives. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • University of Florida. Laboratory Waste Management Guidelines. Retrieved from [Link]

  • PubMed. (1995). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2010). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • Taylor & Francis Group. Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • PubMed. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Center for Public Environmental Oversight (CPEO). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Federal Emergency Management Agency (FEMA). (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]

  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Office of Scientific and Technical Information (OSTI). (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1973, June 8). Treatment and Disposal of High-Energy Materials and Related Components. Retrieved from [Link]

  • MDPI. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, October 3). operating procedure. Retrieved from [Link]

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Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-Methyl-3,5-dinitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling and disposal of 1-Methyl-3,5-dinitropyrazole. As a nitrated heterocyclic compound, it belongs to a class of materials known for their energetic properties. While specific toxicological and explosive sensitivity data for this exact molecule are not extensively published, its structural similarity to other dinitropyrazoles and melt-cast explosives necessitates a highly conservative approach to safety.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your laboratory.

Core Hazard Analysis & Risk Mitigation

1-Methyl-3,5-dinitropyrazole is an energetic material. The primary risks associated with its handling stem from its potential for rapid thermal decomposition and sensitivity to mechanical stimuli (impact and friction), alongside significant health hazards common to nitro-aromatic compounds.

  • Energetic Hazard: Dinitropyrazole derivatives are known for their high heats of formation and potential to serve as explosives or propellants.[3][4] The thermal decomposition of related compounds is exothermic and can be self-accelerating, posing a significant explosion risk if not handled with appropriate temperature control.[5] A related compound, 1-methyl-3,4,5-trinitropyrazole (MTNP), shows good thermal stability with a decomposition peak at 248°C, but it is classified as a high-energy explosive.[3][5] Therefore, 1-Methyl-3,5-dinitropyrazole must be treated as a potential explosive.

  • Health Hazards: Based on data from analogous pyrazole and nitro-aromatic compounds, the primary health risks are:

    • Acute Toxicity: Harmful if swallowed.[6][7]

    • Skin Irritation & Absorption: Causes skin irritation.[8][9] Critically, many aromatic nitro compounds can be absorbed through the skin, leading to systemic toxicity.[10]

    • Serious Eye Irritation: Causes severe eye irritation upon contact.[7][11]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8][11]

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-layered PPE strategy is mandatory. Each component is selected to address the specific hazards identified above. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.

Table 1: Mandatory PPE for Handling 1-Methyl-3,5-dinitropyrazole
PPE ComponentStandard / SpecificationRationale for Use
Hand Protection Double Gloving: Inner: Nitrile, Outer: Neoprene or Butyl Rubber (Conforming to EN 374)Provides a dual barrier. The outer glove offers robust protection against chemical splashes, while the inner glove provides a secondary layer in case of outer glove failure. This combination is crucial given the potential for skin absorption of nitro compounds.[10][12]
Eye/Face Protection ANSI Z87.1 (US) or EN 166 (Europe)Chemical splash goggles worn in conjunction with a full-face shield are required. This combination protects against splashes of corrosive reagents and provides an essential barrier against unexpected energetic release or fragmentation.[13][14]
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®)Standard cotton lab coats are flammable and offer insufficient protection. An FR lab coat is essential to protect against thermal hazards from accidental ignition or rapid decomposition.[10][13]
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling the solid powder outside of a certified and functioning chemical fume hood to prevent inhalation of fine particles.[10][14]
Footwear Closed-toe, chemical-resistant shoesProtects feet from potential spills of the compound or associated solvents.[12]
Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Start Start: Plan to Handle 1-Methyl-3,5-dinitropyrazole Assess Assess Task: - Weighing Solid? - Solution Work? - Scale of Reaction? Start->Assess BasePPE Baseline PPE: - FR Lab Coat - Double Gloves - Goggles + Face Shield - Chemical-Resistant Shoes Assess->BasePPE Weighing Task: Weighing Solid Powder BasePPE->Weighing Solid Solution Task: Solution-Based Work BasePPE->Solution Liquid AddRespirator Add NIOSH N95 Respirator (If outside fume hood) Weighing->AddRespirator Proceed Proceed with Caution Solution->Proceed AddRespirator->Proceed

Caption: PPE selection workflow based on the specific handling task.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-Methyl-3,5-dinitropyrazole, including weighing, transfers, and reactions, MUST be conducted in a certified chemical fume hood with a tested face velocity. This is the primary method to prevent inhalation exposure.[10]

  • Safety Equipment: Ensure an operational and easily accessible eyewash station and safety shower are within the immediate work area.[10] A Class ABC or CO2 fire extinguisher should be nearby, but personnel should not attempt to fight a fire involving energetic materials unless trained to do so; evacuation is the priority.[15]

Step-by-Step Handling Protocol
  • Area Preparation:

    • Designate a specific area within the fume hood for handling.

    • Cover the work surface with disposable, absorbent bench paper. This contains minor spills and simplifies cleanup.[10]

    • Remove all unnecessary equipment and flammable solvents from the immediate vicinity.

  • Weighing the Solid:

    • Use an analytical balance with a draft shield, if possible, located inside the fume hood.

    • Employ micro-spatulas and gentle movements to transfer the solid. Avoid scraping or actions that could generate friction or dust.

    • If any dust is generated, allow it to settle completely within the closed sash of the fume hood before proceeding.

  • Solution Preparation & Reactions:

    • Add solvent to the solid slowly and in a controlled manner to avoid splashing.

    • When adding this compound to a reaction mixture, do so in small portions to maintain control over the reaction rate and temperature. Be vigilant for any signs of an exothermic reaction.

    • Never heat a reaction involving this compound without proper temperature monitoring and control (e.g., oil bath with a thermocouple). Avoid heating a closed system.

Emergency & Disposal Plans

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or unmanageable, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Containment (for small, manageable spills):

    • Do NOT dry sweep the solid, as this can create dust and a friction/static hazard.

    • Gently cover the spill with a wetting agent (e.g., water or an appropriate solvent) to desensitize the material and prevent dust.

    • Use non-sparking tools (e.g., plastic dustpan) to collect the wetted material.

    • Place the material into a clearly labeled, dedicated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., acetone). Dispose of all cleaning materials as hazardous waste.[16][17]

Diagram: Emergency Response Decision Tree

Emergency_Response cluster_event Emergency Event cluster_actions Immediate Actions Event Emergency Occurs Spill Spill Event->Spill Type Fire Fire / Decomposition Event->Fire Type AssessSpill Assess Spill Size Spill->AssessSpill Evacuate EVACUATE AREA Pull Fire Alarm Call Emergency Services Fire->Evacuate SmallSpill Small & Manageable AssessSpill->SmallSpill Small LargeSpill Large or Uncontrolled AssessSpill->LargeSpill Large Cleanup Follow Spill Protocol: - Wet Material - Collect with Non-Sparking Tools - Decontaminate Area SmallSpill->Cleanup LargeSpill->Evacuate

Caption: Decision tree for immediate actions during an emergency.

Waste Disposal
  • Waste Segregation: Under no circumstances should waste containing 1-Methyl-3,5-dinitropyrazole be mixed with other chemical waste streams. It must be collected in a dedicated, clearly labeled container.[18]

  • Labeling: The waste container must be labeled as "Hazardous Waste: 1-Methyl-3,5-dinitropyrazole (Energetic Material)" and include any solvents used.

  • Storage: Store the waste container in a designated satellite accumulation area, away from heat, sparks, and incompatible materials.

  • Final Disposal: Disposal must be handled by your institution's certified hazardous waste management provider. Highly reactive or energetic substances often require specialized disposal procedures, such as controlled incineration or chemical neutralization, which can only be performed by trained professionals.[18][19]

By rigorously adhering to these protocols, you establish a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (2025).
  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. ResearchGate. (n.d.). This paper describes a related compound and notes its impact sensitivity is similar to RDX, a well-known military explosive.
  • Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate. (2025). This source provides information on the exothermic decomposition of nitropyrazoles, which is a key physical hazard.
  • Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). ResearchGate. (2025).
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  • 5 - Safety Data Sheet. (n.d.). Provides hazard statements (e.g., H302 Harmful if swallowed)
  • 6 - Safety Data Sheet. Biosynth. (2021). This SDS for a substituted pyrazole lists skin irritation (H315)
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  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. (2016).
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  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. (2023). Research on modifying dinitropyrazoles for use as explosives.
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  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. (2023). Highlights how functionalizing dinitropyrazoles is a strategy for developing materials with specific energetic properties.
  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. PMC - NIH. (n.d.).
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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3,5-dinitropyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,5-dinitropyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.